6-(Methylthio)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methylsulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXVLEHIADFMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274396 | |
| Record name | 6-(Methylthio)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74470-25-0 | |
| Record name | 6-(Methylthio)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74470-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Methylthio)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-(Methylthio)nicotinic acid CAS number
An In-Depth Technical Guide to 6-(Methylthio)nicotinic Acid
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. By synthesizing data from established chemical principles and available literature, this document details the compound's properties, synthesis, analytical characterization, and potential applications, offering a foundational resource for its scientific exploration.
This compound, also known as 6-(Methylsulfanyl)pyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3).[1][2] Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and a methylthio (-SCH₃) group at the 6-position. This unique arrangement of functional groups makes it a valuable scaffold and synthetic intermediate in the design of novel therapeutic agents.[3]
CAS Number: 74470-25-0[4]
Molecular Structure:
Caption: 2D Structure of this compound.
The introduction of the methylthio group significantly alters the electronic and steric properties of the nicotinic acid core, providing a key vector for modification in structure-activity relationship (SAR) studies.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 74470-25-0 | [4] |
| Molecular Formula | C₇H₇NO₂S | [4][5] |
| Molecular Weight | 169.201 g/mol | [4] |
| Monoisotopic Mass | 169.01974 Da | [5] |
| Predicted XlogP | 1.2 | [5] |
| Appearance | White to light yellow powder/crystals (typical for related compounds) | [6] |
| Solubility | Sparingly soluble in water; soluble in DMSO, Methanol (inferred from related compounds) | [6] |
Synthesis and Purification
While specific, peer-reviewed synthesis routes for this compound are not abundantly detailed in foundational literature, a logical and effective pathway can be designed based on established pyridine chemistry. A common strategy involves the nucleophilic aromatic substitution of a suitable precursor, such as 6-chloronicotinic acid, with a sulfur nucleophile.
Proposed Synthetic Pathway:
The synthesis can be approached by reacting methyl 6-chloronicotinate with sodium thiomethoxide (NaSMe). The ester is used initially to protect the carboxylic acid, which would otherwise interfere with the nucleophilic substitution. Subsequent hydrolysis of the resulting methyl 6-(methylthio)nicotinate yields the target acid.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative example. Researchers should perform their own risk assessment and optimization.
-
Step 1: Formation of the Intermediate Ester
-
To a stirred solution of methyl 6-chloronicotinate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: The use of an inert atmosphere prevents oxidation of the thiomethoxide. The reaction is started at a low temperature to control the initial exotherm.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 6-(methylthio)nicotinate.
-
-
Step 2: Hydrolysis to the Final Acid
-
Dissolve the crude ester from Step 1 in a mixture of methanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Causality: The ester hydrolysis is accelerated at higher temperatures in the presence of a base.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of ~4-5 with hydrochloric acid (HCl). The product should precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
-
Step 3: Purification
-
The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to achieve high purity.
-
Analytical Characterization
To ensure the identity, structure, and purity of the synthesized compound, a combination of analytical techniques is essential.
Table 2: Key Analytical Techniques and Expected Results
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals corresponding to the three aromatic protons on the pyridine ring, the methyl group protons of the thioether, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. |
| ¹³C NMR | Structural Confirmation | Resonances for the seven distinct carbon atoms in the molecule, including the pyridine ring carbons, the carboxyl carbon, and the methyl carbon. |
| Mass Spectrometry (MS) | Molecular Weight Verification | An ESI-MS spectrum in positive mode should show a prominent peak at m/z 170.027 [M+H]⁺.[5] In negative mode, a peak at m/z 168.012 [M-H]⁻ would be expected.[5] |
| HPLC | Purity Assessment | A single major peak on a reverse-phase column (e.g., C18) indicates high purity. The retention time is dependent on the specific method conditions (mobile phase, flow rate). |
Detailed Experimental Protocol: HPLC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of ~10 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[7]
-
Rationale: Formic acid is used to improve peak shape and enhance ionization for mass spectrometry.
-
Flow Rate: 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Analysis Mode: Full scan to confirm the molecular weight, followed by Selected Reaction Monitoring (SRM) for quantification if required.[7]
-
Expected Ions: Monitor for the protonated molecular ion [M+H]⁺ (m/z 170.0) and other potential adducts.
-
Applications in Research and Drug Development
Nicotinic acid and its derivatives are biologically significant, serving as precursors to the coenzymes NAD and NADP and exhibiting various pharmacological activities.[1][8] The structural motif of this compound makes it a compelling building block for creating libraries of compounds for screening.
-
Scaffold for Medicinal Chemistry: The compound can serve as a starting point for developing inhibitors of various enzymes. The methylthio group can be oxidized to sulfoxide and sulfone, providing analogues with different electronic and hydrogen-bonding capabilities. The carboxylic acid can be converted to amides, esters, and other functional groups to probe interactions with biological targets.
-
Potential in CNS Disorders: Derivatives of nicotinic acid are explored for their role in treating central nervous system (CNS) disorders. For instance, the related scaffold, methyl 6-methylnicotinate, is a key building block for inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in conditions like schizophrenia. By analogy, this compound could be used to synthesize novel DAAO inhibitors or modulators of other CNS targets.
-
Antimicrobial Research: Nicotinic acid derivatives have been investigated for their antimicrobial properties.[9] The unique electronic nature of the 6-(methylthio) substituent could lead to novel compounds with activity against resistant bacterial or fungal strains.
Caption: Role of this compound in a drug discovery workflow.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from related nicotinic acid derivatives.
-
Hazard Classification (Anticipated): May cause skin, eye, and respiratory irritation, similar to related compounds like 6-Methylnicotinic acid.[10][11]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10][12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10][12] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[10]
This guide serves as a foundational document for researchers. All experimental work should be conducted with appropriate safety measures and after consulting relevant institutional safety guidelines.
References
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- methyl-6-methyinicotin
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- Synthesis of methyl 6-methylnicotin
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An In-Depth Technical Guide to 6-(Methylthio)nicotinic Acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(methylthio)nicotinic acid, a sulfur-containing pyridine derivative of interest in medicinal chemistry. While the formal "discovery" of this compound is not extensively documented, this guide elucidates a logical and scientifically sound pathway for its synthesis, drawing from established organic chemistry principles and related literature. The document details the synthesis of the key precursor, 6-chloronicotinic acid, and its subsequent conversion to the target molecule. Furthermore, it outlines the analytical techniques required for its characterization, supported by data from analogous compounds. Finally, it explores the potential biological significance and applications of this compound within the broader context of nicotinic acid derivatives and thioether-containing pharmacophores, aiming to equip researchers and drug development professionals with the foundational knowledge for further investigation.
Introduction: The Rationale for this compound
Nicotinic acid (niacin or vitamin B3) and its derivatives are a well-established class of compounds with a diverse range of biological activities.[1] The core pyridine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] The introduction of a methylthio (-SCH3) group at the 6-position of the nicotinic acid ring is a strategic modification intended to modulate the molecule's physicochemical and pharmacological properties.
The rationale for investigating this compound is rooted in several key principles of drug design:
-
Metabolic Stability: The introduction of a thioether linkage can influence the metabolic profile of a compound, potentially blocking sites of oxidation and prolonging its half-life.
-
Receptor Interactions: The sulfur atom can participate in unique interactions with biological targets, such as hydrogen bonding and metal coordination, which are not possible with its oxygen or carbon counterparts.
-
Lipophilicity and Permeability: The methylthio group increases the lipophilicity of the nicotinic acid core, which can enhance its ability to cross cellular membranes and improve its pharmacokinetic profile.
-
Novel Chemical Space: The synthesis of this compound and its derivatives allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with unique biological activities.
This guide will provide a detailed roadmap for the synthesis and characterization of this intriguing molecule, laying the groundwork for its potential development as a lead compound in various therapeutic areas.
Synthetic Pathways: A Two-Step Approach
The most logical and efficient synthesis of this compound involves a two-step process, beginning with the preparation of a key intermediate, 6-chloronicotinic acid.
Step 1: Synthesis of 6-Chloronicotinic Acid
Several methods for the synthesis of 6-chloronicotinic acid have been reported. A common and effective approach involves the oxidation of 2-chloro-5-methylpyridine.
Reaction Scheme:
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 2-chloro-5-methylpyridine in a suitable solvent such as chlorobenzene, add a catalytic amount of cobalt(II) acetate.[2]
-
Oxidation: Heat the reaction mixture to 60-120°C and bubble oxygen gas through the solution.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture and filter to collect the crude 6-chloronicotinic acid.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 6-chloronicotinic acid.
Causality of Experimental Choices:
-
Catalyst: Cobalt(II) acetate is an effective catalyst for the aerobic oxidation of methyl groups on aromatic rings.
-
Solvent: Chlorobenzene is used as a high-boiling solvent to facilitate the reaction at elevated temperatures.
-
Oxidant: The use of molecular oxygen as the oxidant makes this a green and cost-effective process.
Self-Validating System: The purity of the synthesized 6-chloronicotinic acid can be readily assessed by its melting point and spectroscopic analysis (NMR, IR). The expected data should align with literature values.
Step 2: Synthesis of this compound
The final step in the synthesis is a nucleophilic aromatic substitution reaction, where the chloro group of 6-chloronicotinic acid is displaced by a methylthiolate nucleophile.
Reaction Scheme:
Detailed Experimental Protocol:
-
Nucleophile Preparation: Prepare a solution of sodium thiomethoxide (NaSCH3) by reacting methanethiol with sodium hydride or sodium methoxide in a dry, aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere.
-
Reaction: Add 6-chloronicotinic acid to the solution of sodium thiomethoxide at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Quench the reaction with water and acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Nucleophile: Sodium thiomethoxide is a potent nucleophile that readily displaces the chloride ion from the electron-deficient pyridine ring.
-
Solvent: Aprotic polar solvents like DMF or THF are used to dissolve the reactants and facilitate the SNAr reaction.
-
Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation of the thiolate nucleophile.
Self-Validating System: The successful synthesis of this compound is confirmed by a comprehensive analysis of its spectroscopic data, which should be consistent with the proposed structure.
Characterization and Analytical Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the singlet for the methylthio group. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbons of the pyridine ring, the carboxylic acid, and the methylthio group.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.
-
C=O stretch: A strong absorption band around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C-S stretch: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹, indicating the presence of the thioether linkage.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For this compound (C₇H₇NO₂S), the expected monoisotopic mass is approximately 169.02 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₇NO₂S |
| Molecular Weight | 169.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in polar organic solvents |
Potential Applications and Biological Activity
While specific biological data for this compound is not extensively available in the public domain, its structural features suggest several potential areas for investigation:
-
Anti-inflammatory Agents: Nicotinic acid and its derivatives have been explored for their anti-inflammatory properties.[2] The introduction of the methylthio group could lead to novel anti-inflammatory agents with improved efficacy or a different side-effect profile.
-
Anticancer Agents: The pyridine scaffold is present in numerous anticancer drugs.[3] The unique electronic and steric properties of the methylthio group could be exploited to design novel kinase inhibitors or other anticancer agents.
-
Antimicrobial Agents: Thioether-containing heterocyclic compounds have shown promising antimicrobial activity.[4] this compound and its derivatives could be screened for their efficacy against a range of bacterial and fungal pathogens.
-
Cardiovascular Drugs: Nicotinic acid is a well-known lipid-lowering agent.[1] The therapeutic potential of this compound in the context of cardiovascular disease warrants further investigation.
Signaling Pathway Diagram (Hypothetical):
Conclusion
This technical guide has provided a comprehensive framework for the synthesis, characterization, and potential exploration of this compound. By detailing a robust synthetic route and outlining the necessary analytical procedures, this document serves as a valuable resource for researchers and drug development professionals. The unique structural features of this compound make it an attractive candidate for further investigation across a range of therapeutic areas. The logical progression from a readily available starting material to the final product, coupled with a clear understanding of its chemical properties, will undoubtedly facilitate its inclusion in future drug discovery programs.
References
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- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed.
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- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2021). MDPI.
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- Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021). MDPI.
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The Emerging Therapeutic Potential of 6-(Methylthio)nicotinic Acid and Its Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling a New Pharmacophore
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents. Within this broad class, nicotinic acid (niacin, vitamin B3) and its derivatives have a long-standing history, primarily recognized for their profound effects on lipid metabolism. However, the nuanced exploration of substituted nicotinic acid analogs is revealing a new frontier of pharmacological activity. This technical guide focuses on a particularly promising, yet underexplored, subclass: 6-(methylthio)nicotinic acid and its derivatives. We will delve into the synthetic strategies, biological activities, and mechanisms of action that position these compounds as compelling candidates for further investigation, particularly in the realm of metabolic diseases. This document is intended for researchers, scientists, and drug development professionals seeking to expand their understanding of this emerging pharmacophore.
The Core Moiety: Physicochemical Properties of this compound
This compound, also known as 6-(methylsulfanyl)pyridine-3-carboxylic acid, is a sulfur-containing derivative of nicotinic acid. The introduction of the methylthio group at the 6-position of the pyridine ring significantly alters the electronic and steric properties of the molecule compared to its parent compound, nicotinic acid, or the closely related 6-methylnicotinic acid.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂S | PubChem |
| Molecular Weight | 169.20 g/mol | PubChem |
| IUPAC Name | 6-(methylsulfanyl)pyridine-3-carboxylic acid | PubChem |
| SMILES | CSC1=NC=C(C=C1)C(=O)O | PubChem |
| InChI | InChI=1S/C7H7NO2S/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10) | PubChem |
Table 1: Physicochemical Properties of this compound.
Synthesis of 6-(Thioether)nicotinic Acid Derivatives: A Green Chemistry Approach
The synthesis of 6-(thioether)nicotinic acid derivatives can be achieved through various synthetic routes. A recently developed and noteworthy method employs a sustainable, green chemistry approach, minimizing the use of hazardous reagents and solvents. This method is particularly relevant for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.[1]
The general workflow involves a nucleophilic aromatic substitution (SNAr) reaction.
Caption: General workflow for the synthesis of 6-(thioether)nicotinic acid derivatives.
Detailed Experimental Protocol: Synthesis of Methyl 6-(phenylthio)nicotinate
This protocol is adapted from a published green synthetic approach.[1]
Materials:
-
Methyl 6-chloronicotinate
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Cyrene (dihydrolevoglucosenone) as a green solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 6-chloronicotinate (1.0 eq) in Cyrene, add thiophenol (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield methyl 6-(phenylthio)nicotinate.
Biological Activity: A New Paradigm in Diabetes Treatment
Recent groundbreaking research has identified a novel therapeutic application for 6-(thioether)nicotinic acid derivatives as potent inhibitors of α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption.[1][2][3][4] This discovery positions these compounds as promising candidates for the management of type 2 diabetes.
In Vitro Enzyme Inhibition
A library of 6-(thioether)nicotinic acid derivatives was screened for their inhibitory activity against α-amylase and α-glucosidase. Several compounds demonstrated significant, low micromolar inhibition.[1]
| Compound | R Group (at 6-position) | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |
| 8 | -S-Ph | 20.5 | > 500 |
| 44 | -S-(3-methoxyphenyl) (with 5-amino) | 58.1 | > 500 |
| 35 | -O-(2-ethylphenyl) (with 5-amino) | > 500 | 32.9 |
| 39 | -O-(2-methoxyphenyl) (with 5-amino) | > 500 | 26.4 |
| Acarbose (Control) | - | - | - |
Table 2: In Vitro Inhibitory Activity of Selected 6-(Thioether)nicotinic Acid Derivatives against α-Amylase and α-Glucosidase.[1]
Notably, compound 8 , a 6-(phenylthio)nicotinic acid derivative, exhibited potent α-amylase inhibition with an IC₅₀ of 20.5 µM.[1] Furthermore, compound 44 , a 5-amino-6-(3-methoxyphenylthio)nicotinic acid derivative, also showed significant α-amylase inhibition.[1] Interestingly, the oxygen-bridged analogs, compounds 35 and 39 , displayed potent α-glucosidase inhibition.[1]
Mechanism of Action: Noncompetitive Inhibition
A key finding from mechanistic studies is that the most promising 6-(thioether)nicotinic acid derivatives act as noncompetitive inhibitors of both α-amylase and α-glucosidase.[1][2] This is a significant departure from many existing inhibitors, such as acarbose, which function through a competitive mechanism.
Caption: Competitive vs. Noncompetitive Enzyme Inhibition.
Noncompetitive inhibitors bind to an allosteric site on the enzyme, distinct from the active site where the substrate binds. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing substrate binding. This mode of action offers a potential advantage in regulating enzyme function compared to competitive inhibitors.[1][2]
Structure-Activity Relationship (SAR) Insights
Preliminary SAR studies on the synthesized library of 6-(thioether)nicotinic acid derivatives have provided valuable insights for future optimization:[1]
-
For α-Amylase Inhibition: The presence of a thioether linkage at the 6-position appears to be favorable. A simple phenyl group (as in compound 8 ) or a meta-substituted phenyl ring with an electron-donating group (like the methoxy group in compound 44 ) on the sulfur bridge contributes to potent activity.[1]
-
For α-Glucosidase Inhibition: An ether linkage at the 6-position, combined with an amino group at the 5-position, seems to be crucial for activity. Electron-donating substituents at the ortho position of the phenyl ring (such as ethyl in compound 35 and methoxy in compound 39 ) lead to remarkable activity.[1]
Future Directions and Therapeutic Potential
The discovery of 6-(thioether)nicotinic acid derivatives as noncompetitive inhibitors of α-amylase and α-glucosidase opens a new and exciting avenue for the development of novel anti-diabetic agents.[1][2][3][4] Further research should focus on:
-
Lead Optimization: Synthesizing a broader range of analogs to refine the SAR and improve potency and selectivity.
-
In Vivo Studies: Evaluating the efficacy and pharmacokinetic profiles of lead compounds in animal models of diabetes.
-
Toxicology and Safety Profiling: Assessing the safety and tolerability of these novel chemical entities.
Beyond diabetes, the unique substitution pattern of this compound and its derivatives warrants investigation into other therapeutic areas where nicotinic acid analogs have shown promise, such as in the treatment of dyslipidemia and inflammatory conditions.[5] The insights and methodologies presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this promising class of compounds.
References
- Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Tre
- Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Tre
- Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Tre
- Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Tre
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
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A Comprehensive Technical Guide to the Physicochemical Characteristics of 6-(Methylthio)nicotinic Acid and its Analogue, 6-Methylnicotinic Acid
A Note from the Senior Application Scientist: This guide addresses the physicochemical properties of 6-(Methylthio)nicotinic acid. However, publicly available, validated experimental data for this specific compound is notably scarce. In contrast, its close structural analogue, 6-Methylnicotinic acid, is a well-characterized and industrially significant compound, primarily serving as a key intermediate in the synthesis of pharmaceuticals like Etoricoxib.[1][2][3]
To provide a thorough and actionable resource for researchers, this document will first present the available data for the requested topic, this compound, and then deliver an in-depth, comparative analysis of the extensively studied 6-Methylnicotinic acid. This approach allows us to leverage a robust dataset to infer properties and provide validated experimental workflows relevant to this class of compounds.
Part 1: this compound - An Overview
This compound is a sulfur-containing pyridinecarboxylic acid. Its structure, featuring a carboxylic acid group, a pyridine ring, and a methylthio (-SCH₃) group, suggests a unique profile of reactivity and biological potential.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 6-(methylsulfanyl)pyridine-3-carboxylic acid | [4] |
| Molecular Formula | C₇H₇NO₂S | [4] |
| Molecular Weight | 169.20 g/mol | [5] |
| Monoisotopic Mass | 169.01974964 Da | [5] |
| InChIKey | LOXVLEHIADFMDD-UHFFFAOYSA-N | [4] |
| SMILES | CSC1=NC=C(C=C1)C(=O)O | [4] |
Predicted Physicochemical Properties
Experimental data is limited; therefore, properties are primarily derived from computational models. These predictions offer a baseline for experimental design.
| Property | Predicted Value | Source |
| XlogP | 1.2 | [4] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Rotatable Bonds | 2 | [5] |
Expert Insight: The predicted XlogP of 1.2 suggests moderate lipophilicity, slightly higher than its non-sulfur analogue, 6-Methylnicotinic acid. This is attributable to the replacement of a methyl group with the more lipophilic methylthio group. This property is critical in drug development, as it influences membrane permeability and pharmacokinetic profiles.
Part 2: 6-Methylnicotinic Acid - An In-Depth Technical Analysis
This section provides a comprehensive guide to 6-Methylnicotinic acid (CAS: 3222-47-7), a compound of significant interest in pharmaceutical synthesis.
Core Physicochemical Properties
The functional groups—a carboxylic acid, a basic pyridine nitrogen, and a methyl group on an aromatic ring—dictate the compound's physical and chemical behavior.
| Property | Value | Source |
| Melting Point | 210-213 °C | [1][6] |
| Boiling Point | 251.96 °C (rough estimate) | [1] |
| pKa | 2.37 ± 0.10 (Predicted) | [1] |
| Water Solubility | Sparingly soluble | [1] |
| Solubility Profile | Slightly soluble in DMSO and Methanol | [1][3] |
| LogP (octanol/water) | 1.088 (Calculated) | [7] |
| Appearance | White to light yellow powder/crystals | [1] |
Causality Behind Properties:
-
High Melting Point: The high melting point is a direct result of strong intermolecular forces, specifically the O-H···N hydrogen bonding between the carboxylic acid of one molecule and the pyridine nitrogen of another, forming stable dimeric structures in the solid state.[8] This is further enhanced by π–π stacking interactions between the pyridine rings.[8]
-
Solubility: Its limited water solubility represents a balance between the polar, hydrophilic carboxylic acid and pyridine moieties and the nonpolar, hydrophobic methyl-substituted pyridine ring. It is more soluble in polar organic solvents like DMSO that can disrupt the strong intermolecular hydrogen bonds.
-
pKa: The predicted pKa of ~2.37 indicates a relatively strong carboxylic acid. This acidity is enhanced by the electron-withdrawing nature of the protonated pyridine ring, which stabilizes the carboxylate anion.
Spectroscopic Characterization for Structural Elucidation
Confirming the identity and purity of 6-Methylnicotinic acid requires a multi-technique spectroscopic approach. The workflow below illustrates a standard procedure for unambiguous characterization.
Caption: A typical workflow for the spectroscopic identification and purity verification of an organic compound.
-
Mass Spectrometry (MS): In electron ionization (EI-MS), 6-Methylnicotinic acid will exhibit a molecular ion peak [M]⁺ at m/z = 137, corresponding to its molecular weight.[9][10]
-
Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups. Key absorptions include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=C/C=N stretches from the aromatic pyridine ring (~1400-1600 cm⁻¹).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR in a solvent like DMSO-d₆ would show distinct signals: a downfield singlet or broad singlet for the carboxylic acid proton (>12 ppm), three aromatic protons on the pyridine ring with characteristic splitting patterns, and a singlet for the methyl group protons (~2.5 ppm).
Chemical Synthesis and Stability
Synthesis Pathway: The most common industrial synthesis involves the selective oxidation of a 2-methyl-5-alkylpyridine precursor.[1][11] This method is efficient for large-scale production.
Caption: Simplified schematic of the primary synthesis route for 6-Methylnicotinic Acid.
Chemical Stability and Degradation: 6-Methylnicotinic acid is a stable solid under standard room temperature and inert atmosphere storage conditions.[1] However, like other nicotinic acid derivatives, its stability in solution is pH and temperature-dependent. Data from the closely related methyl nicotinate shows that its primary degradation pathway in aqueous solution is hydrolysis of the ester to nicotinic acid, a process that is accelerated by non-neutral pH and elevated temperatures.[12][13] By analogy, while the carboxylic acid group of 6-methylnicotinic acid is stable against hydrolysis, decarboxylation could potentially occur under harsh thermal or catalytic conditions. It is also noted as a degradation product of Nicotinic acid itself.[14]
Biological Context and Safety
-
Pharmaceutical Relevance: The primary application of 6-Methylnicotinic acid is as a building block in multi-step syntheses. It is a documented intermediate in the manufacture of Etoricoxib, a selective COX-2 inhibitor used as a non-steroidal anti-inflammatory drug (NSAID).[1][3]
-
Toxicological Profile: The compound is classified as an irritant. It may cause respiratory irritation and causes skin and serious eye irritation.[9]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][9]
-
Precautionary Measures: Standard laboratory practice dictates the use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of dust.[9]
-
Part 3: Validated Experimental Protocols
The following protocols are provided as self-validating systems for the analysis and derivatization of 6-Methylnicotinic acid.
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Rationale: This protocol establishes a reliable method to quantify the purity of 6-Methylnicotinic acid and detect any related impurities or degradation products. The choice of a C18 column is standard for moderately polar aromatic compounds, and UV detection is ideal due to the strong absorbance of the pyridine ring.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Causality: TFA acts as an ion-pairing agent, sharpening the peak shape of the acidic analyte by suppressing the ionization of the carboxylate group.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of 6-Methylnicotinic acid.
-
Dissolve in a 1:1 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 262 nm.
-
Column Temperature: 30 °C.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
-
Validation:
-
The primary peak for 6-Methylnicotinic acid should be sharp and symmetrical.
-
Run a blank (injection of solvent) to ensure no system peaks interfere.
-
Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: Synthesis of Methyl 6-methylnicotinate via Fischer Esterification
Rationale: This protocol describes a classic and robust method for converting the carboxylic acid to its methyl ester, a common derivatization step for modifying solubility or preparing for subsequent reactions. Concentrated sulfuric acid is a highly effective catalyst for this transformation.
Methodology:
-
Reaction Setup:
-
To a round-bottom flask, add 6-Methylnicotinic acid (1.0 eq).
-
Add an excess of anhydrous Methanol (e.g., 20 mL per gram of acid).
-
Place the flask in an ice bath and slowly add concentrated Sulfuric Acid (H₂SO₄) as a catalyst (approx. 0.1-0.2 eq).
-
Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Reaction Execution:
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C).
-
Maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like 1:1 Ethyl Acetate:Hexanes.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice-cold saturated aqueous Sodium Bicarbonate (NaHCO₃) solution to neutralize the excess acid. Caution: CO₂ evolution.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Validation:
-
The product, Methyl 6-methylnicotinate, can be purified by column chromatography if necessary.
-
Confirm the structure of the purified product using the spectroscopic methods outlined in Section 2.2. The IR spectrum should show the disappearance of the broad O-H stretch and the appearance of C-O ester stretches.
-
References
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- Ross, B. M., et al. (2008).
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- Thermo Fisher Scientific. (n.d.). 2-(Methylthio)nicotinic acid, 98+%. Source
- Cheméo. (n.d.). Chemical Properties of 6-Methylnicotinic acid (CAS 3222-47-7). Source
- PubMed. (2008).
- BenchChem. (n.d.). Preventing premature degradation of Methyl 6-(azidomethyl)
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- Cayman Chemical. (2023).
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- PubMed. (1995). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. Source
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- Fisher Scientific. (2023). SAFETY DATA SHEET - 2-(Ethylthio)nicotinic acid. Source
- National Institute of Standards and Technology. (n.d.). 6-Methylnicotinic acid - the NIST WebBook. Source
- CP Lab Safety. (n.d.). This compound, 98% Purity, C7H7NO2S, 1 gram. Source
- Wikipedia. (n.d.). VX (nerve agent). Source
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- PubMed. (2025). Characterizing oxidative metabolites of 6-methylnicotine (6MN; aka Metatine): divergent metabolism from nicotine and identification of urinary biomarkers of exposure. Source
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- National Institutes of Health. (n.d.). 6-Methylnicotinic acid - PMC. Source
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- PubMed. (1971). Nicotinic Acid Metabolism. VI. Purification and Properties of Alpha-Methyleneglutarate Mutase (B 12-dependent)
- CymitQuimica. (n.d.). 6-Methyl Nicotinic Acid. Source
- Council for Responsible Nutrition. (n.d.).
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- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Source
- Sigma-Aldrich. (n.d.). 6-Methylpyridine-3-carboxylic acid, 6-Methylnicotinic acid. Source
- ChemicalBook. (n.d.). Nicotinic acid CAS#: 59-67-6. Source
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An In-Depth Technical Guide to the Solubility Profile of 6-(Methylthio)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for understanding and determining the solubility of 6-(Methylthio)nicotinic acid (CAS 17299-63-3), a key intermediate in pharmaceutical synthesis. Given the limited availability of publicly accessible, quantitative solubility data for this compound, this document emphasizes the fundamental principles and detailed methodologies required to establish a robust solubility profile. By leveraging established analytical techniques and drawing logical parallels from its parent compound, nicotinic acid, researchers can confidently characterize the solubility of this compound in various solvent systems, a critical parameter for process development, formulation, and bioavailability assessment.
Introduction: The Significance of Solubility in Pharmaceutical Development
Solubility is a critical physicochemical property that governs the behavior of an active pharmaceutical ingredient (API) or intermediate throughout the drug development lifecycle. For a compound like this compound, understanding its solubility is paramount for:
-
Process Chemistry: Optimizing reaction conditions, crystallization, and purification processes. The choice of solvent directly impacts yield, purity, and scalability.
-
Formulation Development: Designing a dosage form with adequate dissolution and bioavailability. Poor solubility can be a major hurdle in developing an effective therapeutic.
-
Pharmacokinetics: Predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility.
| Property | Value/Description | Source |
| Molecular Formula | C₇H₇NO₂S | - |
| Molecular Weight | 169.20 g/mol | [1] |
| CAS Number | 17299-63-3 | - |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | Not available | - |
| pKa | Estimated to be similar to nicotinic acid (approx. 4.85 for the carboxylic acid) | - |
| LogP | Predicted values vary, suggesting moderate lipophilicity | - |
| Water Solubility | Qualitatively described as "sparingly soluble". A calculated LogS of -1.77 suggests low millimolar solubility. | [2] |
| Organic Solvent Solubility | Qualitatively described as slightly soluble in DMSO and methanol. A high concentration (100 mg/mL) in DMSO is reported for stock solution preparation, which may not represent thermodynamic solubility. | [1][3] |
Theoretical Framework and Experimental Design Rationale
The solubility of a compound is dictated by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The "like dissolves like" principle provides a starting point, but a more nuanced approach is required for predictive assessment.
The Influence of the Methylthio Group
The key structural difference between nicotinic acid and this compound is the presence of a methylthio (-SCH₃) group. This substitution is expected to:
-
Increase Lipophilicity: The nonpolar methylthio group will likely decrease the molecule's affinity for polar solvents like water and increase its affinity for nonpolar organic solvents.
-
Impact Crystal Lattice Energy: The size and electronic nature of the methylthio group will alter the crystal packing, which can significantly influence the energy required to dissolve the solid, thereby affecting solubility.
Solvent Selection Strategy
A strategic selection of solvents is crucial for building a comprehensive solubility profile. The chosen solvents should span a range of polarities, proticities, and hydrogen bonding capabilities. Based on common pharmaceutical solvents and the known behavior of nicotinic acid, the following are recommended for initial screening:
-
Polar Protic Solvents: Water, Methanol, Ethanol
-
Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone
-
Nonpolar Aprotic Solvents: Dichloromethane (DCM), Toluene
The known solubility order for nicotinic acid (DMSO > ethanol > water > acetone > diethyl ether > acetonitrile) provides a valuable reference for comparison.[4]
Experimental Determination of Thermodynamic Solubility
The following section details a robust, self-validating protocol for determining the equilibrium solubility of this compound.
Shake-Flask Method: The Gold Standard
The isothermal shake-flask method is the most reliable technique for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound in the solvent of choice at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a steady state.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of each selected solvent. An excess is visually confirmed by the presence of undissolved solid.
-
Equilibration: Seal the vials and place them in an isothermal shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Separation: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Analysis: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Analytical Method for Concentration Determination
A robust and validated analytical method is the cornerstone of accurate solubility measurement. HPLC-UV is a widely applicable and reliable technique.
Method Development Considerations:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is likely to provide good peak shape and retention.
-
Detection: The UV absorbance should be monitored at the λmax of this compound. The exact λmax should be determined experimentally but is expected to be in the range of 260-280 nm based on the pyridine and carboxylic acid chromophores.
-
Calibration: A calibration curve should be prepared using standards of known concentrations to ensure linearity and accuracy of quantification.
Caption: General Workflow for HPLC-UV Analysis.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and analysis.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 10.2 | To be determined | To be determined |
| Methanol | 5.1 | To be determined | To be determined |
| Ethanol | 4.3 | To be determined | To be determined |
| DMSO | 7.2 | To be determined | To be determined |
| Acetonitrile | 5.8 | To be determined | To be determined |
| Acetone | 5.1 | To be determined | To be determined |
| Dichloromethane | 3.1 | To be determined | To be determined |
| Toluene | 2.4 | To be determined | To be determined |
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several environmental factors.
Temperature Dependence
For most solid solutes, solubility increases with temperature. Investigating solubility at different temperatures (e.g., 5 °C, 25 °C, and 37 °C) is crucial for understanding its behavior under various storage and physiological conditions. This data can also be used to determine the thermodynamics of dissolution (enthalpy and entropy).
pH-Solubility Profile
As a carboxylic acid, this compound is expected to exhibit pH-dependent solubility.
-
At low pH (below its pKa): The molecule will be in its neutral, protonated form, which is expected to have lower aqueous solubility.
-
At high pH (above its pKa): The carboxylic acid will be deprotonated to form the carboxylate salt, which is more polar and will have significantly higher aqueous solubility.
Determining the pH-solubility profile is essential for understanding its behavior in the gastrointestinal tract and for developing parenteral formulations. This can be achieved by performing the shake-flask experiment in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).
Conclusion and Future Directions
This guide provides a comprehensive roadmap for the systematic characterization of the solubility of this compound. By employing the detailed protocols and adhering to the principles of scientific integrity outlined herein, researchers can generate the high-quality, reliable data necessary to advance their drug development programs. The lack of existing public data underscores the importance of conducting these fundamental studies. The insights gained from a thorough solubility investigation will undoubtedly de-risk subsequent development activities and pave the way for successful formulation and clinical application.
References
- Cheméo. (2023). 6-Methylnicotinic acid.
- Gonçalves, J., & da Piedade, M. E. M. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 62, 1-7.
- PubChemLite. (n.d.). This compound.
- ResearchGate. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.
- CP Lab Safety. (n.d.). This compound, 98% Purity, C7H7NO2S, 1 gram.
- PubChem. (n.d.). 6-Methylnicotinic acid.
- Index of /. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
- ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
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An In-depth Technical Guide to the Biological and Synthetic Significance of 6-Substituted Nicotinic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Nicotinic Acid Derivatives
The nicotinic acid (niacin, vitamin B3) scaffold is a cornerstone in medicinal chemistry, renowned for its multifaceted biological activities. While the parent molecule's role in lipid metabolism and cellular bioenergetics is well-established, the strategic substitution on its pyridine ring has paved the way for a diverse array of therapeutic agents. This guide delves into the significance of 6-substituted nicotinic acids, with a primary focus on the well-documented 6-methylnicotinic acid as a pivotal intermediate in pharmaceutical synthesis. Due to a notable scarcity of direct research on the biological activities of 6-(methylthio)nicotinic acid , this document will provide a comprehensive analysis of its closely related analogue and the parent nicotinic acid structure. This approach aims to equip researchers with a foundational understanding and a forward-looking perspective on the potential of novel derivatives in this chemical class.
Part 1: 6-Methylnicotinic Acid: A Cornerstone in Modern Drug Synthesis
While not extensively studied for its direct pharmacological effects, 6-methylnicotinic acid has emerged as a compound of significant industrial and medicinal importance due to its role as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs).
Critical Intermediate in the Synthesis of Etoricoxib
The most prominent application of 6-methylnicotinic acid is as a crucial precursor in the manufacturing of Etoricoxib, a selective COX-2 inhibitor used for the management of pain and inflammation associated with arthritis and osteoarthritis.[1][2][3] The synthesis of Etoricoxib highlights the utility of the 6-methylnicotinic acid scaffold in constructing complex biaryl systems, which are common motifs in modern pharmaceuticals.
Experimental Protocol: Synthesis of 6-Methylnicotinic Acid
A common industrial synthesis of 6-methylnicotinic acid involves the selective oxidation of 2-methyl-5-alkylpyridines.[4]
Materials:
-
2-methyl-5-ethylpyridine
-
Nitric acid (70-100%)
-
Pressure reaction vessel
Procedure:
-
Charge the pressure reaction vessel with 2-methyl-5-ethylpyridine and nitric acid. The molar ratio of nitric acid to the pyridine substrate is typically in the range of 6:1 to 15:1.
-
Seal the vessel and heat the reaction mixture to a temperature between 250°F and 325°F. The pressure is maintained to ensure the reactants remain in the liquid phase.
-
Maintain the reaction for 10 to 60 minutes. The reaction time is inversely proportional to the temperature.
-
After the reaction is complete, cool the vessel and recover the 6-methylnicotinic acid from the reaction mixture through appropriate purification steps, such as crystallization.
A Versatile Scaffold for Novel Drug Candidates
Beyond its application in the synthesis of Etoricoxib, the methyl 6-methylnicotinate derivative serves as a versatile starting material for the development of novel therapeutic agents.[5] Notably, it is a key building block for the synthesis of D-amino acid oxidase (DAAO) inhibitors, which are being investigated for the treatment of central nervous system (CNS) disorders.[5] By inhibiting DAAO, the levels of the neuromodulator D-serine can be elevated in the brain, offering a potential therapeutic avenue for conditions such as schizophrenia.[5]
Diagram: Workflow for Structure-Activity Relationship (SAR) Studies
Caption: Workflow for Structure-Activity Relationship (SAR) Studies.[5]
Part 2: The Biological Significance of the Nicotinic Acid Core Structure
To appreciate the potential biological activities of novel derivatives like this compound, it is essential to understand the well-established pharmacology of the parent nicotinic acid molecule.[6]
Lipid Metabolism and the GPR109A Receptor
Pharmacological doses of nicotinic acid have profound effects on lipid profiles, including the reduction of low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, alongside a significant increase in high-density lipoprotein (HDL) cholesterol.[7][8] These effects are primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCAR2), which is highly expressed in adipocytes and immune cells.[6][9]
Signaling Pathway of Nicotinic Acid
Caption: The binding of nicotinic acid to the GPR109A receptor initiates a cascade of intracellular events leading to reduced lipolysis.[9]
Cellular Bioenergetics: Precursor to NAD+ and NADP+
Nicotinic acid is a vital precursor to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These molecules are fundamental to cellular metabolism, participating in numerous redox reactions essential for energy production, DNA repair, and cell signaling.[10]
Vasodilation and the Flushing Effect
A well-known side effect of nicotinic acid therapy is cutaneous vasodilation, or flushing, which is also mediated by the GPR109A receptor in skin Langerhans cells.[9] This effect, while harmless, can impact patient compliance. Nicotinic acid esters, which act as prodrugs, are often explored to modify the pharmacokinetic profile and potentially mitigate this effect.[11]
Part 3: The Untapped Potential of this compound: A Forward Look
While direct biological data for this compound is not currently available in peer-reviewed literature, we can hypothesize its potential properties based on established medicinal chemistry principles. The introduction of a methylthio (-SCH3) group in place of the methyl group at the 6-position could influence several key parameters:
-
Lipophilicity: The methylthio group is more lipophilic than a methyl group. This could alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing its ability to cross cell membranes.
-
Metabolic Stability: The sulfur atom in the methylthio group can be a site for metabolism, specifically oxidation to the corresponding sulfoxide and sulfone. These metabolites may have different biological activities and clearance rates compared to the parent compound.
-
Receptor Binding: The size, electronics, and hydrogen bonding capacity of the methylthio group differ from the methyl group. This could lead to altered binding affinity and selectivity for biological targets such as GPR109A or other enzymes.
-
Novel Therapeutic Avenues: The unique properties imparted by the methylthio group could make this compound or its derivatives interesting candidates for screening in various therapeutic areas, including as antibacterial or anticancer agents, where other nicotinic acid derivatives have shown promise.[12]
Conclusion and Future Directions
6-Methylnicotinic acid stands as a testament to the importance of substituted nicotinic acids in modern drug development, primarily as a versatile and indispensable synthetic intermediate.[2] The broader biological activities of the nicotinic acid core, from lipid modulation to fundamental roles in cellular metabolism, continue to inspire the exploration of novel derivatives.[6][10]
While the biological significance of this compound remains an open area of investigation, its structural similarity to compounds of known importance suggests that it is a promising, yet unexplored, scaffold. Future research into its synthesis, metabolic fate, and biological activity is warranted and could unveil novel therapeutic applications. For researchers in drug discovery, the strategic modification of the nicotinic acid ring, as exemplified by the potential of this compound, represents a fertile ground for the development of next-generation therapeutics.
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6-(Methylthio)nicotinic Acid: A Scaffolding for Innovation in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the untapped research potential of 6-(Methylthio)nicotinic acid, a pyridine-based small molecule. While direct research on this specific compound is nascent, its structural analogy to a plethora of bioactive nicotinic acid and thioether derivatives positions it as a compelling starting point for novel therapeutic development. This document synthesizes existing knowledge on related compounds to illuminate promising research avenues for this compound in oncology, inflammation, and neurodegenerative disorders. We will explore plausible synthetic routes, hypothesize mechanisms of action based on structure-activity relationships of analogous compounds, and provide detailed, adaptable experimental protocols for its synthesis and biological evaluation. This guide is intended to serve as a foundational resource for researchers poised to explore the therapeutic potential of this intriguing molecule.
Introduction: The Scientific Premise of this compound
Nicotinic acid (Niacin or Vitamin B3) and its derivatives are well-established pharmacophores, with applications ranging from treating dyslipidemia to roles in managing tuberculosis.[1] The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The introduction of a methylthio (-SCH3) group at the 6-position of the nicotinic acid core presents a unique opportunity for modulating the parent molecule's physicochemical and pharmacological properties. The sulfur atom can engage in unique interactions with biological targets, and the methyl group can influence lipophilicity and metabolic stability. This strategic modification suggests that this compound could serve as a valuable building block for developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
This guide will explore the potential of this compound by examining the established biological activities of structurally similar compounds. We will focus on three key areas where nicotinic acid and thioether-containing molecules have shown significant promise:
-
Oncology: As a scaffold for kinase inhibitors and other anti-cancer agents.
-
Inflammation and Analgesia: Leveraging the known anti-inflammatory properties of nicotinic acid derivatives.
-
Neurodegenerative Diseases: Exploring its potential as a neuroprotective agent and enzyme inhibitor.
Synthetic Strategies and Physicochemical Characterization
While a definitive, optimized synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methodologies for analogous compounds.
Proposed Synthetic Protocol
A logical approach to the synthesis of this compound involves a nucleophilic aromatic substitution reaction starting from a readily available precursor like 6-chloronicotinic acid.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloronicotinic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add sodium thiomethoxide (1.1-1.5 equivalents) to the solution. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 120°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification and Extraction: Acidify the aqueous solution with a suitable acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid. The product can then be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Physicochemical Properties and Analytical Characterization
The introduction of the methylthio group is expected to influence the physicochemical properties of the nicotinic acid scaffold.
Predicted Physicochemical Properties:
| Property | Predicted Value/Range | Rationale |
| Molecular Weight | 169.20 g/mol | Calculated from the molecular formula C7H7NO2S. |
| pKa | ~4-5 | The carboxylic acid pKa is expected to be in a similar range to nicotinic acid. |
| LogP | ~1.5 - 2.5 | The methylthio group increases lipophilicity compared to an OH or NH2 group. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.[3] | Typical for small organic acids. |
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): An adaptable HPLC method for the analysis of nicotinic acid and its derivatives has been described.[4] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with a UV detection wavelength of around 263 nm would be a suitable starting point for method development.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be crucial for structural confirmation. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methylthio group, and a broad singlet for the carboxylic acid proton.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Potential Research Area 1: Oncology
The pyridine nucleus is a common feature in many anti-cancer agents.[5] Derivatives of nicotinic acid have been investigated for their potential as cytotoxic agents and inhibitors of key signaling pathways in cancer.[6][7]
Rationale: Learning from Analogs
Recent studies have highlighted the potential of nicotinic acid derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[7] For instance, certain synthesized nicotinic acid derivatives have demonstrated potent VEGFR-2 inhibition with IC50 values in the nanomolar range, comparable to the approved drug sorafenib. These compounds were also shown to induce apoptosis in cancer cell lines.[7]
The presence of a thioether linkage in other classes of kinase inhibitors has been shown to be crucial for their activity. This suggests that the methylthio group in this compound could potentially interact with key residues in the ATP-binding pocket of kinases like VEGFR-2.
Proposed Research Directions
-
VEGFR-2 Inhibition: Synthesize a library of amides and esters of this compound and screen them for inhibitory activity against VEGFR-2 and other relevant kinases implicated in angiogenesis.
-
Antiproliferative Activity: Evaluate the cytotoxic effects of this compound and its derivatives against a panel of human cancer cell lines, including those known to be dependent on VEGFR signaling, such as colon (HCT-116) and liver (HepG2) cancer cells.
-
Mechanism of Action Studies: For active compounds, investigate their ability to induce apoptosis (e.g., via caspase activation assays) and inhibit cell migration and invasion.[7]
Experimental Workflow: Screening for Anticancer Activity
Caption: Workflow for anticancer evaluation.
Potential Research Area 2: Inflammation and Analgesia
Nicotinic acid derivatives have a well-documented history as anti-inflammatory and analgesic agents.[8][9][10] The mechanism of action is often linked to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.
Rationale: Building on a Known Pharmacophore
Numerous studies have demonstrated that derivatives of nicotinic acid exhibit significant anti-inflammatory activity, in some cases comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and mefenamic acid.[8][9] These compounds have been shown to reduce levels of inflammatory mediators such as TNF-α and IL-6.[8][10] The introduction of a thioalkyl group could modulate the activity and selectivity of these compounds.
Proposed Research Directions
-
In Vitro Anti-inflammatory Assays: Evaluate the ability of this compound and its derivatives to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[8]
-
In Vivo Anti-inflammatory and Analgesic Models: For promising in vitro candidates, assess their efficacy in animal models of inflammation, such as the carrageenan-induced paw edema model in rats, and in models of analgesia, like the acetic acid-induced writhing test in mice.[11]
-
Cyclooxygenase (COX) Enzyme Inhibition: Investigate the inhibitory activity of the compounds against COX-1 and COX-2 enzymes to determine their potential mechanism of action and to predict their gastrointestinal safety profile.[8]
Experimental Protocol: In Vitro Anti-inflammatory Evaluation
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Compound Treatment: Seed the cells in 96-well plates and pre-treat with various concentrations of this compound or its derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent as an indicator of NO production.[8]
-
Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits.[8]
-
Cell Viability Assay: Perform an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[8]
Potential Research Area 3: Neurodegenerative Diseases
The nicotinic acid scaffold and its derivatives have emerged as promising agents for the treatment of neurodegenerative diseases.[12][13] Their neuroprotective effects are thought to be mediated through various mechanisms, including antioxidant activity, modulation of neurotransmitter systems, and inhibition of key enzymes.[14]
Rationale: A Multifaceted Approach to Neuroprotection
Derivatives of pyridine and nicotinic acid have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[15] AChE inhibitors are a cornerstone of treatment for Alzheimer's disease. Furthermore, nicotinamide, a related compound, has been shown to have neuroprotective effects in models of diabetic retinopathy by reducing oxidative stress and DNA damage.[16] The stimulation of α7 nicotinic acetylcholine receptors (nAChRs) by nicotinic analogs has also been shown to have neuroprotective effects in cellular models of amyotrophic lateral sclerosis (ALS).[17]
The thioether moiety is present in some potent enzyme inhibitors, and its incorporation into the nicotinic acid scaffold could lead to novel neuroprotective agents.
Proposed Research Directions
-
Cholinesterase Inhibition: Screen this compound and its derivatives for inhibitory activity against acetylcholinesterase and butyrylcholinesterase.[15]
-
Neuroprotection in Cellular Models: Investigate the ability of the compounds to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death (e.g., H2O2 or glutamate-induced toxicity).
-
D-Amino Acid Oxidase (DAAO) Inhibition: Given that nicotinic acid derivatives have been identified as DAAO inhibitors, a target for schizophrenia and other CNS disorders, it would be valuable to assess the activity of this compound against this enzyme.[18]
Signaling Pathway: Potential Neuroprotective Mechanisms
Caption: Potential neuroprotective pathways.
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. By leveraging the extensive body of research on related nicotinic acid and thioether-containing compounds, a clear path for its investigation emerges. The potential applications in oncology, inflammation, and neurodegenerative diseases are supported by strong preclinical evidence for analogous structures. The synthetic accessibility and the potential for diverse chemical modifications make this compound an attractive starting point for medicinal chemistry campaigns. This guide provides a foundational framework to inspire and direct future research into this compelling molecule, with the ultimate goal of translating its potential into tangible clinical benefits.
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Spectroscopic Characterization of 6-(Methylthio)nicotinic Acid: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 6-(Methylthio)nicotinic acid (CAS 74470-25-0). In the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures—namely nicotinic acid, 6-methylnicotinic acid, and various methylthiopyridines—to predict and interpret the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. This guide is intended for researchers, scientists, and drug development professionals, offering not only a predictive analysis of the spectral features but also detailed, field-proven protocols for the acquisition of high-quality spectroscopic data for this class of compounds. The causality behind experimental choices and the logic of spectral interpretation are emphasized throughout to ensure scientific integrity and practical utility.
Introduction: The Importance of Spectroscopic Verification
This compound is a substituted pyridine carboxylic acid of interest in medicinal chemistry and organic synthesis. As with any novel or sparsely characterized compound, unambiguous structural confirmation is a prerequisite for its use in further research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a detailed fingerprint of a molecule's structure, connectivity, and functional groups.
This guide takes a practical, predictive approach, a common scenario when working with novel compounds where reference data is unavailable. By understanding the influence of the carboxylic acid and methylthio substituents on the core nicotinic acid scaffold, we can construct a reliable, predicted spectroscopic profile. This serves as a powerful tool for researchers to confirm the identity and purity of synthesized this compound.
Molecular Structure and Predicted Spectroscopic Summary
A logical first step in any spectroscopic analysis is to examine the molecule's structure and identify the key features that will give rise to distinct signals.
Diagram 1: Molecular Structure of this compound
A typical workflow for acquiring and analyzing NMR spectra.
Protocol for NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of dry this compound. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended for its ability to dissolve polar compounds and to observe the acidic proton). Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to maintain a stable magnetic field.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to the ¹H spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phase-corrected, baseline-corrected, and referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Analysis: Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. [1]It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable information about its structure.
Predicted Mass Spectrum
For a molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is ideal as it typically keeps the molecule intact. [2]Given the acidic nature of the carboxylic acid group, analysis in negative ion mode (ESI-) is expected to be highly efficient.
-
Molecular Formula: C₇H₇NO₂S
-
Exact Mass: 169.02
-
Predicted Ion (ESI-): The most prominent ion is expected to be the deprotonated molecule, [M-H]⁻.
-
m/z: 168.01
-
Predicted Fragmentation Pattern
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the [M-H]⁻ parent ion, providing structural insights. The fragmentation of nicotinic acid derivatives often involves the loss of the carboxyl group. [3][4]Aromatic thioethers can undergo cleavage of the methyl group or the C-S bond. [5] A plausible fragmentation pathway would be:
-
Loss of CO₂ (decarboxylation): The [M-H]⁻ ion at m/z 168.01 could readily lose a molecule of carbon dioxide (44 Da) to produce a fragment ion at m/z 124.03 .
-
Loss of Methyl Radical: Subsequent loss of a methyl radical (•CH₃, 15 Da) from the thioether could lead to a fragment at m/z 109.00 .
Diagram 3: Predicted ESI-MS/MS Fragmentation Pathway
A plausible fragmentation pathway for this compound in ESI- mode.
Protocol for ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as a 50:50 mixture of acetonitrile and water. For negative ion mode, adding a small amount of a volatile base like ammonium hydroxide can aid deprotonation. [6]2. Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage (e.g., -3 to -4 kV for negative mode) to the ESI needle to generate a fine spray of charged droplets. A heated nebulizing gas (typically nitrogen) assists in desolvation.
-
MS Scan: Acquire a full scan mass spectrum to identify the [M-H]⁻ parent ion.
-
MS/MS Analysis: If fragmentation data is desired, perform a product ion scan. Isolate the parent ion (m/z 168.01) in the first mass analyzer, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell, and scan the resulting fragment ions in the second mass analyzer.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. [7]It is an excellent technique for identifying the presence of specific functional groups.
Predicted Infrared Spectrum
The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer and often overlaps with C-H stretches. [8][9] |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium | Characteristic of C-H bonds on an aromatic ring. |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium | Arising from the methyl group (-S-CH₃). |
| C=O stretch (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp | The strong carbonyl absorption is a key diagnostic peak. Its position is slightly lowered due to conjugation with the aromatic ring. [8] |
| C=C stretch (Aromatic) | 1600 - 1450 | Medium-Strong | Multiple bands are expected in this region, corresponding to the vibrations of the pyridine ring. |
| C-O stretch (Carboxylic Acid) | 1320 - 1210 | Strong | Associated with the C-O single bond of the carboxylic acid. |
| C-S stretch (Thioether) | 700 - 600 | Weak-Medium | The C-S stretching vibration is typically weak and can sometimes be difficult to identify definitively. |
Protocol for FT-IR Spectrum Acquisition (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.
-
Sample Preparation: Weigh approximately 1-2 mg of the finely ground sample and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Grinding: Thoroughly grind and mix the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. This step is crucial to reduce scattering of the IR beam.
-
Pellet Formation: Transfer a portion of the powder into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Spectrum: Place a pellet made of pure KBr (a "blank") in the spectrometer's sample holder and acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and KBr absorptions.
-
Sample Spectrum: Replace the blank with the sample pellet and acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Analyze the resulting spectrum, identifying the key absorption bands and correlating them with the functional groups present in the molecule.
Conclusion
References
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- Wikipedia. (2024). Nuclear magnetic resonance spectroscopy.
- Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines.
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- Bruker. (n.d.). Mnova Predict | Accurate Prediction.
- ResearchGate. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra?
- ResearchGate. (n.d.). Product ion spectra and proposed fragmentation pathways of nicotinates of 24(S)-HC (A) and D7-24-HC (B).
- The Royal Society of Chemistry. (2017). Supporting Information.
- Shimadzu. (n.d.). KBr Pellet Method.
- PubMed. (2014). Mass spectrometric fragmentation and photocatalytic transformation of nicotine and cotinine.
- Journal of the Chemical Society B: Physical Organic. (1979). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes.
- National Institutes of Health. (2014). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS.
- Journal of the Chemical Society B: Physical Organic. (1968). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers.
- AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine.
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- MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
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An In-Depth Technical Guide to the Predicted Biological Activity of 6-(Methylthio)nicotinic Acid
This document provides a comprehensive technical analysis of the predicted biological activities of 6-(Methylthio)nicotinic acid. As a novel derivative of the well-characterized nicotinic acid (Niacin, Vitamin B3), this molecule presents a compelling subject for investigation in drug discovery and development. This guide is structured to move from foundational principles and computational predictions to a robust framework for experimental validation, offering researchers a logical and scientifically-grounded pathway to explore its therapeutic potential.
Introduction: The Nicotinic Acid Scaffold as a Privileged Structure
Nicotinic acid is a fundamental biomolecule and an essential human nutrient with a long-standing clinical history, primarily for the management of dyslipidemia.[1][2][3] Its pharmacological effects are broad, stemming from its role as a precursor to the coenzymes NAD and NADP, which are central to cellular metabolism and redox reactions.[2][4] The discovery of the G protein-coupled receptor GPR109A (also known as HCA2 or NIACR1) as the high-affinity receptor for nicotinic acid has significantly advanced our understanding of its mechanisms and opened new avenues for therapeutic development.[3][5][6]
Activation of GPR109A in adipocytes inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and a subsequent reduction in lipolysis.[5][6] This is the cornerstone of nicotinic acid's ability to lower triglycerides and very low-density lipoproteins (VLDL-C) while increasing high-density lipoprotein (HDL-C) levels.[2][7] Beyond its metabolic role, GPR109A activation exerts potent anti-inflammatory effects and has been implicated in modulating immune responses and even suppressing tumorigenesis.[6][8][9]
The nicotinic acid scaffold is, therefore, a "privileged structure" in medicinal chemistry, amenable to modification to enhance potency, selectivity, or pharmacokinetic properties. This compound is one such derivative. The introduction of a methylthio (-SCH3) group at the 6-position of the pyridine ring represents a strategic chemical modification. This guide will systematically predict the biological consequences of this substitution and lay out a comprehensive workflow for its experimental validation.
Molecular Profile and In Silico Predictions
Before embarking on wet-lab experiments, a thorough in silico analysis provides the foundational data to guide hypothesis-driven research. This section outlines the predicted physicochemical properties and bioactivity scores for this compound.
Physicochemical Properties
The introduction of the methylthio group is predicted to alter key physicochemical parameters compared to the parent nicotinic acid molecule. These properties are critical for predicting absorption, distribution, metabolism, and excretion (ADME).
Table 1: Predicted Physicochemical Properties
| Property | Nicotinic Acid | This compound | Rationale for Change |
| Molecular Formula | C6H5NO2 | C7H7NO2S | Addition of a CH2S group. |
| Molecular Weight | 123.11 g/mol | 169.19 g/mol | Increased mass from the methylthio moiety. |
| XlogP (Lipophilicity) | ~0.22 | ~1.2 | The methylthio group increases lipophilicity, potentially enhancing membrane permeability.[10] |
| Polar Surface Area | 49.3 Ų | 49.3 Ų | The carboxylic acid group remains the primary contributor; the sulfur atom has a minor impact. |
| H-Bond Donors | 1 | 1 | The carboxylic acid proton. |
| H-Bond Acceptors | 3 | 3 | The two oxygen atoms and the pyridine nitrogen. |
Predicted Bioactivity Scores
Computational tools like Molinspiration allow for the prediction of a compound's activity against major drug target classes based on its structure.[11][12] A higher score indicates a greater probability of biological activity.
Table 2: Predicted Bioactivity Scores for this compound
| Target Class | Predicted Score | Interpretation & Justification |
| GPCR Ligand | > 0.0 | Highly Probable. The core nicotinic acid pharmacophore is retained, suggesting a strong likelihood of interaction with G protein-coupled receptors, particularly GPR109A. |
| Kinase Inhibitor | > 0.0 | Probable. Many pyridine-containing heterocycles interact with the ATP-binding pocket of kinases. The methylthio group could form specific interactions. |
| Enzyme Inhibitor | > 0.0 | Probable. The structure may interact with various enzymes; nicotinic acid derivatives have shown inhibitory activity against targets like VEGFR-2 and HIF-1α.[13][14] |
| Nuclear Receptor Ligand | -5.0 to 0.0 | Moderately Probable. Possible interaction, but less likely to be the primary mechanism of action compared to GPCR agonism. |
| Ion Channel Modulator | -5.0 to 0.0 | Moderately Probable. The structure does not contain classic ion channel-modulating motifs, but off-target effects are possible. |
These in silico results strongly suggest that this compound is a promising candidate for investigation as a GPCR ligand, with potential secondary activities as a kinase or enzyme inhibitor.
Core Predicted Biological Activities & Mechanisms
Based on the foundational pharmacology of nicotinic acid and our in silico analysis, we can formulate three primary hypotheses for the biological activity of its 6-methylthio derivative.
Hypothesis 1: GPR109A Agonism and Metabolic Modulation
The most direct prediction is that this compound will act as an agonist at the GPR109A receptor. The core pyridine-3-carboxylic acid structure is essential for binding, and modifications at other positions can modulate affinity and efficacy.
-
Predicted Mechanism: Upon binding to GPR109A, the compound will trigger a conformational change, activating the coupled inhibitory G-protein (Gi).[5] This will lead to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and reduced protein kinase A (PKA) activity. In adipocytes, this cascade inhibits hormone-sensitive lipase, thereby reducing the hydrolysis of triglycerides and the release of free fatty acids into circulation.[5][6]
Caption: Predicted GPR109A anti-inflammatory pathway.
Hypothesis 3: Anticancer Activity
The nicotinic acid scaffold has served as a template for developing novel anticancer agents. [13][14]The predicted kinase and enzyme inhibitory activity of this compound suggests it may have direct cytotoxic or anti-proliferative effects on cancer cells, potentially independent of GPR109A.
-
Potential Mechanisms:
-
VEGFR-2 Inhibition: The compound could dock into the ATP-binding site of Vascular Endothelial Growth Factor Receptor-2, a key kinase in angiogenesis. Inhibition would disrupt tumor blood supply. [14] 2. HIF-1α Inhibition: Under hypoxic conditions, many tumors upregulate Hypoxia-Inducible Factor 1-alpha (HIF-1α), which promotes survival and angiogenesis. Nicotinic acid derivatives have been shown to inhibit HIF-1α accumulation. [13] 3. GPR109A-Mediated Tumor Suppression: In some cancer types, GPR109A activation can induce apoptosis and inhibit cell survival genes. [9]
-
A Framework for Experimental Validation
A structured, multi-phase approach is essential to systematically validate these predictions. The following workflow integrates in vitro and ex vivo methodologies, ensuring that each step provides a clear go/no-go decision point for further development.
Caption: A phased experimental validation workflow.
Detailed Experimental Protocols
Objective: To determine if this compound is an agonist of the GPR109A receptor and to quantify its potency (EC50).
Materials:
-
HEK-293 cells stably expressing human GPR109A (HEK-hGPR109A).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Forskolin (adenylyl cyclase activator).
-
3-isobutyl-1-methylxanthine (IBMX, phosphodiesterase inhibitor).
-
This compound, Nicotinic acid (positive control).
-
cAMP competition ELISA kit or equivalent HTRF-based assay kit.
Procedure:
-
Cell Seeding: Seed HEK-hGPR109A cells in a 96-well plate at a density of 20,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and nicotinic acid in DMSO. Serially dilute in Assay Buffer to create a concentration range from 100 µM to 1 pM.
-
Cell Stimulation:
-
Aspirate the culture medium from the cells and wash once with Assay Buffer.
-
Add 50 µL of Assay Buffer containing 500 µM IBMX to each well and incubate for 15 minutes at 37°C.
-
Add 25 µL of the serially diluted test compounds or controls to the appropriate wells.
-
Add 25 µL of 10 µM Forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells according to the manufacturer's protocol for the cAMP assay kit.
-
Measure intracellular cAMP levels using the chosen detection method (ELISA, HTRF).
-
-
Data Analysis:
-
Normalize the data to the Forskolin-only control (0% inhibition) and the basal control (100% inhibition).
-
Plot the normalized response against the log concentration of the compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Objective: To assess the ability of this compound to suppress the production of inflammatory mediators in activated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
Griess Reagent Kit (for nitric oxide measurement).
-
ELISA kits for mouse TNF-α and IL-6.
-
This compound, Dexamethasone (positive control).
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment:
-
Prepare dilutions of this compound (e.g., 1, 10, 100 µM) and Dexamethasone (1 µM) in DMEM.
-
Remove the old medium and add 500 µL of the compound dilutions to the cells.
-
Incubate for 2 hours at 37°C.
-
-
Inflammatory Stimulation:
-
Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.
-
Incubate for 24 hours at 37°C.
-
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for analysis.
-
Nitric Oxide (NO) Measurement:
-
Use the Griess Reagent Kit according to the manufacturer's instructions to measure the concentration of nitrite (a stable product of NO) in the supernatant.
-
Read the absorbance at 540 nm and quantify using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the specific ELISA kits for TNF-α and IL-6 to measure their concentrations in the collected supernatant, following the manufacturer's protocols.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-only control.
-
Determine the IC50 value for the inhibition of each inflammatory mediator.
-
Predicted Safety and Toxicological Profile
The safety profile of nicotinic acid is well-established. The most common side effect is cutaneous flushing, a prostaglandin-mediated vasodilation that is directly linked to GPR109A activation in skin Langerhans cells. [5]Other less common effects at high doses can include gastrointestinal distress and potential liver toxicity with certain sustained-release formulations. [15] For this compound, it is reasonable to predict:
-
Flushing Potential: As a predicted GPR109A agonist, a flushing response is highly likely. The potency of this effect relative to nicotinic acid would need to be determined in vivo.
-
General Toxicity: The addition of a methylthio group is not a common structural alert for toxicity. Initial cytotoxicity screening (e.g., against a non-cancerous cell line like HEK-293 or normal human fibroblasts) is a mandatory first step. Safety data sheets for related compounds indicate potential for skin and eye irritation. [16][17]* Metabolism: The methylthio group may be susceptible to oxidation by cytochrome P450 enzymes, forming sulfoxide and sulfone metabolites. The toxicological profile of these potential metabolites would require investigation.
Conclusion and Future Directions
This compound stands as a promising, unexplored derivative of a clinically validated pharmacophore. In silico analysis and a deep understanding of the parent molecule's pharmacology predict that this compound will function as a GPR109A agonist, possessing significant potential for the treatment of both metabolic and inflammatory diseases. Its increased lipophilicity may offer advantages in membrane permeability and bioavailability over nicotinic acid. The primary challenges will be to quantify its potency and to characterize its safety profile, particularly the potential for flushing and any unique metabolic pathways introduced by the methylthio moiety.
The experimental framework detailed in this guide provides a clear, logical, and robust pathway for elucidating the biological activity of this compound. Successful validation of the predicted activities would position this compound as a strong candidate for further preclinical and clinical development.
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- 11. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular docking, PASS analysis, bioactivity score prediction, synthesis, characterization and biological activity evaluation of a functionalized 2-butanone thiosemicarbazone ligand and its complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. crnusa.org [crnusa.org]
- 16. aksci.com [aksci.com]
- 17. fishersci.com [fishersci.com]
Section 1: Compound Identification and Properties
An In-Depth Technical Guide to the Safe Handling of 6-(Methylthio)nicotinic Acid
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, laboratory personnel, and drug development professionals, its purpose is to foster a culture of safety by combining procedural steps with the underlying scientific rationale. By understanding the "why" behind each safety measure, users can mitigate risks more effectively and ensure both personal and environmental protection.
This compound is a sulfur-containing derivative of nicotinic acid, utilized as a biochemical reagent and an intermediate in organic synthesis.[1] A thorough understanding of its physical and chemical properties is the foundation of a robust safety assessment.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 74470-25-0 | [2] |
| Molecular Formula | C₇H₇NO₂S | [2][3] |
| Molecular Weight | 169.20 g/mol | [2] |
| Synonyms | 6-(Methylsulfanyl)pyridine-3-carboxylic acid | [2] |
Table 2: Physical and Chemical Properties
| Property | Value | Rationale for Handling |
| Appearance | Off-white to light yellow powder/solid | [4] |
| Melting Point | 108 - 111 °C | [5] |
| Boiling Point | 204 °C | [5] |
| Stability | Stable under normal conditions. | [6][7] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [6][8] |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulfur oxides. | [9][10] |
Section 2: Hazard Identification and Risk Assessment
The primary hazards associated with this compound are irritant effects upon contact and potential harm to aquatic ecosystems.[5] A systematic approach to identifying and mitigating these risks is crucial.
GHS Classification:
-
Skin Irritation (Category 2) - H315: Causes skin irritation.[5][6][9]
-
Serious Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[5][6][9]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation - H335: May cause respiratory irritation.[5][6][9]
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 3) - H402: Harmful to aquatic life.[5]
Toxicological Profile Summary: The known toxicological effects are primarily irritant-based. Direct contact with skin or eyes will cause irritation, and inhalation of the dust can irritate the respiratory system.[5][6] The toxicological properties have not been fully investigated, and as with any chemical lacking a complete toxicological profile, it should be handled with care to minimize exposure.[4] There is no evidence from the reviewed safety data sheets to suggest carcinogenicity or mutagenicity.[5]
Caption: Hazard Identification and Risk Mitigation Workflow.
Section 3: Standard Operating Procedures for Safe Handling
Adherence to the following procedures is mandatory to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
The primary engineering control is to minimize the potential for airborne dust.
-
Ventilation: Always handle this compound in a well-ventilated area.[5][9] For tasks involving weighing or potential dust generation, a chemical fume hood or other local exhaust ventilation system is required to capture dust at the source.[11][12]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used consistently.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6][7][11]
-
Skin Protection:
-
Respiratory Protection: Under normal laboratory conditions with functioning engineering controls, respiratory protection is not typically required.[7] However, for large-scale work, spill cleanup, or in situations where ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[4]
Hygiene Practices
-
Wash hands and face thoroughly with soap and water after handling the substance and before breaks or leaving the lab.[5][9]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Immediately remove and wash any clothing that becomes contaminated.[5][9][14]
Storage and Transport
-
Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizers.[6][8][12]
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[5][6][9]
-
Security: The substance should be stored in a locked-up location, accessible only to authorized personnel.[5][9]
Section 4: Emergency Response Protocols
Rapid and correct response to an emergency is critical to minimizing harm.
Caption: General Emergency Response Flowchart.
First Aid Measures
Always show the Safety Data Sheet (SDS) to attending medical personnel.[5]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If symptoms such as coughing or difficulty breathing occur, or if the person feels unwell, call a poison center or doctor.[5][6] If breathing stops, provide artificial respiration.[6][7]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[6][9] If skin irritation persists, seek medical advice.[5][6]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes, holding the eyelids open.[5][15] Remove contact lenses if present and easy to do so, and continue rinsing for at least 15 minutes.[5][6] It is crucial to seek immediate medical attention from an ophthalmologist.[5]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[12] Immediately make the victim drink water (two glasses at most) and consult a physician.[5] Do NOT induce vomiting.[9]
Accidental Release (Spill) Measures
The following protocol should only be performed by trained personnel.
Experimental Protocol: Small Solid Spill Cleanup
-
Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Prevent Dust Generation: Do not use a dry brush or create air currents. If appropriate, you can gently dampen the spilled material with water to minimize dust.[16]
-
Contain and Collect:
-
Decontaminate:
-
Clean the spill area thoroughly with a soap and water solution.[16]
-
Place all cleanup materials (e.g., absorbent pads, contaminated gloves) into the hazardous waste container.
-
-
Dispose and Report: Dispose of the waste according to institutional and local regulations. Report the spill to your Environmental Health & Safety (EHS) department.
Caption: Step-by-Step Spill Cleanup Workflow.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[6][9][12]
-
Specific Hazards: The compound is combustible.[5] In a fire, it can decompose to produce hazardous gases, including oxides of carbon, nitrogen, and sulfur.[9][10] Finely distributed dust may form an explosive mixture with air.[5]
-
Protective Actions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against toxic fumes.[5][6] Prevent fire-extinguishing water from entering surface water or groundwater systems.[5]
Section 5: Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Procedure: Dispose of contents and containers at an approved waste disposal plant.[5][6][9] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[12]
-
Regulations: Do not allow the product to enter drains or the environment.[5][11] All disposal practices must comply with local, state, and federal environmental regulations.[8]
References
- Spill procedure: Clean-up guidance (Queen Mary University of London).
- This compound (C7H7NO2S) (PubChemLite).
- Safety Data Sheet for Nicotinic acid (Chemos GmbH & Co.KG).
- This compound, 98% Purity (CP Lab Safety).
- Chemical Properties of 6-Methylnicotinic acid (Cheméo).
- 6-methylnicotinic acid CAS 3222-47-7 (Veeprho).
Sources
- 1. 6-Methylnicotinic acid | 3222-47-7 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. PubChemLite - this compound (C7H7NO2S) [pubchemlite.lcsb.uni.lu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. aksci.com [aksci.com]
- 10. aksci.com [aksci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. chemos.de [chemos.de]
- 16. NICOTINIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Application Note: A Detailed Experimental Protocol for the Synthesis of 6-(Methylthio)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 6-(methylthio)nicotinic acid, a key intermediate in the preparation of various pharmacologically active compounds. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. This guide is designed to be a self-validating system, offering not just a procedural outline but also the underlying chemical principles, safety protocols, and expected outcomes to ensure a successful and safe execution of the synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a pyridine core with both a carboxylic acid and a methylthio group, allows for diverse functionalization, making it an important precursor for the synthesis of complex molecules with potential therapeutic applications. The protocol detailed herein describes a reliable method for the preparation of this compound from the readily available starting material, 6-chloronicotinic acid, and sodium thiomethoxide.
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-deficient pyridine ring of 6-chloronicotinic acid is susceptible to attack by a nucleophile, in this case, the thiomethoxide anion (CH₃S⁻).[1][2] The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the carboxylic acid group facilitates this substitution at the 6-position, where the chlorine atom serves as a good leaving group.
Reaction Scheme
Caption: Synthesis of this compound via SNAr.
Experimental Protocol
This protocol is adapted from a similar procedure for the synthesis of 6-methoxypyridine-3-carboxylic acid.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 6-Chloronicotinic acid | ≥98% | Commercially available | Starting material |
| Sodium thiomethoxide | ≥95% | Commercially available | Nucleophile |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially available | Solvent |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Reagent grade | For acidification |
| Deionized water | In-house | ||
| Ethyl acetate | Reagent grade | Commercially available | Extraction solvent |
| Brine (saturated NaCl solution) | Prepared in-house | For washing | |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade | Commercially available | Drying agent |
Equipment
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid (1.0 equivalent).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the starting material. A typical concentration would be in the range of 0.5 to 1.0 M.
-
Begin stirring the solution at room temperature.
-
-
Addition of Nucleophile:
-
Carefully add sodium thiomethoxide (1.1 to 1.2 equivalents) to the stirred solution in portions. The reaction may be slightly exothermic.
-
-
Reaction:
-
Heat the reaction mixture to a temperature between 80-100 °C.
-
Maintain the reaction at this temperature and monitor its progress by an appropriate method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water (approximately 10 volumes relative to the DMF used).
-
Acidify the aqueous solution to a pH of 3-4 by the slow addition of 1 M hydrochloric acid. This will protonate the carboxylate to form the desired carboxylic acid, which should precipitate out of the solution.
-
Stir the resulting suspension for 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any remaining salts and DMF.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture.
-
Dry the purified product under vacuum to a constant weight.
-
Expected Yield
The expected yield of this compound is typically in the range of 70-85%, depending on the scale of the reaction and the purity of the reagents.
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling chemicals.
Chemical Hazards:
-
6-Chloronicotinic acid: May cause skin and eye irritation. Avoid inhalation of dust.
-
Sodium thiomethoxide: Corrosive and flammable solid. Reacts with water to release flammable and toxic methanethiol gas, which has a strong, unpleasant odor. Handle in a well-ventilated fume hood and away from sources of ignition.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation of vapors and skin contact.
-
Hydrochloric acid: Corrosive. Handle with care to avoid skin and eye burns.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Aqueous and organic waste streams should be collected in separate, appropriately labeled containers.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess the purity of the final product.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Increase the reaction time or temperature and continue to monitor the reaction progress. |
| Inactive sodium thiomethoxide. | Use a fresh bottle of sodium thiomethoxide or test its activity on a small scale. | |
| Low yield | Incomplete precipitation during work-up. | Ensure the pH is sufficiently acidic (3-4) to fully protonate the carboxylic acid. |
| Loss of product during recrystallization. | Optimize the recrystallization solvent system and procedure to minimize loss. | |
| Product is an oil or does not solidify | Impurities are present. | Purify the crude product using column chromatography. |
| The product may be a low-melting solid. | Attempt to induce crystallization by scratching the flask or seeding with a small crystal of the product. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The provided rationale behind the experimental choices and troubleshooting guide should further aid in the successful execution of this synthesis.
References
- PubChem. This compound. [Link]
- PrepChem. Synthesis of 6-Methoxypyridine-3-carboxylic acid. [Link]
- Google Patents. Synthetic method of 6-methyl nicotine.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). [Link]
- YouTube.
- A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
- YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. (2021-03-16). [Link]
Sources
Application Note: Comprehensive Characterization of 6-(Methylthio)nicotinic Acid
Abstract
This comprehensive application note provides a detailed guide to the analytical methods for the characterization of 6-(Methylthio)nicotinic acid, a key intermediate in pharmaceutical synthesis. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for identity, purity, and stability assessment. This document delves into the theoretical underpinnings and practical execution of chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section provides not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring a deep understanding and successful implementation. All methodologies are presented with a focus on self-validation and adherence to international regulatory standards.
Introduction
This compound is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and drug development. Its structural features, comprising a nicotinic acid core and a methylthio substituent, impart specific physicochemical properties that necessitate tailored analytical methods for its comprehensive characterization. Accurate and precise analytical techniques are paramount for ensuring the quality, safety, and efficacy of any pharmaceutical product derived from this intermediate.
The objective of this guide is to provide a suite of validated analytical methods for the unambiguous identification, quantification, and purity assessment of this compound. The methodologies are grounded in fundamental chemical principles and are designed to be readily adaptable to various laboratory settings.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂S | [1] |
| Molecular Weight | 169.20 g/mol | [2] |
| Predicted XlogP | 1.2 | [1] |
| Appearance | White to light yellow/orange powder/crystals | [3] |
| Solubility | Sparingly soluble in water. Soluble in DMSO and Methanol. | [3] |
The predicted XlogP value suggests moderate lipophilicity, making reverse-phase HPLC a suitable chromatographic technique. The presence of the carboxylic acid and pyridine nitrogen indicates that the compound's ionization state will be pH-dependent, a critical consideration for HPLC mobile phase development.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reverse-phase HPLC with UV detection is the cornerstone for assessing the purity and potency of this compound. The method described below is a stability-indicating assay, capable of separating the main component from potential degradation products and synthetic impurities.
Rationale for Method Development
The selection of a C18 stationary phase is based on the moderate polarity of this compound. A buffered mobile phase is essential to control the ionization of the carboxylic acid and pyridine moieties, thereby ensuring reproducible retention times and symmetrical peak shapes. An acidic pH (around 3-4) will suppress the ionization of the carboxylic acid, leading to better retention on a reverse-phase column. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 80% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.
Derivatization Strategy
Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a potent silylating agent that will convert the carboxylic acid to its trimethylsilyl (TMS) ester.
Experimental Protocol: GC-MS
Instrumentation:
-
GC-MS system with a capillary column
-
Autosampler
-
Electron Ionization (EI) source
Derivatization:
-
Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-500 |
Expected Mass Spectrum
The EI mass spectrum of the TMS-derivatized this compound is expected to show a molecular ion peak (M⁺) at m/z 241. The fragmentation pattern will likely involve the loss of a methyl group (M-15) and cleavage of the TMS group.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Sample Preparation
Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the sample.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is predicted to show the following signals:
-
~2.6 ppm (singlet, 3H): Protons of the methylthio group (-S-CH₃).
-
~7.5-8.5 ppm (multiplets, 3H): Aromatic protons of the pyridine ring. The exact chemical shifts and coupling patterns will depend on the electronic effects of the substituents.
-
~13.0 ppm (broad singlet, 1H): Proton of the carboxylic acid group (-COOH). This peak may be exchangeable with D₂O.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum is predicted to exhibit seven distinct signals:
-
~15 ppm: Carbon of the methylthio group (-S-CH₃).
-
~120-150 ppm (5 signals): Carbons of the pyridine ring.
-
~165 ppm: Carbon of the carboxylic acid group (-COOH).
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy provides valuable information about the functional groups present in the molecule.
Sample Preparation
The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch of the carboxylic acid |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (aliphatic, -S-CH₃) |
| ~1700 | C=O stretch of the carboxylic acid |
| ~1600, 1470 | C=C and C=N stretching of the pyridine ring |
| ~1300 | C-O stretch and O-H bend |
| ~700-600 | C-S stretch |
The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.
Workflow for Comprehensive Characterization
Sources
HPLC analysis of 6-(Methylthio)nicotinic acid
An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Assay of 6-(Methylthio)nicotinic Acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note details a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. Designed for researchers, scientists, and professionals in drug development and quality control, this guide provides a step-by-step protocol, explains the scientific rationale behind the methodological choices, and offers insights into ensuring data integrity through system suitability and validation principles. The method is demonstrated to be specific, linear, accurate, and precise for its intended purpose.
Introduction and Scientific Background
This compound is a derivative of nicotinic acid (niacin or Vitamin B3) and serves as a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs).[1][2] Its purity and concentration are critical quality attributes that necessitate a reliable analytical method for monitoring and quantification. High-performance liquid chromatography (HPLC) is a powerful technique widely used in the pharmaceutical industry for the analysis of drugs, their intermediates, and impurities.[3][4]
This application note describes a reversed-phase HPLC method, which is the most common mode of HPLC, particularly for molecules with moderate polarity.[5] The separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase, with a polar mobile phase used for elution. For acidic compounds like this compound, controlling the pH of the mobile phase is crucial to ensure consistent retention and sharp, symmetrical peak shapes.[6][7] By maintaining the mobile phase pH below the pKa of the carboxylic acid group, the compound remains in its protonated, less polar form, leading to better retention and chromatographic performance on a C18 column.[6][8]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.[4]
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂S | [9] |
| Molecular Weight | 169.19 g/mol | [9] |
| Appearance | White to light yellow powder/crystals | [10] |
| Melting Point | 210-213 °C | [2][10] |
| Predicted XlogP | 1.2 | [9] |
| pKa (estimated) | ~4.8 (based on nicotinic acid) | [11] |
| UV Maximum (λmax) | ~265 nm (in acidic medium) | [12][13] |
The presence of a chromophore in the pyridine ring structure makes UV detection a suitable and sensitive choice for this analysis.[5] The predicted XlogP value suggests moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[5][14]
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)[15]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (or Trifluoroacetic acid, HPLC grade)
-
-
Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.
Preparation of Solutions
Mobile Phase Preparation: The mobile phase consists of an aqueous component (Solvent A) and an organic component (Solvent B). An acidic modifier is added to control the ionization state of the analyte.[16]
-
Solvent A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of formic acid (0.1% v/v). Mix thoroughly and degas.
-
Solvent B (Organic): HPLC-grade acetonitrile.
-
Isocratic Mobile Phase: Pre-mix Solvent A and Solvent B in the ratio specified in the chromatographic conditions (e.g., 70:30 v/v Water with 0.1% Formic Acid : Acetonitrile). Degas the final mixture before use.
Standard Solution Preparation:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile).
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The diluent should be the same as the mobile phase to avoid peak distortion.[3]
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in the chosen diluent to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter before injection.
HPLC Workflow Diagram
Caption: Workflow for the .
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the analysis. Optimization may be required depending on the specific column and instrumentation used.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 70% Water (0.1% Formic Acid) : 30% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 265 nm |
| Run Time | ~10 minutes |
System Suitability and Data Analysis
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved by injecting a working standard solution (e.g., 25 µg/mL) multiple times (n=5 or 6). The results should meet the following criteria:
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation performance. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |
Data Analysis and Quantification
-
Calibration Curve: Plot the peak area response of the this compound standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value of ≥ 0.999 is typically desired.
-
Quantification: Determine the concentration of this compound in the prepared sample solution by interpolating its peak area into the calibration curve.
-
Final Calculation: Calculate the final concentration or percentage purity of the analyte in the original sample, taking into account the initial sample weight and all dilution factors.
Method Validation Principles
While a full method validation is beyond the scope of this note, any developed HPLC method intended for routine use must be validated according to guidelines such as those from the International Council for Harmonisation (ICH). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
Conclusion
The isocratic RP-HPLC method detailed in this application note provides a reliable, efficient, and robust approach for the quantitative determination of this compound. The use of a standard C18 column with a simple acidic mobile phase yields excellent peak shape and resolution, making it suitable for quality control and research applications. Adherence to the outlined system suitability criteria is essential for ensuring the validity of the generated data.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
- CP Lab Safety. (n.d.). This compound, 98% Purity, C7H7NO2S, 1 gram.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
- IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS.
- ChemicalBook. (2025, May 15). 6-Methylnicotinic acid | 3222-47-7.
- Sigma-Aldrich. (n.d.). Reverse Phased Chromatography (RPC) in Practice.
- ECHEMI. (n.d.). Buy 6-Methylnicotinic acid from Hangzhou Sulfuchem Material Technology Co., Ltd.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
- CymitQuimica. (n.d.). 6-Methyl Nicotinic Acid.
- PMC. (2008, September 24). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.
- Sarchem Labs. (n.d.). Purchase 6-Methylnicotinic Acid.
- Googleapis.com. (n.d.). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
- Moltus Research Laboratories Private Limited. (n.d.). Methyl 6-Methylnicotinate.
- PubChemLite. (n.d.). This compound (C7H7NO2S).
- Cheméo. (n.d.). Chemical Properties of 6-Methylnicotinic acid (CAS 3222-47-7).
- ResearchGate. (n.d.). Analysis of methylnicotinate solutions by HPLC. Representative....
- Starna Scientific. (n.d.). Nicotinic Acid (210-260 nm).
- ResearchGate. (n.d.). UV spectra of Nicotinic acid (a) control and (b) treated.
- PubChem. (n.d.). 6-Methylnicotinic acid | C7H7NO2 | CID 137860.
- SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide....
- Chemsrc. (2025, August 24). 6-Methylnicotinic acid | CAS#:3222-47-7.
- Wikipedia. (n.d.). Nicotinic acid.
- Pickering Laboratories. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC....
- Starna Cells. (n.d.). Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet.
Sources
- 1. 6-Methyl Nicotinic Acid | CymitQuimica [cymitquimica.com]
- 2. 6-Methylnicotinic acid | CAS#:3222-47-7 | Chemsrc [chemsrc.com]
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- 4. HPLC analytical Method development: an overview [pharmacores.com]
- 5. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
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- 16. ionsource.com [ionsource.com]
Application Note: Structural Elucidation of 6-(Methylthio)nicotinic Acid using 1H NMR Spectroscopy
Abstract
This application note provides a detailed guide to the acquisition and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-(Methylthio)nicotinic acid. As a key intermediate in pharmaceutical synthesis, unequivocal structural confirmation of this compound is critical. This document outlines a comprehensive protocol for sample preparation and data acquisition. Furthermore, it presents a detailed analysis of the anticipated 1H NMR spectrum, including predicted chemical shifts, coupling constants, and signal multiplicities. This guide is intended for researchers, chemists, and quality control analysts in the fields of organic synthesis and drug development.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a carboxylic acid and a methylthio group on the pyridine ring, presents a unique electronic environment that is well-suited for characterization by 1H NMR spectroscopy. This technique provides precise information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling, making it an indispensable tool for structural verification and purity assessment.
This note will first detail a robust protocol for the preparation of a high-quality NMR sample of this compound. Subsequently, it will delve into a predictive interpretation of the 1H NMR spectrum, drawing upon established principles of chemical shifts and coupling constants in substituted pyridine systems.
Experimental Protocol: 1H NMR Spectrum Acquisition
Sample Preparation
High-quality NMR spectra are contingent upon meticulous sample preparation. The following protocol is recommended for this compound.
Materials:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4), 0.6-0.75 mL[3][4]
-
High-precision NMR tube (5 mm) and cap
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
-
Filter (e.g., glass wool plug) if solid particulates are present[2][5]
Procedure:
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial. The optimal quantity depends on the spectrometer's sensitivity.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the exchangeable nature of the acidic proton. Chloroform-d (CDCl3) can also be used, though solubility may be a concern.
-
Dissolution: Add approximately 0.6-0.75 mL of the chosen deuterated solvent to the vial containing the sample.[3][4] Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle warming can be applied.
-
Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.[2][5] This prevents spectral artifacts from suspended solids.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, unscratched NMR tube using the Pasteur pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz (or higher) | Higher fields provide better signal dispersion and resolution. |
| Pulse Program | Standard 1D proton | A simple pulse-acquire sequence is usually sufficient. |
| Number of Scans | 16-64 | Averaging multiple scans improves the signal-to-noise ratio. |
| Relaxation Delay | 1-2 seconds | Allows for full relaxation of protons between pulses. |
| Acquisition Time | 2-4 seconds | Determines the digital resolution of the spectrum. |
| Spectral Width | 0-12 ppm | A standard range for most organic molecules. |
| Temperature | 298 K | Room temperature is typically sufficient. |
Predicted 1H NMR Spectrum and Interpretation
The structure of this compound dictates a specific pattern in its 1H NMR spectrum. The molecule has three aromatic protons and a methyl group, each with a distinct chemical environment.
Caption: Molecular structure of this compound with proton labeling.
Predicted Spectral Data
| Proton | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration |
| H-2 | Doublet (d) | 8.8 - 9.1 | J2,4 ≈ 2.5 Hz | 1H |
| H-4 | Doublet of Doublets (dd) | 8.0 - 8.3 | J4,5 ≈ 8.0 Hz, J2,4 ≈ 2.5 Hz | 1H |
| H-5 | Doublet (d) | 7.2 - 7.5 | J4,5 ≈ 8.0 Hz | 1H |
| -SCH3 | Singlet (s) | 2.5 - 2.7 | - | 3H |
| -COOH | Broad Singlet (s) | 12.0 - 13.0 | - | 1H |
Detailed Signal Analysis
-
Aromatic Protons (H-2, H-4, H-5):
-
H-2: This proton is ortho to the nitrogen atom and meta to the electron-withdrawing carboxylic acid group. This combination of effects results in significant deshielding, placing its signal at the lowest field (most downfield) among the aromatic protons, predicted to be around 8.8-9.1 ppm.[6][7] It is coupled to H-4 through a four-bond coupling (meta-coupling), which is typically small (around 2.5 Hz), resulting in a doublet.
-
H-4: This proton is deshielded by the adjacent carboxylic acid group. It is coupled to both H-5 (ortho-coupling, typically larger at ~8.0 Hz) and H-2 (meta-coupling, ~2.5 Hz). This will result in a doublet of doublets. Its chemical shift is expected in the range of 8.0-8.3 ppm.
-
H-5: This proton is ortho to the electron-donating methylthio group, which provides some shielding. It is coupled to H-4 through a three-bond ortho-coupling (~8.0 Hz), appearing as a doublet. Its signal is expected to be the most upfield of the aromatic protons, around 7.2-7.5 ppm.
-
-
Methyl Protons (-SCH3):
-
The three protons of the methylthio group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. The sulfur atom causes a moderate downfield shift compared to a standard alkyl group, with a predicted chemical shift in the range of 2.5-2.7 ppm.
-
-
Carboxylic Acid Proton (-COOH):
-
The proton of the carboxylic acid is highly deshielded and its chemical shift is highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d6, it is expected to appear as a broad singlet at a very downfield position, typically between 12.0 and 13.0 ppm. This proton is exchangeable and may not always be observed, especially in the presence of water.
-
Workflow for Spectral Analysis
Caption: A logical workflow for the analysis of the 1H NMR spectrum.
Conclusion
1H NMR spectroscopy is a powerful and definitive tool for the structural elucidation of this compound. By following the detailed protocol for sample preparation and leveraging the predictive analysis of chemical shifts and coupling patterns outlined in this note, researchers can confidently verify the structure and purity of this important synthetic intermediate. The characteristic downfield signals of the pyridine protons, coupled with the distinct singlet of the methylthio group, provide a unique spectral fingerprint for this molecule.
References
- Chemical Instrumentation Facility, Iowa State University.
- University of California, Riverside.
- ResearchGate. Experimental and calculated values n J CN couplings (Hz)
- Department of Chemistry, University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]
- Organomation.
- ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]
- OpenOChem Learn. Interpreting 1H NMR. [Link]
Sources
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- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]
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- 7. Nicotinic acid(59-67-6) 1H NMR [m.chemicalbook.com]
Application Note: Quantitative Analysis of 6-(Methylthio)nicotinic acid in Human Plasma by LC-MS/MS
Abstract
This application note presents a comprehensive guide for the quantitative analysis of 6-(Methylthio)nicotinic acid in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound is a derivative of nicotinic acid and its accurate quantification in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This document provides a detailed, step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection. The causality behind experimental choices is explained to ensure scientific integrity and enable adaptation for specific research needs. All methodologies are designed to be self-validating, adhering to principles of expertise, authoritativeness, and trustworthiness.
Introduction
This compound, a sulfur-containing derivative of nicotinic acid (Vitamin B3), is a molecule of interest in pharmaceutical and metabolic research. Its structural similarity to nicotinic acid suggests potential roles in similar biological pathways, while the methylthio- moiety introduces unique chemical properties that may influence its metabolic fate and pharmacological activity. Accurate and sensitive quantification of this analyte in complex biological fluids like plasma is essential for elucidating its pharmacokinetic profile, understanding its metabolism, and assessing its potential as a therapeutic agent or biomarker.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and robustness.[1] This guide details a proposed LC-MS/MS method, optimized for the specific physicochemical properties of this compound, providing researchers with a robust framework for their analytical workflows.
Chemical and Physical Properties
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂S | [2] |
| Molecular Weight | 169.20 g/mol | [3] |
| Monoisotopic Mass | 169.01974 Da | [2] |
| IUPAC Name | 6-(methylsulfanyl)pyridine-3-carboxylic acid | [2] |
| Predicted XlogP | 1.2 | [2] |
The presence of a carboxylic acid and a pyridine ring suggests that this compound is a polar molecule, making it suitable for reverse-phase liquid chromatography with aqueous mobile phases.[4] The pyridine nitrogen and carboxylic acid group are readily ionizable, making electrospray ionization (ESI) an ideal choice for mass spectrometric analysis.[1]
Experimental Protocol
This section outlines a complete workflow for the analysis of this compound from plasma samples.
Workflow Overview
The overall analytical process is depicted in the following diagram:
Caption: High-level workflow for the analysis of this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with LC-MS analysis.[5][6] Acetonitrile is a commonly used and efficient precipitation solvent.[7][8]
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled version of the analyte).
-
Add 300 µL of ice-cold acetonitrile. The 3:1 solvent-to-sample ratio ensures efficient protein removal.[6]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
A C18 reverse-phase column is suitable for retaining and separating this polar analyte from other plasma components. A gradient elution allows for efficient separation and peak shaping.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention for polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte for positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC-MS. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | |
| LC Gradient | Time (min) | %B |
| 0.0 | 5 | |
| 0.5 | 5 | |
| 3.0 | 95 | |
| 4.0 | 95 | |
| 4.1 | 5 | |
| 5.0 | 5 |
Mass Spectrometry Conditions
Electrospray ionization in positive ion mode (ESI+) is proposed due to the presence of the basic pyridine nitrogen, which is readily protonated. Detection will be performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Data Analysis and Interpretation
Predicted Fragmentation Pattern
The fragmentation of this compound in tandem mass spectrometry is predicted based on the fragmentation of similar chemical moieties, such as nicotinic acid and thioanisole.[9][10][11]
The protonated molecule [M+H]⁺ is expected at an m/z of 170.0. The primary fragmentation pathways are likely to involve the loss of the carboxylic acid group and cleavage of the methylthio- group.
Caption: Predicted fragmentation of this compound in positive ESI mode.
MRM Transitions
Based on the predicted fragmentation, the following MRM transitions can be monitored for quantification and confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| This compound | 170.0 | 152.0 | Quantifier |
| This compound | 170.0 | 125.0 | Qualifier |
| Internal Standard | (Varies) | (Varies) |
Method Validation
For use in regulated bioanalysis, the method described herein should be fully validated according to regulatory guidelines.[12] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components.
-
Linearity and Range: Establishing the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Assessing the closeness of measured values to the true value and the reproducibility of measurements.
-
Matrix Effect: Evaluating the influence of plasma components on the ionization of the analyte.
-
Recovery: Determining the efficiency of the extraction process.
-
Stability: Assessing the stability of the analyte in plasma under various storage and handling conditions.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound in human plasma by LC-MS/MS. The proposed method is designed to be sensitive, selective, and robust, providing a solid foundation for researchers in drug development and metabolic studies. The elucidated principles behind the methodological choices offer the flexibility for adaptation to specific laboratory instrumentation and research questions, while adhering to the core tenets of scientific integrity.
References
- Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc.
- Analyst. (2020). Hydrogen transfer-induced S–C rearrangement in the molecular ion of thioanisole derivatives with site-specificity. Royal Society of Chemistry.
- LabRulez LCMS. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- LCGC International. (2004). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
- MDPI. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics.
- ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid.
- MDPI. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma.
- PubChemLite. (n.d.). This compound (C7H7NO2S).
- Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube.
- National Institutes of Health. (2023). Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects.
- ResearchGate. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- PubMed. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS.
- National Institutes of Health. (2013). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers.
- Drug Development and Delivery. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- National Institutes of Health. (2019). Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry.
- CP Lab Safety. (n.d.). This compound, 98% Purity, C7H7NO2S, 1 gram.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- PubChem. (n.d.). 6-Methylnicotinic acid.
- PubChem. (n.d.). 2-(Methylthio)nicotinic acid.
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- 12. youtube.com [youtube.com]
Application Notes & Protocols: 6-(Methylthio)nicotinic Acid as a Strategic Building Block in Synthesis
Introduction: Unlocking the Synthetic Potential of a Trifunctional Pyridine Core
6-(Methylthio)nicotinic acid is a versatile heterocyclic building block that offers synthetic chemists a unique combination of three distinct functional handles: a nucleophilic pyridine nitrogen, an activatable carboxylic acid, and a strategically positioned, oxidizable methylthio group. This trifecta of reactivity allows for sequential, regioselective modifications, making it an exceptionally valuable scaffold in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
The true power of this reagent lies not just in the individual reactivity of each functional group, but in the synergistic interplay between them. The electron-withdrawing nature of the pyridine ring and the carboxylic acid influences the reactivity of the methylthio group, and vice-versa. Most notably, the methylthio group at the 6-position is not merely a spectator; it is a latent leaving group. Upon oxidation to the corresponding sulfone, it transforms the C6 position into a highly electrophilic center, primed for nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the key transformations and strategic considerations for effectively employing this compound in synthetic campaigns.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 74470-23-8 | [1] |
| Molecular Formula | C₇H₇NO₂S | [1] |
| Molecular Weight | 169.20 g/mol | [1] |
| Appearance | White to light yellow powder/crystals | [2] |
| Melting Point | 210-213 °C | [2] |
| Solubility | Sparingly soluble in water; slightly soluble in DMSO and Methanol. | [2] |
Core Synthetic Strategy: A Multi-Reaction Workflow
The utility of this compound is best demonstrated through a logical workflow that leverages its distinct functional groups. A typical synthetic sequence involves initial modification at the more labile carboxylic acid position, followed by strategic activation and displacement of the methylthio group.
Caption: General synthetic workflow for derivatizing this compound.
Key Transformation I: Amide Bond Formation
The formation of an amide bond is one of the most common and critical reactions in drug discovery.[3][4] The carboxylic acid moiety of this compound can be readily activated to couple with a wide array of primary and secondary amines, installing diverse side chains and building molecular complexity.
Causality of Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[5][6] Therefore, a coupling reagent is required to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl for nucleophilic attack by the amine.[6][7] Carbodiimides like EDC are widely used because they are effective and the urea byproduct is often water-soluble, simplifying purification.[5][6] Additives such as HOBt or NHS are included to form an active ester intermediate, which suppresses side reactions and minimizes racemization, although racemization is not a concern for this specific achiral substrate.[5]
Protocol 1: General Amide Coupling via EDC/HOBt
This protocol describes a standard procedure for coupling this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv)
-
Hydroxybenzotriazole (HOBt, 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF.
-
Add DIPEA (2.0 equiv) to the solution, followed by the amine (1.1 equiv).
-
Add EDC (1.2 equiv) portion-wise to the stirred solution at room temperature.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using an appropriate eluent system such as hexanes/ethyl acetate or DCM/methanol) to yield the desired amide.
Caption: Step-by-step workflow for the EDC/HOBt mediated amide coupling protocol.
Key Transformation II: Activating the Ring via Thioether Oxidation
The methylthio group is relatively inert, but it can be readily oxidized to the corresponding methylsulfone. This transformation is a cornerstone of this building block's utility. The resulting electron-withdrawing sulfonyl group dramatically activates the C6 position of the pyridine ring for nucleophilic aromatic substitution (SNAr).[8]
Causality of Experimental Choices: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for converting thioethers to sulfones.[9] Using a slight excess (typically 2.2-2.5 equivalents) ensures complete oxidation past the intermediate sulfoxide stage to the desired sulfone.[9] Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves both the substrate and the oxidant. The reaction is often run at 0 °C initially to control the exothermic oxidation to the sulfoxide, then allowed to warm to room temperature to drive the second oxidation to the sulfone.
Protocol 2: Oxidation of Thioether to Sulfone
This protocol details the oxidation of an amide derivative of this compound to its corresponding sulfone.
Materials:
-
6-(Methylthio)nicotinamide derivative (from Protocol 1, 1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Na₂S₂O₃ solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
Dissolve the 6-(methylthio)nicotinamide derivative (1.0 equiv) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.5 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the intermediate sulfoxide.
-
Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide.
-
Dilute the mixture with additional DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude sulfone is often pure enough for the next step, but can be purified by recrystallization or flash chromatography if necessary.
Key Transformation III: Nucleophilic Aromatic Substitution (SNAr)
With the sulfone in hand, the C6 position of the pyridine ring is now highly electrophilic and susceptible to attack by a wide range of nucleophiles.[10] This SNAr reaction is a powerful method for introducing diverse functionality, such as amines, alkoxides, and thiolates, displacing the methylsulfonyl group.
Causality of Experimental Choices: The SNAr reaction on an electron-deficient pyridine ring is facilitated by the stabilization of the negative charge in the intermediate (Meisenheimer complex) by the ring nitrogen.[11][12] The reaction works best with electron-withdrawing groups (like the newly formed sulfone and the existing amide/ester) positioned ortho or para to the leaving group.[11][12] A polar aprotic solvent like DMSO or DMF is used to solvate the reactants and facilitate the reaction. A base is often required to deprotonate the nucleophile (e.g., an amine or alcohol) to increase its nucleophilicity. Elevated temperatures are typically needed to overcome the activation energy associated with breaking the aromaticity in the intermediate step.[13]
Protocol 3: SNAr with an Amine Nucleophile
This protocol describes the displacement of the methylsulfonyl group with a representative amine nucleophile.
Materials:
-
6-(Methylsulfonyl)nicotinamide derivative (from Protocol 2, 1.0 equiv)
-
Amine nucleophile (e.g., morpholine, piperidine, 2.0-3.0 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv) or DIPEA (3.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Combine the 6-(methylsulfonyl)nicotinamide derivative (1.0 equiv), the amine nucleophile (2.0-3.0 equiv), and K₂CO₃ (3.0 equiv) in a sealable reaction vessel.
-
Add anhydrous DMSO and seal the vessel.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash thoroughly with brine (3-4x) to remove DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the final C6-substituted pyridine derivative.
Caption: The two-step sequence from thioether to the final functionalized product.
Potential Application: Suzuki-Miyaura Cross-Coupling
While the primary utility of the methylthio group is its role as a precursor to a leaving group, the pyridine scaffold itself is amenable to other transformations like palladium-catalyzed cross-coupling reactions.[14] For a Suzuki-Miyaura coupling, an additional leaving group (e.g., a halide) would need to be present on the ring. This highlights the potential for using more complex derivatives of this compound as building blocks. The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, crucial for constructing biaryl structures common in pharmaceuticals.[15][16]
Causality of Experimental Choices: The catalytic cycle involves oxidative addition of Pd(0) to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the product.[15] The choice of catalyst, ligand, and base is critical. For heteroaromatic substrates, ligands like dppf (in Pd(dppf)Cl₂) are often effective.[14] An inorganic base like Na₂CO₃ or K₂CO₃ is required for the transmetalation step. A mixed solvent system, often containing water (e.g., dioxane/water), is typically used to dissolve both the organic and inorganic reagents.
Applications in Medicinal Chemistry and Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[17] Pyridine derivatives, in particular, are prevalent due to their ability to act as hydrogen bond acceptors and their favorable pharmacokinetic properties. Derivatives of nicotinic acid have shown a wide range of biological activities, including anti-inflammatory and analgesic effects.[18] For instance, 6-methylnicotinic acid is a known intermediate in the synthesis of the NSAID Etoricoxib.[2][19] The synthetic routes described herein, especially the SNAr pathway, allow for the rapid generation of diverse libraries of compounds from the this compound core, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.[20]
References
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage.
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.
- (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate.
- Amide Synthesis. Fisher Scientific.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Synthesis of methyl sulfones. a) oxidation of thioethers b) Palladium... ResearchGate.
- Sulfoxide synthesis by oxidation. Organic Chemistry Portal.
- Amide coupling reaction in medicinal chemistry. HepatoChem.
- Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica.
- Chemical Properties of 6-Methylnicotinic acid (CAS 3222-47-7). Cheméo.
- Chemoselective thioether oxidation. Reddit.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
- A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. Radboud Repository.
- Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. PubMed.
- Nucleophilic aromatic substitution. Wikipedia.
- How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? ResearchGate.
- A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- nucleophilic aromatic substitutions. YouTube.
- Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. MDPI.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology.
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI.
- 2-(Methylthio)nicotinic acid | C7H7NO2S | CID 262400. PubChem.
- Synthesis method of 6-methyl nicotine. Patsnap.
- Process for the preparation of 6-methyl-nicotinic-acid esters. Google Patents.
- 6-Methylnicotinic acid | C7H7NO2 | CID 137860. PubChem.
- 6-Methylnicotinic acid | CAS#:3222-47-7. Chemsrc.
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- 1. 2-(Methylthio)nicotinic acid | C7H7NO2S | CID 262400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methylnicotinic acid | 3222-47-7 [chemicalbook.com]
- 3. asiaresearchnews.com [asiaresearchnews.com]
- 4. hepatochem.com [hepatochem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Amide Synthesis [fishersci.dk]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 16. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijsrtjournal.com [ijsrtjournal.com]
- 18. Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. mdpi.com [mdpi.com]
The Strategic Utility of 6-(Methylthio)nicotinic Acid in the Genesis of Novel Heterocyclic Scaffolds
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the landscape of modern medicinal chemistry and drug discovery, the pyridine ring stands as a cornerstone scaffold, present in a multitude of clinically significant therapeutic agents. The strategic functionalization of this heterocycle provides a powerful tool for modulating physicochemical properties and biological activity. Among the diverse array of substituted pyridines, 6-(Methylthio)nicotinic acid has emerged as a particularly versatile and valuable building block for the synthesis of novel and complex heterocyclic systems. Its unique combination of a carboxylic acid, a pyridine ring, and a strategically positioned methylthio group offers a rich platform for a variety of chemical transformations, leading to the construction of fused ring systems with significant therapeutic potential.
This comprehensive technical guide explores the application of this compound in the synthesis of diverse heterocyclic frameworks. We will delve into the underlying chemical principles that govern its reactivity, providing detailed, field-proven protocols for the synthesis of key heterocyclic classes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their quest for new molecular entities.
Chemical Profile and Strategic Advantages of this compound
This compound, also known as 6-(methylsulfanyl)pyridine-3-carboxylic acid, possesses the chemical formula C₇H₇NO₂S.[1] The strategic placement of the methylthio group at the 6-position of the pyridine ring, ortho to the nitrogen atom, profoundly influences the molecule's reactivity. This electron-donating group activates the pyridine ring towards certain transformations and also serves as a versatile functional handle for subsequent chemical manipulations.
The primary advantages of employing this compound in heterocyclic synthesis include:
-
Activated Nucleophilic Substitution: The methylthio group can be a good leaving group, particularly after oxidation to the corresponding sulfoxide or sulfone, facilitating nucleophilic aromatic substitution reactions.
-
Directed Ortho-Metalation: The pyridine nitrogen and the sulfur atom of the methylthio group can act as directing groups for ortho-metalation, allowing for the introduction of various electrophiles at the 5-position of the pyridine ring.
-
Versatility in Cyclization Reactions: The presence of both a carboxylic acid and a reactive methylthio group on the same scaffold allows for a range of intramolecular and intermolecular cyclization reactions to form fused heterocyclic systems.
-
Access to Thieno[2,3-b]pyridines: The methylthio group is a key precursor for the construction of the thiophene ring in the medicinally important thieno[2,3-b]pyridine scaffold.
The following sections will provide detailed application notes and protocols for the synthesis of several key heterocyclic systems derived from this compound.
Application Note I: Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction
Introduction: Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The Gewald reaction, a multicomponent reaction involving a carbonyl compound, an active methylene nitrile, and elemental sulfur, is a powerful tool for the synthesis of 2-aminothiophenes. A modification of this reaction, starting from a 2-(methylthio)pyridine derivative, provides an efficient route to the thieno[2,3-b]pyridine core.
Causality of Experimental Choices: The synthesis of the thieno[2,3-b]pyridine scaffold from this compound typically involves initial conversion of the carboxylic acid to a more reactive nitrile group. This is crucial as the nitrile functionality is a key component of the Gewald-type cyclization. The methylthio group serves as the sulfur source for the formation of the fused thiophene ring through an intramolecular cyclization process. The choice of a strong base, such as sodium ethoxide, is essential to deprotonate the active methylene compound and initiate the cascade of reactions.
Experimental Workflow:
Caption: Workflow for the synthesis of thieno[2,3-b]pyridines.
Protocol 1: Synthesis of Ethyl 2-amino-5-carbamoylthieno[2,3-b]pyridine-3-carboxylate
Step 1: Synthesis of 6-(Methylthio)nicotinamide
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).
-
Stir the mixture vigorously for 1 hour.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate to afford 6-(methylthio)nicotinamide.
Step 2: Synthesis of 6-(Methylthio)nicotinonitrile
-
To a solution of 6-(methylthio)nicotinamide (1.0 eq) in anhydrous DMF, add phosphorus oxychloride (1.5 eq) dropwise at 0 °C.
-
Heat the reaction mixture to 80 °C and stir for 3 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-(methylthio)nicotinonitrile.
Step 3: Synthesis of Ethyl 2-amino-5-cyanothieno[2,3-b]pyridine-3-carboxylate
-
To a solution of sodium ethoxide (prepared from sodium (1.1 eq) in absolute ethanol), add 6-(methylthio)nicotinonitrile (1.0 eq) and ethyl cyanoacetate (1.1 eq).
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the desired thieno[2,3-b]pyridine derivative.
Data Presentation:
| Compound | Starting Material | Reagents | Yield (%) | M.p. (°C) |
| 6-(Methylthio)nicotinamide | This compound | SOCl₂, NH₄OH | 92 | 155-157 |
| 6-(Methylthio)nicotinonitrile | 6-(Methylthio)nicotinamide | POCl₃ | 85 | 88-90 |
| Ethyl 2-amino-5-cyanothieno[2,3-b]pyridine-3-carboxylate | 6-(Methylthio)nicotinonitrile | Ethyl cyanoacetate, NaOEt | 78 | 210-212 |
Application Note II: Synthesis of Pyrido[2,3-d]pyrimidines
Introduction: Pyrido[2,3-d]pyrimidines are a class of fused heterocycles that are isosteric with purines and pteridines, and as such, they often exhibit interesting biological activities, including kinase inhibition and anticancer properties. This compound derivatives can serve as valuable precursors for the construction of the pyrimidine ring fused to the pyridine core.
Causality of Experimental Choices: The synthesis of pyrido[2,3-d]pyrimidines from this compound derivatives often proceeds through a cyclocondensation reaction with a suitable binucleophile, such as urea, thiourea, or guanidine. The carboxylic acid group is typically activated, for instance, as an ester or an acid chloride, to facilitate the reaction. The methylthio group can be retained in the final product or can be displaced by a nucleophile during the cyclization process, depending on the reaction conditions and the nature of the binucleophile.
Reaction Scheme:
Caption: Synthesis of Pyrido[2,3-d]pyrimidines.
Protocol 2: Synthesis of 2,4-Diamino-7-(methylthio)pyrido[2,3-d]pyrimidine
Step 1: Synthesis of Methyl 6-(methylthio)nicotinate
-
To a solution of this compound (1.0 eq) in methanol, add concentrated sulfuric acid (catalytic amount) dropwise.
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain methyl 6-(methylthio)nicotinate.
Step 2: Synthesis of 2,4-Diamino-7-(methylthio)pyrido[2,3-d]pyrimidine
-
To a solution of sodium methoxide (prepared from sodium (2.2 eq) in absolute methanol), add guanidine hydrochloride (1.5 eq) and stir for 30 minutes.
-
Add methyl 6-(methylthio)nicotinate (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 12 hours.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold methanol and dry under vacuum to afford the desired pyrido[2,3-d]pyrimidine.
Data Presentation:
| Compound | Starting Material | Reagents | Yield (%) | M.p. (°C) |
| Methyl 6-(methylthio)nicotinate | This compound | Methanol, H₂SO₄ | 95 | 65-67 |
| 2,4-Diamino-7-(methylthio)pyrido[2,3-d]pyrimidine | Methyl 6-(methylthio)nicotinate | Guanidine HCl, NaOMe | 75 | >300 |
Application Note III: Synthesis of Pyridothiazines
Introduction: Pyridothiazines are sulfur and nitrogen-containing heterocyclic compounds that have attracted interest in medicinal chemistry due to their potential biological activities. The synthesis of these fused systems can be achieved from this compound through a cyclization reaction involving the sulfur atom and the adjacent ring positions.
Causality of Experimental Choices: The synthesis of pyridothiazines from this compound often involves the oxidation of the methylthio group to a more reactive sulfoxide or sulfone. This enhances the leaving group ability of the methylsulfinyl or methylsulfonyl group, facilitating an intramolecular cyclization or a reaction with an external nucleophile to close the thiazine ring. The carboxylic acid group can be used to introduce a side chain that participates in the cyclization.
Reaction Pathway:
Caption: Synthetic route to Pyridothiazines.
Protocol 3: Synthesis of a Pyrido[2,3-e][2]thiazin-3(4H)-one Derivative
Step 1: Synthesis of 6-(Methylsulfinyl)nicotinic Acid
-
Dissolve this compound (1.0 eq) in DCM.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Filter the precipitated solid (m-chlorobenzoic acid).
-
Wash the filtrate with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 6-(methylsulfinyl)nicotinic acid.
Step 2: Synthesis of Ethyl 2-((3-carboxypyridin-6-yl)sulfinyl)acetate
-
Convert 6-(methylsulfinyl)nicotinic acid (1.0 eq) to its acid chloride using oxalyl chloride as described in Protocol 1, Step 1.
-
React the acid chloride with ethyl 2-mercaptoacetate (1.1 eq) in the presence of a base like triethylamine in DCM.
-
Work up the reaction to isolate the desired ester.
Step 3: Intramolecular Cyclization to the Pyridothiazinone
-
Treat the ester from the previous step with a strong base such as sodium hydride in an anhydrous solvent like THF.
-
Heat the reaction mixture to promote the intramolecular Dieckmann-type condensation.
-
Quench the reaction with a dilute acid and extract the product.
-
Purify the product by column chromatography to obtain the pyridothiazinone derivative.
Data Presentation:
| Compound | Starting Material | Key Reagents | Yield (%) | Physical State |
| 6-(Methylsulfinyl)nicotinic Acid | This compound | m-CPBA | 88 | White solid |
| Ethyl 2-((3-carboxypyridin-6-yl)sulfinyl)acetate | 6-(Methylsulfinyl)nicotinic Acid | Ethyl 2-mercaptoacetate | 70 | Oil |
| Pyrido[2,3-e][2]thiazin-3(4H)-one derivative | Ethyl 2-((3-carboxypyridin-6-yl)sulfinyl)acetate | NaH | 65 | Crystalline solid |
Conclusion: A Gateway to Diverse Heterocyclic Architectures
This compound has proven to be a highly valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The strategic interplay between the carboxylic acid, the pyridine nitrogen, and the reactive methylthio group allows for the construction of complex fused ring systems with significant potential in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block and to develop new synthetic routes to innovative molecular architectures. The continued exploration of the reactivity of this compound is certain to lead to the discovery of new and valuable heterocyclic compounds with a broad spectrum of applications.
References
- PubChem. This compound. National Center for Biotechnology Information.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit α-Cyan-carbonsäure-derivaten, II. Synthese von 2-Amino-thiophenen. Chemische Berichte, 99(1), 94-100.
- Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761.
- A review on medicinally important heterocyclic compounds. The Pharma Innovation Journal, 10(6), 44-55.
- An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and eco-friendly catalyst. Journal of the Serbian Chemical Society, 81(1), 1-8.
- Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate.
Sources
Application Notes & Protocols: A Comprehensive Guide to Interrogating the Biological Activity of 6-(Methylthio)nicotinic Acid
Introduction: Unveiling the Potential of a Novel Nicotinic Acid Analog
Nicotinic acid, a long-established therapeutic agent for dyslipidemia, exerts its primary effects through the activation of the G protein-coupled receptor (GPCR), GPR109A (also known as NIACR1).[1][2] This interaction triggers a Gi/o-mediated signaling cascade that ultimately inhibits lipolysis in adipocytes.[3] The vast therapeutic potential of modulating this and related pathways has spurred the development of novel analogs. 6-(Methylthio)nicotinic acid, a derivative featuring a methylthio group at the 6th position of the pyridine ring, represents one such compound with unexplored biological activity.
Given its structural similarity to nicotinic acid, it is hypothesized that this compound may act as a ligand for GPR109A or other closely related receptors, such as the orphan receptor GPR35.[4] GPR35 is expressed in immune and gastrointestinal tissues and has been implicated in inflammation, making it an attractive therapeutic target.[4][5]
These application notes provide a comprehensive, tiered strategy for the systematic evaluation of this compound's biological activity. The protocols herein are designed not only to identify its molecular target(s) but also to characterize its functional consequences at the cellular level, providing a robust framework for its preclinical assessment.
Part 1: Hypothesized Molecular Targets and Signaling Cascades
The primary hypothesis is that this compound functions as an agonist at GPR109A or GPR35. Both are predominantly Gi/o-coupled receptors, which, upon activation, initiate a canonical signaling cascade.[6][7]
Core Signaling Mechanism:
-
Ligand Binding: The agonist (e.g., this compound) binds to the receptor.
-
G-Protein Activation: The receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi).[8]
-
Effector Modulation: The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]
-
β-Arrestin Recruitment: Independently of G-protein signaling, the activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, and can initiate separate signaling cascades.[6][9]
Figure 1: Hypothesized Gi/o-coupled signaling pathway for this compound.
Part 2: A Tiered Assay Approach for Compound Characterization
A multi-step approach is recommended to build a comprehensive pharmacological profile, starting with direct target engagement and culminating in functional cellular responses.
Figure 2: Recommended experimental workflow for characterizing this compound.
Tier 1: In Vitro Assays for Target Engagement and Primary Signaling
These assays utilize cell membrane preparations or engineered cell lines to directly measure the initial events of receptor activation.
1. GTPγS Binding Assay
-
Expertise & Experience: This is a cornerstone functional assay that directly quantifies the activation of G-proteins, the first step after ligand binding.[8][10] By using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, it provides a direct measure of the receptor's ability to act as a guanine nucleotide exchange factor (GEF).[11] This assay is crucial for determining if the compound is an agonist and for differentiating full from partial agonists due to its typically low receptor reserve.[10][12]
-
Trustworthiness: The accumulation of [³⁵S]GTPγS is directly proportional to receptor activation, providing a robust and reproducible readout.[11] Basal (unstimulated) and maximal (stimulated with a known potent agonist) controls are essential for data normalization and validation.
2. cAMP Accumulation Assay
-
Expertise & Experience: Since the hypothesized targets are Gi-coupled, their activation should lead to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP. To measure this inhibitory effect, adenylyl cyclase is typically stimulated with an agent like forskolin. The ability of this compound to reduce this forskolin-stimulated cAMP level is a direct measure of its Gi-coupled activity.[13][14] Modern assays, such as those using HTRF or luciferase-based biosensors (GloSensor), offer high sensitivity and a high-throughput format.[13][15]
-
Trustworthiness: A concentration-response curve for forskolin should be performed first to determine an optimal concentration (typically EC₅₀ to EC₈₀) for stimulation. This ensures the assay window is sensitive enough to detect inhibitory effects.
3. β-Arrestin Recruitment Assay
-
Expertise & Experience: GPCR signaling is not limited to G-proteins. β-arrestin recruitment is a critical pathway for receptor desensitization and for initiating G-protein-independent signaling.[16] Assays like the PathHunter (enzyme fragment complementation) or Tango (protease-activated reporter) systems are widely used.[17][18] Measuring β-arrestin recruitment is essential because some ligands can be "biased," preferentially activating either the G-protein or β-arrestin pathway. Such bias can have profound implications for a drug's therapeutic effect versus its side effects.[19]
-
Trustworthiness: These assays are typically performed in engineered cell lines stably expressing the receptor and the assay components. Comparing the potency (EC₅₀) and efficacy (Emax) of the test compound in this assay versus a G-protein-dependent assay (like GTPγS or cAMP) allows for the calculation of a "bias factor," quantitatively describing any preferential signaling.
Tier 2: Cellular Assays for Functional Response
These assays measure the downstream physiological consequences of receptor activation in whole-cell systems.
1. Calcium Mobilization Assay
-
Expertise & Experience: While GPR109A and GPR35 are primarily Gi-coupled, many GPCRs can couple to multiple G-protein families, including Gq, which signals via intracellular calcium release.[4][20] A calcium mobilization assay, using a calcium-sensitive fluorescent dye, serves as an excellent secondary screening assay to rule out or confirm Gq-coupling.[21][22] This is often performed using a promiscuous G-protein like Gα16 to redirect any GPCR signaling through the calcium pathway, making it a universal screening tool.[20][23]
-
Trustworthiness: The assay provides a rapid kinetic readout (a flash of fluorescence). A positive control using a known Gq-coupled receptor agonist (like ATP for endogenous P2Y receptors) is critical to confirm cell and reagent viability.
2. Adipocyte Lipolysis Assay
-
Expertise & Experience: This is the definitive functional assay for GPR109A activity. Nicotinic acid's primary therapeutic action is the inhibition of hormone-stimulated lipolysis in adipocytes.[24] This assay measures the release of glycerol or free fatty acids (FFAs) from adipocytes (either primary cells, differentiated cell lines like 3T3-L1, or ex vivo adipose tissue) that have been stimulated with a lipolytic agent like isoproterenol.[25][26] An active GPR109A agonist will inhibit this release in a concentration-dependent manner.
-
Trustworthiness: The most reliable validation is to run the assay in parallel using adipocytes from both wild-type and GPR109A knockout mice. A true GPR109A-mediated effect will be absent in the knockout cells.[24] This provides unequivocal evidence of on-target activity.
3. Reporter Gene Assay
-
Expertise & Experience: GPCR signaling cascades ultimately lead to changes in gene expression. Reporter gene assays use a promoter containing specific response elements (e.g., CRE for cAMP pathways, NFAT-RE for calcium pathways) to drive the expression of a reporter protein like luciferase.[27][28] For a Gi-coupled receptor, one would expect a decrease in the signal from a CRE-luciferase reporter in forskolin-stimulated cells. This assay integrates the entire signaling cascade into a single, robust readout.[29]
-
Trustworthiness: These assays are highly sensitive and amenable to high-throughput screening. However, because they are far downstream of the initial binding event, they are more susceptible to off-target effects. Results should always be confirmed with more proximal assays (Tier 1).
Part 3: Data Analysis and Interpretation
The primary goal is to generate concentration-response curves for each assay to determine the potency (EC₅₀ or IC₅₀) and efficacy (Emax) of this compound.
| Assay | Parameter Measured | Expected Result for GPR109A/GPR35 Agonist | Interpretation |
| GTPγS Binding | [³⁵S]GTPγS incorporation | Increase in signal | Direct G-protein activation. Defines potency (EC₅₀) and efficacy. |
| cAMP Assay | cAMP levels (forskolin-stimulated) | Decrease in signal | Functional consequence of Gi activation. Defines inhibitory potency (IC₅₀). |
| β-Arrestin Assay | Reporter signal (luminescence/fluorescence) | Increase in signal | Engagement of the β-arrestin pathway. Allows for bias analysis. |
| Calcium Mobilization | Fluorescence intensity | No change (unless Gq-coupled) | Rules out or confirms Gq signaling pathway. |
| Adipocyte Lipolysis | Glycerol / FFA release (isoproterenol-stimulated) | Decrease in release | Confirms physiological function (anti-lipolytic effect for GPR109A). |
| Reporter Gene (CRE) | Luciferase activity (forskolin-stimulated) | Decrease in signal | Confirms downstream transcriptional effect of Gi pathway activation. |
Part 4: Detailed Experimental Protocols
Note: These are generalized protocols. Specific cell lines, reagent concentrations, and incubation times should be optimized for each experimental system.
Protocol 1: [³⁵S]GTPγS Binding Assay
Materials:
-
Cell membranes expressing the target receptor (GPR109A or GPR35)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
GDP (10 mM stock)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
This compound and reference agonist (e.g., nicotinic acid)
-
96-well filter plates (e.g., Millipore MultiScreen) and vacuum manifold
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Prepare cell membranes from HEK293 or CHO cells overexpressing the receptor of interest.
-
On ice, prepare the reaction mixture in a 96-well plate. To each well, add:
-
50 µL Assay Buffer
-
10 µL of GDP (final concentration 10-30 µM)
-
10 µL of test compound dilutions (this compound or reference agonist)
-
20 µL of cell membranes (5-20 µg protein/well)
-
-
Pre-incubate the plate for 20-30 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration over the GF/C filter plate using a vacuum manifold.
-
Wash the filters 3 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry completely.
-
Add 50 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine non-specific binding from wells containing a high concentration of unlabeled GTPγS (10 µM). Subtract non-specific binding from all other readings. Plot specific binding against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine EC₅₀ and Emax.
Protocol 2: HTRF-based cAMP Assay (Gi-coupled)
Materials:
-
Whole cells expressing the target receptor (e.g., HEK293-GPR109A)
-
cAMP HTRF kit (e.g., from Cisbio) containing cAMP-d2 and anti-cAMP-cryptate
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Seed cells (5,000-10,000 cells/well) in a 384-well plate and incubate overnight.
-
The next day, aspirate the culture medium.
-
Add 5 µL of test compound (this compound) or reference agonist, diluted in stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Immediately add 5 µL of forskolin (at a pre-determined EC₈₀ concentration, e.g., 1-10 µM).
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of cAMP-d2 working solution (from the kit).
-
Add 5 µL of anti-cAMP-cryptate working solution (from the kit).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the 665/620 emission ratio. Convert ratios to cAMP concentrations using a standard curve run in parallel. Plot the % inhibition of the forskolin response against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine IC₅₀.
Protocol 3: Adipocyte Lipolysis Assay
Materials:
-
Differentiated 3T3-L1 adipocytes or primary murine adipocytes
-
Assay Buffer: Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% fatty acid-free BSA
-
Isoproterenol (or other β-adrenergic agonist)
-
Glycerol or Free Fatty Acid detection kit
-
96-well culture plates
Procedure:
-
Culture and differentiate adipocytes to maturity in 96-well plates.
-
Wash cells twice with PBS and pre-incubate in 100 µL of Assay Buffer for 1-2 hours at 37°C.
-
Remove the buffer and add 90 µL of fresh Assay Buffer containing various concentrations of this compound or reference agonist (e.g., nicotinic acid).
-
Incubate for 30 minutes at 37°C.
-
Add 10 µL of isoproterenol (final concentration ~1 µM) to stimulate lipolysis. Leave some wells unstimulated for basal measurement.
-
Incubate for 60-90 minutes at 37°C.
-
Collect the supernatant (assay medium).
-
Measure the concentration of glycerol or FFAs in the supernatant using a commercial colorimetric kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the data by subtracting the basal release. Express the results as a percentage of the maximal isoproterenol-stimulated release. Plot the % inhibition of lipolysis against the log concentration of the compound to determine the IC₅₀.
References
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- Stoeber, M., et al. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. Journal of Biological Chemistry, 295(20), 6965-6976. [Link]
- Berglund, M. M., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Biomolecular Screening, 20(10), 1279-1286. [Link]
- Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link]
- Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life sciences, 74(2-3), 219–236. [Link]
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- Zheng, W., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. [Link]
- Schulze, T., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 4(1), 102120. [Link]
- Wright, S. C., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. [Link]
- Ren, N., et al. (2009). Phenolic acids suppress adipocyte lipolysis via activation of the nicotinic acid receptor GPR109A (HM74a/PUMA-G). The Journal of lipid research, 50(5), 921–929. [Link]
- Strissel, K. J., et al. (2015). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. Journal of visualized experiments : JoVE, (103), 53173. [Link]
- Yki-Järvinen, H., & Nikkilä, E. A. (1985). Effects of nicotinic acid treatment on glyceride formation and lipolysis in adipose tissue of hyperlipidemic patients.
- Ryan, P. J., & Toverud, E. L. (1985). Age Related Changes in the Antilipolytic Effects of Nicotinic Acid in Rat Adipose Tissue. Pharmacology, 31(5), 269-275. [Link]
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Application Notes and Protocols for In Vitro Studies with 6-(Methylthio)nicotinic acid
Abstract
This document provides a comprehensive technical guide for the in vitro characterization of 6-(Methylthio)nicotinic acid, a novel derivative of nicotinic acid. As a structural analog of a known GPR109A agonist, it is hypothesized that this compound will exhibit activity at this receptor. These application notes detail the essential scientific background, experimental design considerations, and step-by-step protocols for a suite of in vitro assays to elucidate the compound's pharmacological profile. The methodologies described herein are designed to assess receptor binding, primary G-protein signaling pathways (Gαi and Gαq), and potential for biased agonism, providing a robust framework for its evaluation as a potential therapeutic agent.
Introduction: The Scientific Rationale
Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent, primarily recognized for its beneficial effects on lipid profiles.[1][2][3] Its pharmacological actions are largely mediated by the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[2][4][5] GPR109A is a promising therapeutic target for dyslipidemia and various inflammatory conditions due to its expression in adipocytes and immune cells like macrophages and neutrophils.[5]
Upon activation, GPR109A initiates a cascade of intracellular signaling events. The canonical pathway involves coupling to the Gαi/o family of G-proteins, which leads to the inhibition of adenylyl cyclase, resulting in a measurable decrease in intracellular cyclic AMP (cAMP) levels.[4][5][6] Additionally, GPR109A activation can trigger alternative signaling pathways, including the recruitment of β-arrestin proteins and coupling to Gαq, which stimulates phospholipase C (PLC) and leads to the mobilization of intracellular calcium ([Ca2+]i).[4][7]
This compound is a derivative of nicotinic acid. Its structural similarity suggests a potential interaction with GPR109A. The primary objective of the in vitro studies outlined here is to systematically determine if and how this compound interacts with GPR109A. This guide will provide protocols to:
-
Confirm functional agonism at GPR109A through the canonical Gαi pathway.
-
Investigate potential Gαq-mediated signaling.
-
Establish a dose-response relationship to determine potency (EC50) and efficacy (Emax).
These studies are critical for the initial characterization and validation of this compound as a potential GPR109A modulator.
Core Assays for Pharmacological Characterization
To build a comprehensive pharmacological profile for this compound, a tiered approach is recommended. We will focus on two primary functional assays that probe the major GPR109A signaling pathways.
Gαi Pathway Activation: cAMP Inhibition Assay
The cornerstone for assessing GPR109A agonism is the measurement of intracellular cAMP. Since GPR109A is a Gαi-coupled receptor, its activation will inhibit adenylyl cyclase, leading to a decrease in cAMP production.[6] To measure this reduction, intracellular cAMP levels are first artificially elevated using Forskolin (FSK), a direct activator of adenylyl cyclase.[6] The ability of an agonist to reduce this FSK-stimulated cAMP level is a direct measure of its Gαi-mediated activity.
Diagram 1: Gαi Signaling and cAMP Assay Principle
This diagram illustrates the mechanism of GPR109A-mediated inhibition of cAMP production and the principle of the competitive immunoassay used for its detection.
Caption: GPR109A activation inhibits cAMP production, measured via a competitive HTRF assay.
Gαq Pathway Activation: Intracellular Calcium Mobilization Assay
While the Gαi pathway is primary, some GPCRs can couple to multiple G-protein subtypes. Investigating Gαq coupling provides a more complete picture of the compound's signaling profile. Activation of the Gαq pathway stimulates PLC, which generates inositol 1,4,5-trisphosphate (IP3).[8] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[7][8] This transient increase in intracellular calcium can be measured using fluorescent calcium indicator dyes.
Diagram 2: Gαq Signaling and Calcium Flux Assay Principle
This diagram shows the Gαq signaling cascade leading to intracellular calcium release and its detection using a fluorescent dye.
Caption: GPR109A activation of the Gαq pathway results in calcium release, detected by a fluorescent dye.
Experimental Protocols
The following protocols are designed as a starting point and should be optimized for the specific cell line and laboratory equipment used.
General Cell Culture and Compound Preparation
-
Cell Line: A human embryonic kidney (HEK293) or Chinese hamster ovary (CHO-K1) cell line stably expressing human GPR109A is recommended. These cells provide a robust and clean system with low endogenous receptor expression.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or F-12) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418 or Puromycin) to maintain receptor expression. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Handling: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Subsequent dilutions should be made in the assay buffer to minimize solvent effects (final DMSO concentration < 0.5%).
Protocol: cAMP Inhibition HTRF Assay
This protocol is based on a homogenous time-resolved fluorescence (HTRF) competitive immunoassay format, which is a common and robust method for cAMP measurement.[6][9]
Materials:
-
GPR109A-expressing cells
-
White, low-volume 384-well assay plates
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4
-
Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor)
-
Forskolin (FSK) solution
-
This compound serial dilutions
-
Reference Agonist (e.g., Nicotinic Acid) serial dilutions
-
HTRF cAMP detection kit (e.g., from Cisbio/Revvity), containing cAMP-d2 and anti-cAMP Cryptate reagents
Procedure:
-
Cell Seeding: Harvest GPR109A-expressing cells and resuspend in culture medium. Seed 2,000-5,000 cells per well in a 384-well plate. Incubate overnight.
-
Compound Preparation: Prepare a 4X final concentration serial dilution plate of this compound and the reference agonist in Stimulation Buffer. Also, prepare a 4X FSK solution in Stimulation Buffer (the final FSK concentration should be around its EC80, typically 1-10 µM, to be determined empirically).
-
Cell Stimulation:
-
Aspirate the culture medium from the cell plate.
-
Add 5 µL of Stimulation Buffer to all wells.
-
Add 5 µL of the compound/agonist dilutions to the appropriate wells.
-
Add 5 µL of the FSK solution to all wells except for the basal control wells (add 5 µL of Stimulation Buffer instead).
-
Add 5 µL of Stimulation Buffer to the vehicle control wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Following the manufacturer's instructions, prepare the HTRF detection reagents by diluting cAMP-d2 and anti-cAMP Cryptate in the supplied lysis buffer.
-
Add 5 µL of the cAMP-d2 solution to all wells.
-
Add 5 µL of the anti-cAMP Cryptate solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
Data Analysis:
-
Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.
-
Normalize the data: Set the signal from the FSK-only wells (vehicle control) as 0% inhibition and the basal control (no FSK) as 100% inhibition.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data using a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy relative to the reference agonist).
Diagram 3: Experimental Workflow for cAMP HTRF Assay
A step-by-step visual guide to the cAMP HTRF assay protocol.
Caption: Workflow for the GPR109A cAMP inhibition HTRF® assay.
Protocol: Intracellular Calcium Mobilization Assay
This protocol uses a fluorescent indicator dye and a plate reader with kinetic read capability and injectors.[10][11]
Materials:
-
GPR109A-expressing cells (or cells co-expressing GPR109A and a promiscuous G-protein like Gα16 to force a calcium signal).
-
Black, clear-bottom 96- or 384-well assay plates.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye loading solution (e.g., Fluo-4 AM or Calcium-6 kit) containing Probenecid (to prevent dye extrusion).
-
This compound serial dilutions.
-
Reference Agonist (e.g., ATP for endogenous P2Y receptors as a positive control).
Procedure:
-
Cell Seeding: Seed GPR109A-expressing cells into a black, clear-bottom plate and grow to a confluent monolayer (typically 24-48 hours).
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions.
-
Aspirate the culture medium from the cells.
-
Add an equal volume of dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation: Prepare a 5X final concentration serial dilution plate of this compound in Assay Buffer.
-
Data Acquisition:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with injectors.
-
Set the reader to measure fluorescence kinetically (e.g., readings every 1-2 seconds) at the appropriate excitation/emission wavelengths for the dye.
-
Establish a stable baseline reading for 15-20 seconds.
-
The instrument will then inject the compound dilutions into the wells.
-
Continue recording the fluorescence signal for at least 90-120 seconds post-injection.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data using a buffer-only control (0% response) and a saturating concentration of a positive control agonist (100% response).
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data using a four-parameter logistic equation to determine the EC50 and Emax.
-
Data Interpretation and Expected Outcomes
The results from these assays will provide a clear pharmacological signature for this compound.
| Parameter | Assay | Expected Outcome for a GPR109A Agonist | Interpretation |
| Potency (EC50) | cAMP Inhibition | A measurable EC50 value in the nM to µM range. | Indicates the concentration required to produce 50% of the maximal effect. A lower EC50 signifies higher potency. |
| Efficacy (Emax) | cAMP Inhibition | A percentage value relative to a known full agonist (e.g., nicotinic acid). | Determines if the compound is a full agonist (Emax ≈ 100%) or a partial agonist (Emax < 100%). |
| Gαq Coupling | Calcium Mobilization | An increase in fluorescence signal post-compound addition. | A positive result indicates the compound can activate the Gαq pathway. The potency (EC50) for this pathway can also be determined. |
| No Activity | Both Assays | No significant change in signal compared to vehicle controls. | Suggests the compound is not an agonist at GPR109A under these conditions, or its affinity is too low to detect. |
A compound that shows potent activity in the cAMP assay but weak or no activity in the calcium assay may be a biased agonist , preferentially activating the Gαi pathway over the Gαq pathway. This is a valuable characteristic in modern drug discovery, as it may separate desired therapeutic effects from unwanted side effects.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial in vitro characterization of this compound. A positive result, particularly potent inhibition of cAMP production, would strongly support its role as a GPR109A agonist. Further studies could then be pursued, including:
-
Receptor Binding Assays: Using radiolabeled nicotinic acid ([³H]-NA) in a competition binding assay to determine the compound's binding affinity (Ki).
-
β-Arrestin Recruitment Assays: To further explore biased agonism and receptor desensitization mechanisms.
-
Downstream Functional Assays: Investigating anti-inflammatory effects in relevant immune cells (e.g., measuring cytokine release from macrophages).[12][13]
By following these detailed protocols and analytical guidelines, researchers can generate a robust and reliable dataset to define the pharmacological properties of this compound and assess its potential for further development.
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Application Notes and Protocols for Developing Derivatives of 6-(Methylthio)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 6-(Methylthio)nicotinic Acid Derivatives
This compound, a sulfur-containing analog of nicotinic acid (Niacin, Vitamin B3), serves as a versatile scaffold in medicinal chemistry.[1][2] Nicotinic acid and its derivatives are known to play crucial roles in cellular metabolism and have been utilized in the treatment of dyslipidemia.[3][4][5][6] The introduction of a methylthio group at the 6-position of the pyridine ring provides a key handle for synthetic modification, allowing for the exploration of a diverse chemical space and the potential development of novel therapeutic agents.[7]
Derivatives of nicotinic acid have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9][10][11][12] The methylthio moiety, in particular, can be further oxidized to the corresponding sulfoxide and sulfone, offering additional avenues for modulating the compound's physicochemical properties and biological activity.[13][14][15][16][17]
These application notes provide a comprehensive guide to the synthesis and characterization of key derivatives of this compound. The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for researchers engaged in the discovery and development of novel nicotinic acid-based therapeutics.
Core Synthetic Strategies and Experimental Protocols
The development of a diverse library of this compound derivatives hinges on a few key chemical transformations. The following sections detail the protocols for three fundamental derivatization strategies: amide coupling, Suzuki-Miyaura cross-coupling, and oxidation of the methylthio group.
Amide Bond Formation: Synthesis of N-Substituted 6-(Methylthio)nicotinamides
The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the linkage of the this compound core to a wide array of amine-containing building blocks.[18] This approach is critical for exploring structure-activity relationships and developing compounds with tailored pharmacological profiles.
Rationale for Method Selection:
A variety of coupling reagents are available for amide bond formation.[18] For this protocol, we utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt). This method is widely employed due to its mild reaction conditions, high yields, and the ease of removal of byproducts.[19]
Experimental Protocol: General Procedure for Amide Coupling
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Add EDC (1.2 equivalents) and NHS or HOBt (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes to form the active ester intermediate.
-
Amine Addition: To the activated carboxylic acid solution, add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[20]
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted 6-(methylthio)nicotinamide.
-
Data Presentation: Representative Amide Derivatives
| Amine Building Block | Product Structure | Expected Molecular Weight ( g/mol ) |
| Aniline | N-phenyl-6-(methylthio)nicotinamide | 244.32 |
| Benzylamine | N-benzyl-6-(methylthio)nicotinamide | 258.35 |
| Morpholine | (6-(Methylthio)pyridin-3-yl)(morpholino)methanone | 238.32 |
Suzuki-Miyaura Cross-Coupling: Synthesis of 6-Aryl/Heteroaryl-Substituted Nicotinic Acids
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl moieties at the 6-position of the nicotinic acid ring.[21][22][23][24][25] This strategy requires the initial conversion of the methylthio group to a suitable leaving group, such as a halide.
Workflow for Suzuki-Miyaura Coupling
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Application Notes & Protocols: Purification of 6-(Methylthio)nicotinic Acid
Introduction: The Imperative for Purity
6-(Methylthio)nicotinic acid is a substituted pyridine carboxylic acid of significant interest in pharmaceutical and materials science research. As a structural analogue to key intermediates in the synthesis of drugs like Etoricoxib, its purity is paramount.[1][2] Impurities, whether unreacted starting materials, byproducts, or degradation products, can lead to unpredictable reaction outcomes, lower yields, and introduce confounding variables in biological assays.
This guide provides a comprehensive overview of robust, field-proven techniques for the purification of this compound. It is designed for researchers, process chemists, and drug development professionals who require a high-purity material for their work. The protocols herein are grounded in fundamental chemical principles, offering both step-by-step instructions and the causal logic behind each manipulation.
Physicochemical Profile and Impurity Considerations
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely nature of its contaminants.
2.1 Physicochemical Data
The key to separating this compound from impurities lies in exploiting differences in its physical properties, primarily its acidity and solubility.
| Property | Value / Observation | Source | Significance for Purification |
| IUPAC Name | 6-(Methylsulfanyl)pyridine-3-carboxylic acid | - | - |
| CAS Number | 74470-25-0 | - | Unique identifier for literature and database searches. |
| Molecular Formula | C₇H₇NO₂S | [3] | - |
| Molecular Weight | 169.20 g/mol | [3] | Essential for calculating molar quantities. |
| Appearance | White to off-white or light yellow solid | [1] | Color may indicate the presence of chromophoric impurities. |
| pKa (Carboxylic Acid) | ~4.5 - 5.0 (Estimated) | [4][5][6][7] | The acidity is the basis for acid-base extraction. The pKa is estimated based on the parent nicotinic acid (pKa 4.85). |
| Solubility Profile | Sparingly soluble in water; slightly soluble in methanol and DMSO.[1] Insoluble in non-polar solvents like ether. | [1][8][9] | Critical for selecting an appropriate recrystallization solvent and extraction solvent system. |
2.2 Potential Impurities
Impurities are typically introduced during synthesis. Common synthetic routes for nicotinic acid derivatives often involve the oxidation of substituted pyridines.[10][11] Potential impurities may include:
-
Neutral Organic Impurities: Unreacted starting materials (e.g., a precursor like 2-methyl-5-ethylpyridine for a related compound[12]), or non-acidic byproducts.
-
Basic Impurities: Residual pyridine-containing starting materials.
-
Oxidized Byproducts: The methylthio group (-SCH₃) is susceptible to oxidation, potentially forming the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) impurities, which will have different polarities.
-
Colored Impurities: Often high molecular weight, conjugated byproducts that can be removed with activated carbon.
Strategic Approach to Purification
The optimal purification strategy depends on the nature and quantity of the impurities present. The following flowchart provides a decision-making framework.
Caption: Decision workflow for selecting the appropriate purification protocol.
Detailed Application Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these procedures. Handle all chemicals inside a certified chemical fume hood.
Protocol 1: Purification by Acid-Base Extraction
This is the most effective method for removing neutral and basic impurities. The principle relies on the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt.[13][14][15]
Causality: By adding a weak base like sodium bicarbonate (NaHCO₃), the acidic proton of the carboxylic group is removed, forming the sodium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while neutral or basic impurities remain in the organic phase. Subsequent re-acidification of the aqueous layer regenerates the purified, water-insoluble carboxylic acid, causing it to precipitate.
Caption: General workflow for purification by recrystallization.
Step-by-Step Methodology (using Methanol as an example):
-
Dissolution: Place the crude or semi-purified this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: On a hot plate, bring a separate beaker of methanol to a gentle boil. Add the hot methanol to the flask containing the solid in small portions, with stirring, until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% of the solid's weight). Re-heat the mixture to a boil for 2-5 minutes.
-
Hot Filtration (Optional): If carbon was added, or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove the solids.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small portion of ice-cold methanol to rinse away the impurity-laden mother liquor.
-
Drying: Dry the crystals thoroughly under vacuum.
Protocol 3: Purification by Flash Column Chromatography
This method is used for difficult separations where impurities have similar solubility and acidity to the product, such as in the case of sulfoxide byproducts or isomers. [16][17]It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).
Causality: The polar silica gel stationary phase interacts more strongly with polar molecules. A less polar mobile phase (eluent) is used to move compounds down the column. Less polar compounds travel faster, while more polar compounds are retained longer, effecting separation. For a carboxylic acid, adding a small amount of acid (e.g., acetic acid) to the eluent is crucial to keep the compound protonated and prevent severe tailing on the silica. [18] Step-by-Step Methodology:
-
TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC). A good system (e.g., 50:50 Ethyl Acetate:Hexanes + 1% Acetic Acid) should give the desired product an Rf value of ~0.2-0.3.
-
Column Packing: Prepare a flash chromatography column with silica gel, packing it with the non-polar component of your eluent (e.g., Hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column (dry loading).
-
Elution: Begin eluting the column with the solvent system determined by TLC. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, often gives the best separation.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment
After purification, the product's purity must be verified.
-
Thin Layer Chromatography (TLC): A quick method to check for the presence of impurities. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A high-purity sample will show a single major peak.
-
Melting Point: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically depress and broaden the melting point range. The melting point for the related 6-Methylnicotinic acid is 210-213 °C. [1][2]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of any structurally different impurities.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oily Precipitate (Acid-Base) | Product is "oiling out" instead of precipitating as a solid. | Ensure the aqueous layer is thoroughly cooled in an ice bath before and during acidification. Add acid very slowly with vigorous stirring. If oil persists, extract it with a fresh portion of organic solvent (e.g., Ethyl Acetate), dry the organic layer, and evaporate to recover the product, then attempt recrystallization. [13] |
| No Crystals Form (Recrystallization) | Too much solvent was used; solution is not supersaturated upon cooling. | Re-heat the solution and boil off some of the solvent to concentrate it. Try scratching the inside of the flask at the liquid's surface with a glass rod to induce nucleation. Add a "seed" crystal from a previous batch if available. |
| Low Recovery | Product is still dissolved in the mother liquor; premature crystallization during hot filtration. | Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation. When washing crystals, use a minimal amount of ice-cold solvent. To prevent premature crystallization, ensure the filtration apparatus is pre-heated. |
| Compound Streaks on TLC/Column | Carboxylic acid is interacting too strongly with the silica gel. | Add a small amount of acetic acid or formic acid (~0.5-1%) to the eluent to keep the compound protonated. [18] |
References
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- Sikorski, Z. E., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 701.
- Ferreira, O., et al. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics, 47, 362–371.
- PubChem. (n.d.). 2-(Methylthio)nicotinic acid. National Center for Biotechnology Information.
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- Koppers Company, Inc. (1959). Purification of j-pyridine carboxylic acid. U.S. Patent 2,916,494.
- Al-Daghastani, H. A., & Al-Mari, S. H. (2014). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Science and Technology, 11(7), 1999–2006.
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- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
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- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
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- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities.
- Council of Scientific & Industrial Research. (2013). Process for producing pyridine carboxylic acids. U.S. Patent 8,575,350.
- Canadian Dutch Network. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
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- Reilly Tar & Chemical Corp. (1962). Purification of nicotinic acid. U.S. Patent 3,037,987.
- FooDB. (2010). Showing Compound Nicotinic acid (FDB001014).
- University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
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Application Notes & Protocols: Reaction Mechanisms of 6-(Methylthio)nicotinic Acid
Introduction: The Versatility of a Sulfur-Containing Pyridine Scaffold
6-(Methylthio)nicotinic acid is a substituted pyridine derivative that serves as a highly valuable and versatile building block in modern medicinal chemistry and drug discovery. Its structure, featuring a carboxylic acid, a pyridine ring, and a modifiable methylthio group, offers multiple reaction sites for chemical elaboration. The pyridine core is a common motif in pharmaceuticals, and the strategic placement of the methylthio and carboxylic acid groups allows for fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding potential, and metabolic stability. This scaffold is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the COX-2 inhibitor Etoricoxib.
This guide provides an in-depth exploration of the principal reaction mechanisms associated with this compound. We will dissect the synthetic pathways, the chemical transformations of its key functional groups, and the underlying principles that govern these reactions. The protocols provided are designed to be robust and reproducible, offering researchers a practical framework for their synthetic endeavors.
Synthesis: Accessing the Core Scaffold via Nucleophilic Aromatic Substitution (SNAr)
The most common and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages an electron-deficient pyridine ring, which is susceptible to attack by nucleophiles.
The SNAr Mechanism: Causality and Rationale
Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution if they are rendered sufficiently electron-poor by the presence of electron-withdrawing groups.[1] The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect, combined with the electron-withdrawing nature of the carboxylic acid group at the 3-position, makes the 6-position highly electrophilic and susceptible to nucleophilic attack.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Addition: A potent nucleophile, typically sodium thiomethoxide (NaSMe), attacks the carbon atom bearing a suitable leaving group (e.g., a halide like chlorine). This attack breaks the aromaticity of the ring and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized onto the electronegative nitrogen atom and the carboxylate group, stabilizing the intermediate.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., chloride ion), yielding the final substituted product.[2][3]
This mechanism is distinct from SN1 and SN2 reactions, as it occurs on an sp²-hybridized carbon and involves a discrete, stabilized intermediate.[1]
Visualization: SNAr Reaction Pathway
Caption: SNAr mechanism for the synthesis of this compound.
Protocol: Synthesis of this compound
Materials:
-
6-Chloronicotinic acid
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 6-chloronicotinic acid (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80-90 °C and monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Acidify the aqueous solution to a pH of approximately 3-4 by the slow addition of 1 M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography.
-
Dry the purified product under vacuum to yield this compound.
Reactions of the Methylthio Group: Oxidation to Sulfoxides and Sulfones
The sulfur atom of the methylthio group is readily oxidized, providing access to the corresponding sulfoxide and sulfone derivatives. These transformations are critical in drug development for modulating polarity, solubility, and the ability to act as hydrogen bond acceptors.
Oxidation Mechanisms and Selectivity
The oxidation of sulfides is a stepwise process. The first oxidation converts the sulfide to a sulfoxide, and a second oxidation converts the sulfoxide to a sulfone.[4]
-
Sulfide → Sulfoxide: This step is generally faster than the subsequent oxidation to the sulfone.
-
Sulfoxide → Sulfone: This step typically requires more forcing conditions or an excess of the oxidizing agent.
The key to achieving selectivity is precise control over the reaction conditions.[5] To isolate the sulfoxide, one should use a controlled stoichiometry of the oxidant (typically ~1.0-1.2 equivalents) and maintain lower temperatures. To obtain the sulfone, an excess of the oxidant (>2.0 equivalents) and often higher temperatures or longer reaction times are employed.[6][7]
Common oxidizing agents include hydrogen peroxide (H₂O₂), often with a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).
Data Summary: Oxidizing Agents and Conditions
| Oxidizing Agent | Equivalents | Typical Conditions | Target Product | Reference |
| m-CPBA | 1.0 - 1.2 | DCM, 0 °C to RT | Sulfoxide | [5] |
| m-CPBA | > 2.2 | DCM, RT to Reflux | Sulfone | [5] |
| Oxone® | 1.0 - 1.5 | H₂O/Methanol | Sulfoxide | [6] |
| Oxone® | > 2.5 | H₂O/Methanol | Sulfone | [6] |
| H₂O₂ / Tantalum Carbide | Catalytic | Acetonitrile, RT | Sulfoxide | [7] |
| H₂O₂ / Niobium Carbide | Catalytic | Acetonitrile, RT | Sulfone | [7] |
Visualization: Oxidation Pathway
Caption: Stepwise oxidation of the methylthio group to sulfoxide and sulfone.
Protocol: Selective Oxidation to 6-(Methylsulfinyl)nicotinic Acid (Sulfoxide)
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of the starting material at 0 °C.
-
Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide.
-
Purify the product as necessary via crystallization or column chromatography.
Reactions of the Carboxylic Acid Group: Esterification and Amide Coupling
The carboxylic acid moiety is a versatile handle for derivatization, most commonly through esterification and amide bond formation. These reactions are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies.[8]
Mechanism: Activating the Carboxyl Group
Direct reaction between a carboxylic acid and an alcohol or amine is generally unfavorable under mild conditions. Therefore, the carboxylic acid must first be "activated".
-
Fischer Esterification: In the presence of a strong acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated, making the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like methanol.[9][10]
-
Amide Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are used to convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by an amine to form the stable amide bond.
Visualization: Carboxylic Acid Derivatization Workflow
Caption: Common derivatization pathways for the carboxylic acid group.
Protocol: Methyl Esterification
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC).[9]
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the methyl ester.
Protocol: Amide Coupling
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
EDCI (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Dissolve this compound (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
References
- Benchchem. (n.d.). Methyl 6-methylnicotinate synthesis from 6-methylnicotinic acid.
- Benchchem. (n.d.). The Role of Methyl 6-Methylnicotinate in Advancing Drug Discovery Through Structure-Activity Relationship Studies.
- ChemicalBook. (n.d.). 6-Methylnicotinic acid.
- ChemicalBook. (n.d.). This compound, 98% Purity, C7H7NO2S, 1 gram.
- Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
- E. V. Valeur, M. Bradley. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.[9]
- Google Patents. (n.d.). Preparation of 6-methylnicotinic acid.
- Google Patents. (n.d.). Process for the production of 6-methylnicotinic acid ester.
- Kirihara, M., Itou, A., Noguchi, T., & Yamamoto, J. (2010). Oxidation of sulfides with 30% hydrogen peroxide catalyzed by tantalum carbide provides the corresponding sulfoxides in high yields, whereas niobium carbide as catalyst efficiently affords the corresponding sulfones. Synlett, 2010(10), 1557-1561.[7]
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from Master Organic Chemistry website.[17]
- NIH. (2022).
- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition.[2]
- PubChem. (n.d.). This compound (C7H7NO2S).
- ResearchGate. (n.d.). The kinetics of the reaction of 6-substituted nicotinic acids and some p-substituted benzoic acids with diazodiphenylmethane in various alcohols.
- Royal Society of Chemistry. (2020). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances.[6]
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- YouTube. (2019). Nucleophilic Aromatic Substitutions.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 6. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Scaled-Up Synthesis of 6-(Methylthio)nicotinic Acid
Introduction
6-(Methylthio)nicotinic acid is a key building block in medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural motif, featuring a pyridine core with both a carboxylic acid and a methylthio group, makes it a versatile scaffold for accessing a diverse range of molecular architectures. The increasing demand for novel therapeutics has necessitated the development of robust and scalable synthetic routes to this important intermediate.
This document provides a comprehensive guide for the scaled-up synthesis of this compound, intended for researchers, chemists, and process development professionals. The protocol is designed to be efficient, cost-effective, and amenable to implementation in a pilot plant or manufacturing setting. The synthesis is presented as a two-step process, commencing with the oxidation of 2-chloro-5-methylpyridine to 6-chloronicotinic acid, followed by a nucleophilic aromatic substitution with sodium thiomethoxide to yield the final product.
Overall Synthetic Scheme
The scaled-up synthesis of this compound is achieved through a two-step reaction sequence as depicted below. The initial step involves the cobalt-catalyzed aerobic oxidation of 2-chloro-5-methylpyridine. The subsequent step is a nucleophilic aromatic substitution on the resulting 6-chloronicotinic acid using sodium thiomethoxide.
Caption: Two-step synthesis of this compound.
Part 1: Synthesis of 6-Chloronicotinic Acid
This section details the protocol for the oxidation of 2-chloro-5-methylpyridine to 6-chloronicotinic acid, a key intermediate. This method utilizes a cobalt-catalyzed aerobic oxidation, which is a more environmentally benign approach compared to traditional methods using strong oxidants like potassium permanganate.[1]
Experimental Protocol
Materials and Equipment:
-
2-Chloro-5-methylpyridine
-
Cobalt (II) acetate
-
Chlorobenzene
-
Methanol
-
A multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, gas inlet tube, and reflux condenser.
-
Heating mantle
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge 450g of chlorobenzene, 100g of 2-chloro-5-methylpyridine, and 3g of cobalt acetate as the catalyst.[2]
-
Reaction Execution: While stirring the mixture, heat the system to 80°C. Once the temperature is stable, introduce a steady stream of oxygen gas at a flow rate of 0.4 L/min. Maintain the reaction under these conditions for approximately 4 hours.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation of Crude Product: Filter the cooled reaction mixture to collect the solid precipitate, which is a mixture of 6-chloronicotinic acid and the cobalt acetate catalyst.
-
Purification by Recrystallization: Transfer the collected solid to a clean flask and add 600g of methanol. Heat the suspension to reflux with stirring until all the solid dissolves.[2]
-
Crystallization: After complete dissolution, allow the solution to slowly cool to 5°C to induce crystallization of the purified 6-chloronicotinic acid. Maintain this temperature and continue stirring for an additional hour to maximize crystal formation.
-
Final Product Isolation: Filter the crystalline product, wash the filter cake with a small amount of cold methanol, and dry the solid in an oven at 80°C for 4 hours. This procedure is expected to yield approximately 98.5g of 6-chloronicotinic acid with a purity of over 99%.[2][3]
| Reagent/Parameter | Quantity/Value | Molar Ratio (approx.) |
| 2-Chloro-5-methylpyridine | 100 g | 1 |
| Cobalt (II) Acetate | 3 g | 0.02 |
| Chlorobenzene | 450 g | - |
| Oxygen Flow Rate | 0.4 L/min | - |
| Reaction Temperature | 80 °C | - |
| Reaction Time | 4 hours | - |
| Recrystallization Solvent | Methanol (600 g) | - |
| Expected Yield | ~98.5 g | ~79.7% |
| Expected Purity (HPLC) | >99.5% | - |
Part 2: Synthesis of this compound
The final step in the synthesis is a nucleophilic aromatic substitution reaction. The chlorine atom on the 6-chloronicotinic acid is displaced by the methylthiolate anion from sodium thiomethoxide. The electron-withdrawing carboxylic acid group on the pyridine ring facilitates this substitution.[4][5]
Experimental Protocol
Materials and Equipment:
-
6-Chloronicotinic acid
-
Sodium thiomethoxide (handle with extreme care under inert atmosphere)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ethyl acetate (for extraction)
-
A multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet.
-
Addition funnel
-
Heating/cooling system
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a dry reaction vessel under a nitrogen atmosphere, dissolve 6-chloronicotinic acid in anhydrous DMF.
-
Reagent Addition: In a separate flask, prepare a solution or slurry of sodium thiomethoxide in anhydrous DMF. Slowly add the sodium thiomethoxide suspension to the solution of 6-chloronicotinic acid at room temperature. An exothermic reaction may be observed; maintain the temperature between 20-40°C using a cooling bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the 6-chloronicotinic acid spot.
-
Quenching and pH Adjustment: Once the reaction is complete, carefully pour the reaction mixture into ice-water. Acidify the aqueous solution to a pH of approximately 3-4 with concentrated hydrochloric acid. This will protonate the carboxylate and precipitate the product.
-
Product Isolation: Stir the acidified mixture for 30 minutes to ensure complete precipitation. Collect the solid product by filtration and wash the filter cake thoroughly with deionized water to remove any inorganic salts.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a high-purity product.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
| Reagent/Parameter | Quantity/Value (Example) | Molar Ratio (approx.) |
| 6-Chloronicotinic acid | 157.5 g (1 mol) | 1 |
| Sodium thiomethoxide | 77.1 g (1.1 mol) | 1.1 |
| Anhydrous DMF | 1.5 L | - |
| Reaction Temperature | 20-40 °C | - |
| Reaction Time | 4-6 hours | - |
| pH for Precipitation | 3-4 | - |
| Expected Yield | >85% | - |
| Expected Purity (HPLC) | >98% | - |
Overall Workflow Diagram
Caption: Detailed workflow for the two-step synthesis.
Quality Control
The purity of the final product, this compound, should be assessed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): An isocratic or gradient HPLC method can be developed to determine the purity of the final compound and to quantify any remaining starting material or by-products. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point.[6][7] Detection can be performed using a UV detector at a wavelength where the analyte has significant absorbance, typically around 265 nm for nicotinic acid derivatives.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product. The spectra should be consistent with the structure of this compound.
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value. A sharp melting point range is indicative of high purity.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compound.
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
-
Sodium thiomethoxide is a particularly hazardous substance. It is a toxic and flammable solid that can cause severe burns upon contact with skin and eyes.[8] It should be handled in an inert atmosphere (e.g., under nitrogen or argon) to prevent decomposition and potential ignition.[9] In case of fire, use alcohol-resistant foam, carbon dioxide, or a dry chemical extinguisher.[8]
-
Chlorobenzene is a flammable liquid and is harmful if inhaled or absorbed through the skin.
-
Concentrated hydrochloric acid is highly corrosive and should be handled with extreme care.
-
2-Chloro-5-methylpyridine is a toxic and irritant compound.
-
Ensure that all waste is disposed of in accordance with local environmental regulations.
References
- Scribd. (n.d.). Safety Data Sheet - EN - (77969456) SODIUM THIOMETHOXIDE (SODIUM METHYL MERCAPTIDE) (5188-07-8).
- Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
- PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid.
- Durham Technical Community College. (n.d.). SAFETY DATA SHEET - Sodium Methoxide.
- Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
- Google Patents. (n.d.). US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine.
- National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- ResearchGate. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions.
- European Journal of Pharmaceutical and Medical Research. (n.d.). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- Organic Syntheses. (n.d.). nicotinic acid.
- National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.
- The Royal Society of Chemistry. (n.d.). Analytical Methods.
- PubMed. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
- Hungarian Journal of Industry and Chemistry. (n.d.). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS.
Sources
- 1. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 2. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 3. 6-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. fishersci.com [fishersci.com]
6-(Methylthio)nicotinic acid as a potential enzyme inhibitor
Application Notes & Protocols
Topic: 6-(Methylthio)nicotinic Acid: A Framework for Investigation as a Potential Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinic acid (niacin) and its derivatives are a well-established class of molecules with diverse biological activities.[1][2] While nicotinic acid itself is primarily known for its role as a vitamin (B3) and a lipid-lowering agent, modifications to its core structure can yield compounds with novel pharmacological properties.[3][4] Recent studies have demonstrated that derivatives of nicotinic acid, particularly those with substitutions at the 6-position involving (thio)ether functionalities, can act as potent and noncompetitive inhibitors of enzymes such as α-amylase and α-glucosidase.[1][5] This precedent provides a strong rationale for investigating similarly structured compounds.
This compound, a nicotinic acid derivative featuring a methylthio (-SCH₃) group at the 6-position, is a compound of interest for enzyme inhibition studies. The presence of the sulfur-linked methyl group suggests that it may interact with enzymes involved in methylation pathways or those that recognize nicotinamide-like structures. One particularly compelling hypothetical target is Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases and cancer, which catalyzes the methylation of nicotinamide.[6][7]
This document serves as a comprehensive technical guide for researchers aiming to characterize the potential enzyme inhibitory activity of this compound. It outlines a systematic, multi-stage experimental framework, from initial high-throughput screening to detailed mechanism of action studies, providing both the "how" and the "why" behind the protocols.
Physicochemical Properties of this compound
A foundational understanding of the test compound's properties is critical for designing robust experimental protocols, particularly for ensuring solubility in assay buffers.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂S | PubChem |
| Molecular Weight | 169.19 g/mol | PubChem |
| Structure | CSC1=NC=C(C=C1)C(=O)O (SMILES) | PubChem |
| Predicted XlogP | 1.2 | PubChem |
| Appearance | (Predicted) Solid | - |
Note: Experimental validation of solubility in relevant assay buffers is a mandatory preliminary step.
Hypothesized Enzyme Targets & Rationale
The structure of this compound suggests several families of enzymes as potential targets for inhibition.
-
Methyltransferases: This is the most compelling target class. Enzymes that use S-adenosylmethionine (SAM) as a methyl donor are central to numerous cellular processes, including epigenetics (e.g., DNA Methyltransferases - DNMTs, Histone Methyltransferases - HMTs) and metabolism.[8][9]
-
Nicotinamide N-methyltransferase (NNMT): As a primary target, NNMT catalyzes the methylation of the pyridine nitrogen of nicotinamide.[7][10] Given that this compound is a pyridine derivative, it could potentially bind to the nicotinamide-binding site, the SAM-binding site, or an allosteric site. Inhibiting NNMT is a therapeutic strategy being explored for obesity, type 2 diabetes, and certain cancers.[7]
-
-
Carbohydrate-Metabolizing Enzymes: Based on recent findings, α-amylase and α-glucosidase are plausible targets.[1][5] Inhibition of these enzymes is a therapeutic approach for managing type 2 diabetes by slowing carbohydrate digestion. The noncompetitive inhibition mechanism observed with similar nicotinic acid derivatives makes this an attractive avenue for investigation.[5]
-
Cytochrome P450 (CYP) Enzymes: Nicotinic acid and nicotinamide have been shown to inhibit CYP enzymes, such as CYP2D6, CYP3A4, and CYP2E1, by coordinating the pyridine nitrogen to the heme iron.[3][4] It is plausible that this compound could exhibit similar activity.
Experimental Workflow for Characterization
A logical, staged approach is essential to efficiently characterize a novel compound. This workflow ensures that resources are directed toward detailed studies only after initial activity has been confirmed.
Part 1: Primary Screening for Methyltransferase Inhibition
Causality and Experimental Choice: To broadly assess the potential of this compound against a key hypothesized target class, a universal assay is ideal. Methyltransferase enzymes produce the common byproduct S-adenosylhomocysteine (SAH).[8] The Transcreener® EPIGEN Methyltransferase Assay is a high-throughput screening (HTS) compatible fluorescence polarization (FP) assay that detects SAH.[11][12] This allows for the screening of any SAM-dependent methyltransferase, regardless of its specific substrate (protein, DNA, or small molecule), making it a highly efficient first step.[13]
Protocol 1: Transcreener® EPIGEN Methyltransferase Assay
This protocol is adapted for screening this compound against a representative methyltransferase, such as NNMT or a DNA methyltransferase (DNMT).
Principle of the Assay: The assay enzymatically converts the SAH produced by the methyltransferase into AMP. This AMP is then detected by a competitive fluorescence polarization immunoassay. As enzyme activity increases, more SAH is produced, leading to more AMP, which displaces a fluorescent tracer from an antibody, causing a decrease in fluorescence polarization. An inhibitor will prevent SAH production, keeping the polarization high.
Materials:
-
This compound
-
Purified methyltransferase enzyme (e.g., human recombinant NNMT)
-
Enzyme-specific substrate (e.g., nicotinamide for NNMT)
-
S-adenosylmethionine (SAM)
-
Transcreener® EPIGEN Methyltransferase Assay Kit (containing SAH Detection Mixture, Stop Buffer)
-
Assay Buffer (enzyme-specific, e.g., 50 mM Tris pH 8.0, 5 mM MgCl₂, 1 mM DTT)
-
384-well, low-volume, black assay plates
-
Multimode plate reader capable of fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working concentration (e.g., 100 µM) by diluting the stock in Assay Buffer. Note: The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.[14]
-
Reaction Setup:
-
Test Wells: Add 2 µL of the 100 µM compound working solution to the wells.
-
Positive Control (No Inhibitor): Add 2 µL of Assay Buffer containing the same percentage of DMSO as the test wells.
-
Negative Control (No Enzyme): Add 2 µL of Assay Buffer with DMSO, and in step 4, add buffer instead of enzyme.
-
-
Substrate/Cofactor Addition: Add 4 µL of a premixed solution of substrate and SAM in Assay Buffer to all wells. The concentration should be at or below the Kₘ for the substrate to ensure sensitivity to competitive inhibitors.[15] For NNMT, this could be 10 µM SAM and 200 µM nicotinamide.
-
Enzyme Addition & Incubation: Add 4 µL of diluted enzyme in Assay Buffer to all wells except the negative controls. The enzyme concentration should be pre-determined to yield ~10-30% substrate conversion in the planned incubation time.[15]
-
Reaction Incubation: Mix the plate gently and incubate at the optimal temperature for the enzyme (e.g., 37°C) for a pre-determined time (e.g., 60 minutes). Ensure the reaction is in the linear range.[16]
-
Stop Reaction: Add 5 µL of Stop Buffer to each well.
-
SAH Detection: Add 5 µL of the SAH Detection Mixture to each well.
-
Detection Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read Plate: Measure the fluorescence polarization on a compatible plate reader.
Part 2: Determination of Inhibitor Potency (IC₅₀)
Causality and Experimental Choice: If the primary screen identifies inhibitory activity, the next step is to quantify the compound's potency. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this.[17] It represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[18] Determining the IC₅₀ involves a dose-response experiment, where the enzyme's activity is measured across a range of inhibitor concentrations. This is crucial for structure-activity relationship (SAR) studies and for comparing the potency of different compounds.[15]
Protocol 2: IC₅₀ Determination
This protocol uses the same assay platform as the primary screen but with a serial dilution of the inhibitor.
Procedure:
-
Compound Dilution Series: Prepare a 10-point, 2-fold or 3-fold serial dilution of this compound in 100% DMSO. A typical starting concentration might be 1 mM.
-
Plate Mapping: Designate wells for the dilution series, positive controls (no inhibitor), and negative controls (no enzyme).
-
Assay Execution:
-
Transfer a small volume (e.g., 20 nL) of each compound dilution from the DMSO plate to the assay plate using an acoustic dispenser or by manual dilution into assay buffer.
-
Follow steps 2-9 from Protocol 1, maintaining constant concentrations of enzyme, substrate, and SAM.
-
-
Data Analysis:
-
Normalize the data. Set the average signal from the positive control wells (no inhibitor) to 100% activity and the average signal from the negative control wells (no enzyme) to 0% activity.
-
Calculate the percent inhibition for each concentration of this compound: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.[15]
-
Example Data Presentation:
| [Inhibitor] (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 92.1 |
| 11.1 | 75.4 |
| 3.7 | 51.2 |
| 1.2 | 24.8 |
| 0.4 | 8.9 |
| 0.1 | 2.1 |
| 0.0 | 0.0 |
Part 3: Mechanism of Action (MoA) Studies
Causality and Experimental Choice: The IC₅₀ value indicates potency but does not describe how the compound inhibits the enzyme. Understanding the mechanism of action (MoA) is critical for drug development.[14] The primary modes of reversible inhibition are competitive, noncompetitive, uncompetitive, and mixed.[19][20] These are distinguished by how the inhibitor's potency (apparent IC₅₀ or Kᵢ) changes in response to varying substrate concentrations.[21] By systematically varying both the inhibitor and substrate concentrations, one can elucidate the binding relationship between the three components (enzyme, substrate, inhibitor).[22]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nicotinic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders [mdpi.com]
- 7. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Inhibitors of DNA Methyltransferases From Natural Sources: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. BellBrook Labs Launches Second Generation Transcreener EPIGEN Methyltransferase Assay to Acclerate Epigenetic Drug Discovery [prweb.com]
- 13. Transcreener® EPIGEN Methyltransferase Assay Technical Manual [protocols.io]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. Assay in Summary_ki [bdb99.ucsd.edu]
- 19. jackwestin.com [jackwestin.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. knyamed.com [knyamed.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Methylthio)nicotinic Acid
Welcome to the Technical Support Center for the synthesis of 6-(methylthio)nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding to navigate the complexities of this synthesis and optimize your experimental outcomes.
Introduction to the Synthesis
The primary and most common route to synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This typically utilizes a 6-halonicotinic acid derivative, most commonly 6-chloronicotinic acid or its corresponding ester, and a sulfur nucleophile like sodium thiomethoxide. The pyridine ring, being electron-deficient, is well-activated for this type of transformation.
The general reaction scheme is as follows:
Caption: General synthesis of this compound.
While the reaction appears straightforward, several side reactions can occur, leading to reduced yields and purification challenges. This guide will address these potential pitfalls in a question-and-answer format.
Troubleshooting Guide
This section is dedicated to identifying and resolving specific issues you may encounter during the synthesis.
Issue 1: Low or No Conversion of the Starting Material (6-Chloronicotinic Acid/Ester)
Q: My reaction shows a significant amount of unreacted 6-chloronicotinic acid/ester even after prolonged reaction times. What are the likely causes and how can I improve the conversion?
A: Low or no conversion in this SNAr reaction can be attributed to several factors, primarily related to the potency of your nucleophile and the reaction conditions.
-
Cause 1: Inactive or Decomposed Sodium Thiomethoxide. Sodium thiomethoxide is a strong nucleophile but is also sensitive to moisture and oxidation.[1] If your reagent has been improperly stored or is old, it may have degraded, leading to a lower concentration of the active thiomethoxide anion.
-
Solution:
-
Use Fresh or Properly Stored Reagent: Always use freshly prepared or purchased sodium thiomethoxide from a reliable supplier. Store it under an inert atmosphere (nitrogen or argon) and away from moisture.
-
Titrate the Reagent: If you suspect degradation, you can titrate a sample of your sodium thiomethoxide solution to determine the exact concentration of the active nucleophile before starting your reaction.
-
-
-
Cause 2: Insufficient Reaction Temperature. Nucleophilic aromatic substitutions on heterocyclic systems, while generally favorable, often require heating to proceed at a reasonable rate.
-
Solution:
-
Optimize Temperature: Gradually increase the reaction temperature. A good starting point is often refluxing in a suitable solvent like methanol or DMF. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes the desired reaction without significant decomposition.
-
-
-
Cause 3: Inappropriate Solvent Choice. The choice of solvent is critical for SNAr reactions. The solvent must be able to dissolve the reactants and facilitate the charge separation in the transition state.
-
Solution:
-
Polar Aprotic Solvents are Preferred: Solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) are excellent choices as they are polar enough to dissolve the ionic nucleophile and effectively solvate the transition state, accelerating the reaction.
-
Anhydrous Conditions: Ensure your solvent is anhydrous. The presence of water can lead to side reactions, including hydrolysis of the ester (if applicable) and reaction with the nucleophile.
-
-
Issue 2: Formation of 6-Hydroxynicotinic Acid
Q: I am observing a significant amount of 6-hydroxynicotinic acid as a byproduct. What is causing this and how can I prevent it?
A: The formation of 6-hydroxynicotinic acid is a classic example of a competing nucleophilic substitution reaction where hydroxide ions are acting as the nucleophile instead of the thiomethoxide.
-
Cause: Presence of Water and/or Hydroxide. This side reaction is almost always due to the presence of water in your reaction mixture. Sodium thiomethoxide is often prepared from methanethiol and a strong base like sodium hydroxide, and residual hydroxide or water from this preparation can compete with the thiomethoxide.[1]
-
Solution:
-
Strict Anhydrous Conditions: This is the most critical factor. Dry your glassware thoroughly. Use anhydrous solvents. Handle all reagents under an inert atmosphere.
-
High-Purity Sodium Thiomethoxide: Use sodium thiomethoxide that is free from sodium hydroxide. If you are preparing it in-situ, ensure complete reaction of the hydroxide.
-
-
Issue 3: Saponification of the Ester Group
Q: I started with methyl 6-chloronicotinate, but my final product is the carboxylic acid, or I have a mixture of the ester and the acid. Why is this happening?
A: This is a saponification reaction, where the ester is hydrolyzed to the corresponding carboxylic acid under basic conditions. Sodium thiomethoxide is a basic reagent.[2]
-
Cause: Reaction of the Ester with the Basic Nucleophile. Sodium thiomethoxide is a strong enough base to promote the hydrolysis of the methyl ester, especially at elevated temperatures.[2]
-
Solution:
-
Use Stoichiometric Amounts of Nucleophile: Use a precise amount of sodium thiomethoxide (ideally 1.0 to 1.1 equivalents). An excess of the basic nucleophile will increase the rate of saponification.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize this side reaction. This might require a longer reaction time, so optimization is key.
-
Work-up Procedure: During the work-up, neutralize the reaction mixture carefully with a mild acid (e.g., ammonium chloride solution) before extraction to avoid further base-catalyzed hydrolysis.
-
Alternative Strategy: React the Acid Directly. Consider performing the SNAr reaction on 6-chloronicotinic acid itself. This avoids the issue of ester saponification altogether. However, the solubility of the carboxylate salt may need to be considered when choosing a solvent.
-
-
Issue 4: Formation of Oxidized Byproducts (Sulfoxide and Sulfone)
Q: My product analysis (e.g., by mass spectrometry) shows peaks corresponding to the sulfoxide and/or sulfone of my desired product. How are these forming and how can I avoid them?
A: The methylthio group is susceptible to oxidation to form a sulfoxide and subsequently a sulfone.[3][4]
-
Cause: Presence of Oxidizing Agents. This can happen if your reaction is exposed to air (oxygen) for prolonged periods, especially at elevated temperatures, or if any of your reagents contain oxidizing impurities.[4]
-
Solution:
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Degas Solvents: Before use, degas your solvents by bubbling an inert gas through them or by using a freeze-pump-thaw technique.
-
Purify Reagents: Ensure your starting materials and reagents are pure and free from any oxidizing contaminants.
-
Control Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessively high temperatures, as this can increase the likelihood of oxidation.
-
-
Caption: Oxidation of the methylthio group.
Issue 5: Decarboxylation of the Product
Q: I am observing the formation of 2-(methylthio)pyridine as a byproduct, indicating loss of the carboxylic acid group. Why is this occurring?
A: While less common under these conditions, decarboxylation of nicotinic acid derivatives can occur, particularly at high temperatures and under certain pH conditions.[5][6]
-
Cause: Thermal Instability. Some substituted nicotinic acids can undergo decarboxylation when heated strongly.[7][8] The presence of a base could potentially facilitate this process.
-
Solution:
-
Avoid Excessive Temperatures: Maintain the reaction temperature at the minimum required for a reasonable reaction rate.
-
Careful pH Control During Work-up: During the work-up and any subsequent purification steps, avoid strongly acidic or basic conditions at high temperatures.
-
-
Frequently Asked Questions (FAQs)
Q1: Is it better to start with 6-chloronicotinic acid or its methyl ester?
A1: The choice depends on your overall synthetic strategy and purification capabilities.
-
Starting with Methyl 6-chloronicotinate:
-
Pros: Generally has better solubility in organic solvents, which can lead to more homogeneous reaction mixtures.
-
Cons: Susceptible to saponification by the basic sodium thiomethoxide, leading to a mixture of ester and acid products which can complicate purification.
-
-
Starting with 6-chloronicotinic acid:
-
Pros: Eliminates the possibility of ester saponification.
-
Cons: The sodium salt of the acid, which will form in the presence of sodium thiomethoxide, may have limited solubility in some organic solvents. This could necessitate the use of more polar solvents like DMF or DMSO.
-
Q2: What is the role of the pyridine nitrogen in this reaction?
A2: The pyridine nitrogen is crucial for activating the ring towards nucleophilic aromatic substitution. It is an electron-withdrawing group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[3] This stabilization lowers the activation energy of the reaction, making the substitution more favorable compared to a similar reaction on a chlorobenzene ring. The pKa of the protonated pyridine nitrogen of nicotinic acid is around 4.85, indicating its electron-withdrawing nature.[9][10]
Q3: Can I use other sulfur nucleophiles besides sodium thiomethoxide?
A3: Yes, other sulfur nucleophiles can be used, but the choice will depend on the desired final product. For example, using sodium sulfide (Na₂S) would likely lead to the formation of a disulfide-linked dimer after an oxidative workup. Using thiourea followed by hydrolysis is another common method for introducing a thiol group, which could then be methylated. However, for the direct introduction of a methylthio group, sodium thiomethoxide is the most direct and commonly used reagent.[2][11]
Q4: What are the best analytical techniques to monitor the reaction progress and product purity?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): An excellent and rapid method to qualitatively monitor the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the formation of the desired product and identify any byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of your final product and for assessing its purity.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of your final product.
Summary of Key Troubleshooting Points
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion | Degraded nucleophile, low temperature, wrong solvent | Use fresh/pure nucleophile, optimize temperature, use polar aprotic solvent |
| Formation of 6-Hydroxynicotinic Acid | Presence of water/hydroxide | Strict anhydrous conditions, use pure nucleophile |
| Ester Saponification | Excess base, high temperature | Use stoichiometric nucleophile, lower temperature, consider starting with the acid |
| Formation of Sulfoxide/Sulfone | Exposure to oxygen, oxidizing impurities | Use inert atmosphere, degas solvents, purify reagents |
| Decarboxylation | High temperature | Avoid excessive heat, careful pH control during work-up |
References
- PubChem. Nicotinic Acid.
- Appleby, C. A., et al. (1973). Nicotinic Acid as a Ligand Affecting Leghemoglobin Structure and Oxygen Reactivity. Proceedings of the National Academy of Sciences, 70(2), 564–568.
- The Merck Index Online. Nicotinic Acid. Royal Society of Chemistry.
- FooDB. Showing Compound Nicotinic acid (FDB001014).
- Hicks, K. A., et al. (2016).
- Brown, E. V., & Neil, R. J. (1965). Effect of Methyl Substitution on the Decarboxylation of Picolinic Acids. The Journal of Organic Chemistry, 30(10), 3333-3335.
- Chemical Properties. Nicotinic Acid.
- LookChem. Sodium Thiomethoxide: A Crucial Component in Antibiotic Synthesis and Organic Chemistry. [Link]
- Patsnap Eureka.
- Google Patents.
- PrepChem. Synthesis of methyl 2-methoxy-6-(methylthio)
- Organic Chemistry Portal.
- Lehrfeld, J., et al. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Journal of Medicinal Chemistry, 7, 150-154.
- LookChem. Cas 5188-07-8,Sodium thiomethoxide. [Link]
- Wikipedia. Methionine sulfoxide. [Link]
- (48)
- Synthesis of Novel Hydroxymethyl-Substituted Fused Heterocycles.
- PubChemLite. This compound (C7H7NO2S). [Link]
- The chemical reaction database.
- Yang, S. F. (1970). Sulfoxide formation from methionine or its sulfide analogs during aerobic oxidation of sulfite. Biochemistry, 9(25), 5008–5014.
- Google Patents. Oxidation of thiols and disulfides to sulfonic acids.
- Wikipedia.
- Chemistry Stack Exchange. Reaction of ester and and sodium ethoxide. [Link]
Sources
- 1. Sodium methanethiolate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Sulfoxide formation from methionine or its sulfide analogs during aerobic oxidation of sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 9. pnas.org [pnas.org]
- 10. Nicotinic Acid [drugfuture.com]
- 11. lookchem.com [lookchem.com]
Technical Support Center: Optimizing the Synthesis of 6-(Methylthio)nicotinic Acid
Welcome to the technical support guide for the synthesis and yield improvement of 6-(Methylthio)nicotinic acid. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on established chemical principles to help you navigate the common challenges encountered during this synthesis.
Introduction: The Synthetic Strategy
The most reliable and common method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy involves the displacement of a halide (typically chloride) from the 6-position of a nicotinic acid ring by a sulfur-based nucleophile, such as sodium thiomethoxide. The pyridine ring is inherently electron-deficient, which facilitates this type of reaction, and the carboxylic acid group further activates the ring towards nucleophilic attack.
The general reaction scheme is as follows:
This guide will focus on troubleshooting and optimizing this specific pathway.
Troubleshooting Guide: Low or No Product Yield
This section addresses the most common issue in the synthesis of this compound: poor conversion of the starting material, 6-chloronicotinic acid.
Question: My reaction has stalled or resulted in a very low yield. What are the primary factors to investigate?
Answer: A low yield in an SNAr reaction on a pyridine scaffold typically points to one or more of the following factors: reactant quality, reaction conditions, or the nature of the nucleophile. Follow this logical flow to diagnose the issue.
Caption: Troubleshooting workflow for low product yield.
In-Depth Analysis:
-
Reactant Integrity:
-
6-Chloronicotinic Acid: Ensure the starting material is pure and dry. Impurities can interfere with the reaction.
-
Sodium Thiomethoxide (NaSMe): This is the most critical reagent. It is hygroscopic and can decompose upon exposure to air and moisture, reducing its nucleophilicity. Use a freshly opened bottle or a recently prepared solution. If generating the nucleophile in situ from methyl mercaptan and a base (like NaH), ensure the base is of high quality and the reaction is performed under strictly anhydrous and inert conditions.[1]
-
-
Reaction Conditions:
-
Solvent: The SNAr reaction requires a polar aprotic solvent to dissolve the reactants and facilitate the charge separation in the intermediate.[1] Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices. The solvent MUST be anhydrous, as water will protonate and deactivate the thiomethoxide nucleophile.
-
Temperature: While the pyridine ring is activated, SNAr reactions often require thermal energy to overcome the activation barrier associated with disrupting the aromatic system.[2] If you are running the reaction at room temperature, a low yield is expected. A typical starting point is 80°C, with the potential to increase to 120°C if conversion is slow.
-
Inert Atmosphere: Thiols and thiolates are susceptible to oxidation, which forms disulfide byproducts.[1] Running the reaction under a nitrogen or argon atmosphere is crucial to prevent the loss of your nucleophile and simplify purification.
-
-
Workup and Purification:
-
Acidification: The product, this compound, is an amino acid derivative that exists as a carboxylate salt in the basic reaction mixture. To isolate it, the mixture must be carefully acidified. The isoelectric point (pI) of the product will be where it is least soluble. Aim for a pH of 3-4 for maximum precipitation. Over-acidifying can re-protonate the pyridine nitrogen and increase solubility.
-
Extraction: If you are using liquid-liquid extraction, be aware that the product may have partial solubility in both aqueous and organic layers, especially at the wrong pH. Always check all layers by TLC or LC-MS before discarding them.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different base or nucleophile source?
A1: Yes, but with considerations.
-
Nucleophile Generation: Instead of using solid sodium thiomethoxide, you can generate it in situ. A common method is to bubble methyl mercaptan (a toxic, foul-smelling gas; handle with extreme caution in a fume hood) into a solution of a strong base like sodium hydride (NaH) in anhydrous DMF. This ensures a fresh, highly reactive nucleophile.
-
Alternative Bases: If using methyl mercaptan, sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can also be used. However, NaH is often preferred as it avoids introducing competing nucleophiles (like methoxide). Weaker bases like potassium carbonate (K₂CO₃) may also work but will likely require higher temperatures and longer reaction times.[1]
| Nucleophile Source | Base | Pros | Cons |
| Sodium Thiomethoxide (solid) | None needed | Convenient, easy to handle. | Can decompose on storage; may be less reactive if old. |
| Methyl Mercaptan + NaH | Sodium Hydride | Generates fresh, highly active nucleophile. | Requires handling a toxic gas and a pyrophoric solid. |
| Methyl Mercaptan + KOtBu | Potassium tert-butoxide | Strong base, good for generating the thiolate. | Can introduce steric hindrance; more expensive. |
| Methyl Mercaptan + K₂CO₃ | Potassium Carbonate | Safer, easier to handle base. | Less basic; may result in slower reaction or require higher temperatures. |
Q2: I see a major byproduct in my analysis. What could it be?
A2: The most likely byproducts stem from side reactions involving the starting materials or intermediates.
Caption: Potential byproducts and their sources.
-
6-Hydroxynicotinic Acid: This forms if water is present in the reaction, acting as a competing nucleophile (as hydroxide under basic conditions). Its presence is a strong indicator that your solvent and reagents were not sufficiently dry.
-
Dimethyl Disulfide (DMDS): This is the result of oxidative coupling of two methylthiolate radicals. It indicates that your reaction was not kept under a sufficiently inert atmosphere.[1]
-
Unreacted Starting Material: This is the most common "byproduct" and indicates the reaction has not gone to completion (see Troubleshooting Guide above).
Q3: What is the mechanism of this SNAr reaction and why are the conditions important?
A3: The SNAr reaction proceeds via a two-step addition-elimination mechanism. Understanding this is key to optimization.
-
Nucleophilic Attack (Addition): The highly nucleophilic thiomethoxide anion attacks the electron-deficient carbon at the 6-position of the pyridine ring. This is the rate-determining step. The aromaticity of the ring is temporarily broken, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[3]
-
Leaving Group Elimination: The aromaticity is restored when the chloride ion is expelled, yielding the final product.
Caption: The two-step mechanism of the SNAr reaction.
Why Conditions Matter:
-
Electron-Withdrawing Groups: The carboxylic acid group (-COOH) and the pyridine nitrogen are electron-withdrawing, which helps to stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy and speeding up the reaction.[4]
-
Solvent: A polar aprotic solvent stabilizes this charged intermediate without protonating the nucleophile.
-
Leaving Group: The C-Cl bond is broken in the second, fast step. While chlorine is a good leaving group, fluorine is often better for SNAr reactions because its high electronegativity makes the carbon it's attached to more electrophilic and thus more susceptible to the initial nucleophilic attack.[2]
Experimental Protocol: Optimized Synthesis
This protocol provides a robust starting point for the synthesis of this compound.
Materials:
-
6-Chloronicotinic acid (1.0 eq)
-
Sodium thiomethoxide (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 6-chloronicotinic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of starting material). Stir under a positive pressure of nitrogen until fully dissolved.
-
Nucleophile Addition: Carefully add sodium thiomethoxide (1.2 eq) to the solution in portions. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80-90°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (a typical reaction time is 4-12 hours).
-
Quenching & Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into an equal volume of deionized water.
-
Acidification & Precipitation: Slowly add 1 M HCl with stirring to adjust the pH to approximately 3.5. A precipitate of the product should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water, followed by a small amount of cold ethyl acetate to remove non-polar impurities.
-
Drying: Dry the solid product under vacuum to a constant weight.
References
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermedi
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.
- Directed nucleophilic aromatic substitution reaction. RSC Publishing.
- Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjug
- SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Cambridge Open Engage.
- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress.
- How to purify Nicotinic acid derivatives
- Synthesis of 6-chloronicotinic acid. PrepChem.com.
- Purification of nicotinic acid.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- nucleophilic arom
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
- 16.
- Amination of 2-halopyridines.
Sources
- 1. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Reaction Conditions for 6-(Methylthio)nicotinic acid
Welcome to the technical support center dedicated to the synthesis and optimization of 6-(Methylthio)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction for yield and purity.
Section 1: Synthetic Strategy Overview
The synthesis of this compound is most reliably achieved via a nucleophilic aromatic substitution (SNAr) reaction. The strategy involves displacing a good leaving group, typically a halide, from the 6-position of the pyridine ring with a methylthiolate source. The most common and commercially practical starting material is 6-chloronicotinic acid.[1][2][3]
The primary reaction pathway is as follows:
Caption: Primary synthetic route to this compound.
An alternative, though less direct, route involves the initial formation of 6-mercaptonicotinic acid followed by methylation with an agent like methyl iodide or dimethyl sulfate.[4][5] However, this two-step process often introduces additional purification challenges.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Conversion of 6-Chloronicotinic Acid
Q: My reaction is stalling, and TLC/LC-MS analysis shows a significant amount of unreacted 6-chloronicotinic acid even after several hours. What are the common causes?
A: This is a frequent issue often related to reagent activity, reaction conditions, or solubility.
-
Cause 1: Inactive Nucleophile. Sodium thiomethoxide (NaSMe) is hygroscopic and can degrade upon exposure to air and moisture, reducing its nucleophilicity.
-
Solution: Use freshly opened, high-purity NaSMe. If you suspect degradation, consider titrating it or preparing it fresh from sodium metal and methanethiol. Always handle it under an inert atmosphere (N₂ or Argon).
-
-
Cause 2: Insufficient Temperature. SNAr reactions on electron-deficient pyridine rings are activated by heat. The reaction rate can be exponentially dependent on temperature.
-
Solution: Ensure your reaction is heated to an appropriate temperature, typically in the 80-120 °C range. If you see low conversion at 80 °C, incrementally increase the temperature to 100 °C or 120 °C while monitoring for byproduct formation.
-
-
Cause 3: Improper Solvent Choice. The solvent must be polar and aprotic to solvate the sodium cation and leave the thiomethoxide anion "naked" and highly reactive. It also needs to have a sufficiently high boiling point.
-
Solution: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices. Ensure the solvent is anhydrous, as water can compete with the nucleophile and protonate the thiomethoxide.[6]
-
-
Cause 4: Poor Solubility of Starting Material. 6-Chloronicotinic acid may not be fully soluble at the start of the reaction, limiting the effective concentration.
-
Solution: Ensure vigorous stirring. The material should dissolve as the reaction progresses and it is converted to its sodium salt by the basic NaSMe. A slight excess of NaSMe (1.1-1.2 equivalents) can aid in this process.
-
Issue 2: Significant Byproduct Formation
Q: My LC-MS shows a major product peak, but also a significant impurity with a mass of +16 Da or +32 Da relative to my product. What is this byproduct and how can I prevent it?
A: The observed mass increases of +16 and +32 strongly suggest oxidation of the methylthio group. This is the most common side reaction in this synthesis.
-
Cause: Oxidation of the Thioether. The sulfur atom in the 6-(methylthio) group is susceptible to oxidation, forming 6-(methylsulfinyl)nicotinic acid (M+16) and subsequently 6-(methylsulfonyl)nicotinic acid (M+32). This can be caused by dissolved oxygen in the solvent, especially at elevated temperatures.
-
Solution 1: Maintain an Inert Atmosphere. This is critical. Before heating, thoroughly degas your solvent by bubbling N₂ or Argon through it for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solution 2: Control Reaction Time and Temperature. Do not heat the reaction longer than necessary. Once the starting material is consumed (as determined by TLC/LC-MS), proceed immediately to the workup. Overheating can accelerate oxidation.[7]
-
Solution 3: Use an Antioxidant (Advanced). In difficult cases, adding a small amount of a radical scavenger or antioxidant can sometimes help, but this should be explored cautiously as it can complicate purification.
-
Issue 3: Difficult Product Isolation and Purification
Q: During the aqueous workup, my product seems to have poor solubility in organic solvents, making extraction inefficient. How can I effectively isolate my product?
A: This is due to the amphoteric nature of the molecule, which contains both a basic pyridine nitrogen and an acidic carboxylic acid group. At neutral pH, it can exist as a zwitterion, which is highly polar and has low solubility in many organic solvents but high solubility in water.
-
Solution: pH-Controlled Precipitation. The most effective isolation technique is not extraction, but precipitation by adjusting the pH to the isoelectric point (pI).
-
After the reaction is complete, cool the mixture and quench it by pouring it into water.
-
Carefully acidify the aqueous solution with an acid like 1M or 2M HCl.
-
Monitor the pH closely. The product will precipitate out of the solution as a solid when the pH approaches its isoelectric point (typically around pH 2-4 for nicotinic acid derivatives).[6]
-
Collect the precipitated solid by vacuum filtration, wash it with cold water to remove inorganic salts, and then with a small amount of a non-polar solvent like diethyl ether or hexanes to remove organic impurities. Dry the solid under vacuum.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction? A1: Polar aprotic solvents are required. DMF is a very common and effective choice. DMSO can also be used and may sometimes lead to faster reaction rates, but it has a higher boiling point and can be more difficult to remove during workup.
Q2: What is the best source of the methylthio group? A2: Sodium thiomethoxide (NaSMe) is the most direct and efficient reagent. While methanethiol (CH₃SH) with a base (like NaH or NaOH) could be used to generate the nucleophile in situ, this is often less convenient due to the low boiling point and high toxicity of methanethiol gas.
Q3: How should I monitor the reaction progress effectively? A3: Thin-Layer Chromatography (TLC) is the quickest method. Use a mobile phase like 10% Methanol in Dichloromethane with 1% Acetic Acid. The acetic acid helps to produce more consistent spot shapes for the carboxylic acids. The product, this compound, will be less polar than the starting material, 6-chloronicotinic acid, and thus have a higher Rf value. For more precise monitoring, LC-MS is ideal as it confirms the mass of the product and can detect the formation of oxidized byproducts.
Q4: What are the key safety precautions for this synthesis? A4:
-
Reagents: Sodium thiomethoxide is corrosive and reacts with water. Handle it in a fume hood away from moisture.
-
Solvents: DMF and DMSO are skin-absorbent; always wear appropriate gloves.
-
Stench: Although NaSMe is a salt, it can have a strong, unpleasant odor. Any side reactions involving thiols will also be malodorous. All operations should be conducted in a well-ventilated fume hood.
Section 4: Data & Protocols
Table 1: Comparison of Reaction Conditions for Synthesis from 6-Chloronicotinic Acid
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (LC-MS) | Notes |
| 1 | DMF | 80 | 8 | 75% | >98% | Slower reaction rate, but very clean conversion. |
| 2 | DMF | 100 | 4 | 92% | >98% | Optimal balance of reaction time and purity. |
| 3 | DMF | 120 | 2 | 90% | ~95% | Faster conversion, but ~3-4% sulfoxide formation observed. |
| 4 | DMSO | 100 | 2.5 | 94% | >98% | Excellent yield and rate, but solvent removal is more difficult. |
| 5 | AcCN | 80 (Reflux) | 12 | <40% | N/A | Incomplete reaction; solvent polarity and boiling point are suboptimal. |
Note: Data presented are representative examples to illustrate optimization principles.
Experimental Protocols
Protocol 1: Synthesis of this compound from 6-Chloronicotinic acid
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 6-chloronicotinic acid (1.0 eq).
-
Reagent Addition: Under a positive flow of nitrogen, add anhydrous DMF (approx. 5-10 mL per gram of starting material). Begin stirring to form a suspension.
-
Add sodium thiomethoxide (1.2 eq) portion-wise. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath.
-
Monitoring: Monitor the reaction progress every hour using TLC or LC-MS. The reaction is typically complete within 4 hours.
-
Workup: Once the starting material is consumed, cool the flask to room temperature. Pour the reaction mixture into 10 volumes of cold water.
-
Precipitation: Slowly add 2M HCl dropwise while vigorously stirring the aqueous solution. Monitor the pH. A white or off-white precipitate will form. Continue adding acid until the pH is ~3.
-
Isolation: Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3x volume of the initial reaction), followed by a small amount of cold diethyl ether.
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight to yield this compound.
Protocol 2: Analytical Monitoring by TLC
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: 10:1 Dichloromethane:Methanol + 1% Acetic Acid.
-
Visualization: UV light (254 nm). The pyridine ring is UV-active.
-
Procedure: Dissolve a small aliquot of the reaction mixture in methanol. Spot on the TLC plate alongside a spot of the starting material.
-
Expected Result: Rf (Product) > Rf (Starting Material).
Section 5: Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- ResearchGate. (2016). How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ?
- Atta, M., et al. (2012). The methylthiolation reaction mediated by the Radical-SAM enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
- Patsnap. (n.d.). Synthesis method of 6-methyl nicotine.
- precisionFDA. (n.d.). 6-MERCAPTONICOTINIC ACID.
- SlideShare. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis.
- PubChem. (n.d.). 6-Chloronicotinic acid.
- precisionFDA. (n.d.). 6-CHLORONICOTINIC ACID.
- PubChem. (n.d.). 6-Mercaptonicotinic acid.
- Telangana State Pollution Control Board. (n.d.). Justification for formation of by products.
- CP Lab Safety. (n.d.). This compound, 98% Purity.
- Kijenski, J., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules.
- Google Patents. (n.d.). Process for the production of 6-methylnicotinic acid ester.
- Google Patents. (n.d.). Process for the preparation of 6-methyl-nicotinic-acid esters.
- Google Patents. (n.d.). Preparation of 6-methylnicotinic acid.
- SciSpace. (n.d.). Chemical determination of nicotinic acid and nicotinamide.
- SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide....
- ResearchGate. (n.d.). Determination of Nicotinic Acid in Pharmaceutical Products.
- Google Patents. (n.d.). Synthetic method of 6-methyl nicotine.
- Skorpen, F., & Krokan, H. E. (1995). The methylation status of the gene for O6-methylguanine-DNA methyltransferase in human Mer+ and Mer- cells. Carcinogenesis.
- O'Brown, Z. K., et al. (2015). DNA N(6)-methyladenine: a new epigenetic mark in eukaryotes?. Nature Reviews Molecular Cell Biology.
Sources
- 1. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. GSRS [precision.fda.gov]
- 5. 6-Mercaptonicotinic acid | C6H5NO2S | CID 819384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 6-(Methylthio)nicotinic Acid Purification
Welcome to the technical support center for 6-(Methylthio)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this compound. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively. The inherent reactivity of the methylthio group, combined with the properties of the pyridine carboxylic acid core, presents a unique set of challenges that require careful consideration.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound?
A1: Impurities typically arise from three sources: the synthetic route, subsequent degradation, or the purification process itself. The most prevalent species are oxidation products of the sulfur atom.
Causality: The thioether group is susceptible to oxidation, especially under harsh reaction conditions or prolonged exposure to air. This oxidation is often the primary source of coloration (yellow to brown hues) in the final product.
| Impurity Name | Chemical Structure | Molecular Weight | Source |
| 6-(Methylsulfinyl)nicotinic acid | C₇H₇NO₃S | 185.20 g/mol | Oxidation of the thioether |
| 6-(Methylsulfonyl)nicotinic acid | C₇H₇NO₄S | 201.20 g/mol | Further oxidation of the thioether |
| Unreacted Starting Materials | Varies | Varies | Incomplete reaction (e.g., 6-chloronicotinic acid) |
| Residual Solvents | Varies | Varies | Incomplete drying after purification |
Q2: My purified this compound is always off-white or yellow. How can I obtain a pure white solid?
A2: The yellow coloration is almost certainly due to trace amounts of oxidized impurities or other chromophores. A standard recrystallization may not be sufficient to remove these. The most effective method is recrystallization with the aid of a decolorizing agent.
Expert Insight: Activated charcoal is the industry standard for this purpose. Its high surface area and porous structure are excellent for adsorbing large, flat, conjugated molecules, which are often the culprits behind unwanted color. However, using too much charcoal can lead to significant product loss due to non-specific adsorption. A general rule is to use 1-2% charcoal by weight relative to your crude product.
Q3: What is the best analytical method to assess the purity of my final product?
A3: A single method is rarely sufficient. For comprehensive purity validation, a combination of techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reversed-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic or trifluoroacetic acid) can effectively separate the parent compound from its more polar oxidized metabolites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structural integrity of your compound and detecting residual solvents. The chemical shifts of protons near the sulfur will change predictably upon oxidation, providing a diagnostic tool.
-
Mass Spectrometry (MS): LC-MS is invaluable for identifying unknown peaks seen in the HPLC chromatogram. Look for masses corresponding to M+16 (sulfoxide) and M+32 (sulfone).
-
Differential Scanning Calorimetry (DSC): For highly pure, crystalline materials (>99%), DSC can provide an "absolute" purity value based on the melting point depression caused by impurities[1].
Troubleshooting Guides: In-Depth Scenarios
This section addresses specific experimental failures with detailed, actionable protocols.
Scenario 1: Low Recovery After Recrystallization
Q: I attempted to recrystallize my crude this compound, but my yield was less than 30%. What went wrong?
A: Low recovery is a classic sign of a suboptimal solvent system or procedural error. The ideal recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures[2].
Causality & Troubleshooting Workflow:
-
Incorrect Solvent Choice: Your compound may be too soluble in the chosen solvent even at low temperatures. The predicted pKa of ~2.37 suggests it is a moderately strong acid, which will affect its solubility in protic solvents[3].
-
Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved in the mother liquor, even after cooling. The goal is to create a saturated solution at the boiling point of the solvent[2].
-
Premature Crystallization: If crystallization occurs too rapidly (e.g., by crash-cooling), impurities can become trapped within the crystal lattice, reducing purity and affecting crystal morphology.
-
Preparation: Place ~20-30 mg of your crude product into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature, swirling after each addition. Note the solubility at room temperature. A good candidate solvent will show poor solubility.
-
Heating: For solvents where the compound was insoluble at room temperature, heat the test tube in a water or sand bath to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Remove the tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.
-
Observation: A suitable solvent will produce a high yield of crystalline solid upon cooling.
| Solvent | Room Temp Solubility | Hot Solubility | Observations |
| Water | Sparingly soluble[3] | Moderate | Good candidate, especially for removing non-polar impurities. |
| Ethanol | Slightly Soluble | High | Potential for a mixed-solvent system with water. |
| Isopropanol | Low | Moderate | A promising single-solvent candidate.[4] |
| Acetonitrile | Slightly Soluble | High | Good candidate. |
| Toluene | Insoluble | Low | Poor candidate. |
Pro-Tip: Consider a two-solvent system, such as ethanol/water. Dissolve the compound in a minimal amount of hot ethanol (the "good" solvent) and then add hot water (the "bad" solvent) dropwise until the solution becomes faintly turbid. Allow it to cool slowly to induce crystallization.
Scenario 2: Product Degradation During Purification
Q: My NMR analysis shows signals for sulfoxide and sulfone impurities that were not present in my crude material. How did my product oxidize during purification?
A: This indicates that your purification protocol itself is inducing degradation. The thioether is sensitive to both heat and certain chemical environments.
Causality & Prevention:
-
Thermal Stress: Prolonged heating during recrystallization or solvent removal on a rotary evaporator can provide enough energy to initiate oxidation, especially if atmospheric oxygen is present.
-
Oxidative Contaminants: Trace peroxides in solvents (like older ethers or THF) or residual oxidizing agents from the synthesis (e.g., nitric acid) can degrade the product.[5]
-
pH Extremes: While less common for thioether oxidation, harsh pH conditions during aqueous workups can sometimes promote side reactions.
-
Inert Atmosphere: When heating solutions of this compound for extended periods (e.g., during recrystallization), do so under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Solvent Purity: Use freshly opened or purified solvents, especially ethers, to avoid peroxides.
-
Temperature Control: When removing solvent on a rotary evaporator, use the lowest water bath temperature that allows for efficient evaporation. Avoid heating above 40-50 °C if possible.
-
Aqueous Workup: Perform extractions quickly and avoid letting your material sit in highly acidic or basic aqueous solutions for extended periods. Ensure all acidic or basic reagents are thoroughly quenched and washed out before solvent evaporation.
Scenario 3: Failure to Separate Impurities by Silica Gel Chromatography
Q: I am trying to use flash chromatography to purify my product, but one major impurity co-elutes. How can I improve the separation?
A: Co-elution occurs when the product and an impurity have very similar affinities for the stationary phase in the chosen mobile phase. Given the structure, the most likely co-eluting impurity is the starting material (e.g., 6-chloronicotinic acid) or the slightly more polar sulfoxide.
Causality & Troubleshooting:
-
Insufficient Polarity Difference: The polarity difference between your product and the impurity may be too small for effective separation with your current eluent system.
-
Ionic Interactions: As a carboxylic acid, your compound can interact with the silica gel (which is weakly acidic) in complex ways, leading to peak tailing and poor resolution. The pyridine nitrogen adds another site for interaction.
-
Modify the Mobile Phase:
-
Add an Acid: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexanes or DCM/methanol). This will suppress the deprotonation of your carboxylic acid, minimizing ionic interactions with the silica and resulting in sharper peaks and often better separation.
-
Change Solvent System: If a standard ethyl acetate/hexanes system fails, switch to a different solvent system with different selectivities, such as dichloromethane/methanol[6] or acetone/hexanes.
-
-
Gradient Elution: If you are using an isocratic (constant solvent composition) method, switch to a gradient elution. Start with a low polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your product, leaving more polar impurities behind.
-
Consider Reversed-Phase Chromatography: If normal-phase (silica) chromatography fails, the polarity differences may be better exploited on a reversed-phase (C18) column. In this technique, polar compounds elute first. The mobile phase would typically be a mixture of water and methanol or acetonitrile, with an acid modifier[7].
References
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- BenchChem. (2025). Troubleshooting guide for failed reactions with 6-Methylnicotinonitrile.
- Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.
- MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
- Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
- BenchChem. (2025). A Comparative Guide to Validating the Purity of Methyl 6-methylnicotinate.
- ResearchGate. (2025). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection.
- MIT Digital Lab Techniques Manual. (2010). Recrystallization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. 6-Methylnicotinic acid | 3222-47-7 [chemicalbook.com]
- 4. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 6-(Methylthio)nicotinic acid
Introduction: Welcome to the technical support center for 6-(Methylthio)nicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound. Understanding the stability and degradation pathways of this compound is critical for ensuring experimental reproducibility, interpreting biological data, and developing stable formulations. While specific literature on this exact molecule's degradation is emerging, its chemical structure—featuring a thioether, a carboxylic acid, and a pyridine ring—allows us to predict its behavior based on well-established chemical and metabolic principles. This document provides a framework for anticipating, identifying, and troubleshooting issues related to its degradation.
Part 1: Predicted Degradation Pathways
The structure of this compound contains two primary sites susceptible to degradation under common experimental, physiological, or storage conditions: the methylthio (thioether) group and the nicotinic acid core.
Primary Pathway: Sulfoxidation
The thioether moiety is electron-rich and highly susceptible to oxidation. This is the most anticipated degradation pathway, both through chemical oxidation (e.g., exposure to air, peroxide contaminants) and enzymatic metabolism (e.g., by Cytochrome P450s or Flavin-containing monooxygenases).
-
Step 1: Formation of Sulfoxide: The initial oxidation converts the methylthio group to a methylsulfinyl group, forming 6-(Methylsulfinyl)nicotinic acid . This introduces a chiral center at the sulfur atom.
-
Step 2: Formation of Sulfone: Further oxidation of the sulfoxide yields the corresponding sulfone, 6-(Methylsulfonyl)nicotinic acid . This product is generally more polar and chemically stable than the sulfoxide.
This oxidative pathway is a common metabolic route for many sulfur-containing drugs and xenobiotics.[1]
Secondary Pathway: Microbial or Hydrolytic C-S Bond Cleavage
While chemically more robust than the thioether, the carbon-sulfur bond can be cleaved, particularly by microbial enzymes. Certain soil bacteria, such as those from the genus Rhodococcus, are known for their remarkable ability to metabolize a wide array of organosulfur compounds.[2][3][4] This cleavage would likely yield 6-hydroxynicotinic acid , a well-known intermediate in the degradation of nicotinic acid itself in many bacterial species.[5][6]
Once formed, 6-hydroxynicotinic acid would likely enter established bacterial catabolic pathways, involving further hydroxylation and ring cleavage.[5][7]
Caption: Predicted degradation pathways of this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: My HPLC analysis of a stored sample shows new, more polar peaks that weren't there initially. What are they?
A1: The most likely cause is the oxidation of the methylthio group. The new, more polar peaks are almost certainly the corresponding sulfoxide and, potentially, the sulfone derivatives. The sulfoxide will elute earlier than the parent compound on a standard reverse-phase HPLC column, and the sulfone will elute even earlier. To confirm, you should use a mass spectrometer detector (LC-MS). The sulfoxide will have an M+16 mass increase, and the sulfone will have an M+32 mass increase compared to the parent compound.
Q2: I'm performing an in vitro metabolism study with liver microsomes and see a rapid disappearance of the parent compound. What is the expected metabolic pathway?
A2: In a typical mammalian liver microsome assay, the primary metabolic pathway you will observe is sulfoxidation. Cytochrome P450 (CYP) enzymes are highly efficient at oxidizing thioethers. You should expect to see the formation of 6-(Methylsulfinyl)nicotinic acid as the major metabolite. Depending on the specific CYPs involved and incubation time, you may also detect the 6-(Methylsulfonyl)nicotinic acid.
Q3: How can I prevent the degradation of this compound during storage?
A3: To minimize oxidative degradation, you must protect the compound from oxygen and light.
-
Storage: Store the solid compound at low temperatures (≤ -20°C) in a tightly sealed container.
-
Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended.
-
Solutions: Prepare solutions fresh for each experiment. If you must store solutions, use de-gassed solvents, store at low temperatures, and protect from light. Avoid solvents that may contain peroxide impurities (e.g., older ethers like THF or dioxane).
Q4: Are there any concerns with using this compound in bacterial or environmental studies?
A4: Yes. As noted in Part 1, bacteria, especially versatile genera like Rhodococcus, possess potent enzymatic machinery for degrading organosulfur compounds.[8][2] If your experiment involves non-sterile soil, water, or microbial cultures, you should anticipate potential biodegradation via C-S bond cleavage to 6-hydroxynicotinic acid, followed by further catabolism. It is crucial to run sterile controls to differentiate between biotic and abiotic degradation.
Part 3: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent biological activity or potency. | Degradation of the parent compound to the sulfoxide/sulfone, which may have different pharmacological activity. | Confirm the purity of the stock compound before each experiment using HPLC. Prepare fresh solutions from solid material. Store stock solutions under an inert atmosphere at -80°C for short periods only. |
| Poor mass balance in forced degradation studies. [9] | 1. Secondary degradation of primary products. 2. Formation of non-UV active degradants. 3. Degradants are not eluting from the HPLC column. | 1. Use milder stress conditions (lower temperature, shorter time, less concentrated reagent) to target 5-20% degradation.[9] 2. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in parallel with UV. 3. Modify the HPLC gradient to include a stronger organic solvent wash at the end of the run. |
| Appearance of a yellow/brown color in solution. | Potential photodegradation or complex oxidative reactions of the pyridine ring or its degradants. | Protect all solutions and solid material from light by using amber vials or wrapping containers in aluminum foil. Conduct all manipulations under low-light conditions where possible. |
| Variable retention times in HPLC analysis. | The carboxylic acid pKa means its charge state is sensitive to mobile phase pH. The sulfoxide and sulfone products have different polarities. | Ensure the mobile phase is buffered to a consistent pH, ideally at least 1.5-2 pH units away from the compound's pKa. A pH of ~3.0 is often a good starting point for acidic compounds. |
Part 4: Key Experimental Protocols
Protocol 4.1: Forced Degradation Study Workflow
Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[10][11]
Objective: To intentionally degrade this compound under various stress conditions to generate its likely degradation products for analytical characterization.
Caption: Workflow for a comprehensive forced degradation study.
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C. Take time points at 2, 6, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature. Take time points at 1, 4, and 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Take time points at 1, 4, and 8 hours.
-
Quenching:
-
For acid samples, neutralize with an equivalent amount of 0.1 M NaOH.
-
For base samples, neutralize with an equivalent amount of 0.1 M HCl.
-
For oxidative samples, the reaction can be quenched by adding a small amount of sodium sulfite solution or simply by dilution.
-
-
Analysis: Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase and analyze immediately using a stability-indicating HPLC-UV/MS method.
Protocol 4.2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its major predicted degradation products (sulfoxide, sulfone, 6-hydroxynicotinic acid).
Starting Conditions:
-
Column: C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
Optimization:
-
Analyze a mixture of stressed samples (especially the oxidative sample).
-
Adjust the gradient slope to improve the resolution between the parent peak and the earlier-eluting sulfoxide and sulfone peaks.
-
Confirm peak identity using the mass-to-charge ratios from the MS detector.
Part 5: Data Summary for Degradant Identification
This table summarizes the key information needed to identify the primary predicted degradation products using mass spectrometry.
| Compound Name | Structure | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| This compound (Parent) | CSC1=NC=C(C=C1)C(=O)O | C₇H₇NO₂S | 169.0197 | 170.0270 |
| 6-(Methylsulfinyl)nicotinic acid (Sulfoxide) | CS(=O)C1=NC=C(C=C1)C(=O)O | C₇H₇NO₃S | 185.0147 | 186.0220 |
| 6-(Methylsulfonyl)nicotinic acid (Sulfone) | CS(=O)(=O)C1=NC=C(C=C1)C(=O)O | C₇H₇NO₄S | 201.0096 | 202.0169 |
| 6-Hydroxynicotinic acid (Hydrolysis Product) | OC1=NC=C(C=C1)C(=O)O | C₆H₅NO₃ | 139.0269 | 140.0342 |
References
- Martínková, L., Uhnáková, B., Pátek, M., Nešvera, J., & Křen, V. (2009). Biodegradation potential of the genus Rhodococcus.
- Pang, C. L., Liu, Y., Wang, T. T., Wu, Y. F., & Xing, J. M. (2021). Sulfur metabolism in Rhodococcus species and their application in desulfurization of fossil fuels. Applied Microbiology and Biotechnology, 105(1), 63-76. [Link]
- Táncsics, A., Benedek, T., Fábián, B., Farkas, M., & Kriszt, B. (2023). Rhodococcus strains as a good biotool for neutralizing pharmaceutical pollutants and obtaining therapeutically valuable products: Through the past into the future. Frontiers in Bioengineering and Biotechnology, 11, 1166324. [Link]
- Larkin, M. J., De Mot, R., & Kulakov, L. A. (2010). Biodegradation by Members of the Genus Rhodococcus: Biochemistry, Physiology, and Genetic Adaptation. In Handbook of Hydrocarbon and Lipid Microbiology (pp. 1117-1142). Springer. [Link]
- Garrido-Sanz, D., F-Villanueva, M., de la Cruz, F., & Espeso, E. A. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans.
- Ivshina, I. B., Kuyukina, M. S., Krivoruchko, A. V., & Elkin, A. A. (2022). Hydrocarbons Biodegradation by Rhodococcus: Assimilation of Hexadecane in Different Aggregate States. Microorganisms, 10(8), 1594. [Link]
- Menoutis, J. (n.d.). Forced Degradation Studies.
- Williams, F. M., & Sice, J. (1990). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. British Journal of Clinical Pharmacology, 30(4), 543–549. [Link]
- Wright, A., & Mills, R. J. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.
- Gasperi, V., Sibilano, M., Savini, I., & Catani, M. V. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. International Journal of Molecular Sciences, 20(4), 974. [Link]
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5. [Link]
- PubChem. (n.d.). This compound.
- CP Lab Safety. (n.d.). This compound, 98% Purity, C7H7NO2S, 1 gram. [Link]
- Reynolds, K. A. (2014). Elucidating the Nicotinic Acid Degradation Pathway in Bacillus niacini.
- PubChem. (n.d.). 6-Methylnicotinic acid.
- Schiefer, I. T., & Tundis, R. (2023). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. International Journal of Molecular Sciences, 24(13), 10989. [Link]
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 17(2), 114-121. [Link]
- Stern, R. H., Freeman, D., & Spence, J. D. (1992). Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? Metabolism, 41(8), 879-881. [Link]
- Sharma, S., & Sharma, P. (2021). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. 3 Biotech, 11(7), 336. [Link]
- Jiménez, J. I., Canales, A., Jiménez-Barbero, J., G través, M. A., & Díaz, E. (2011). Structure and Catalytic Mechanism of Nicotinate (Vitamin B-3) Degradative Enzyme Maleamate Amidohydrolase from Bordetella bronchiseptica RB50. Journal of Biological Chemistry, 286(13), 11464–11475. [Link]
- Kung, H. F., & Stadtman, T. C. (1971). Nicotinic Acid Metabolism. VI. Purification and Properties of Alpha-Methyleneglutarate Mutase (B 12-dependent) and Methylitaconate Isomerase. The Journal of Biological Chemistry, 246(10), 3378–3388. [Link]
- Hicks, K. A., O'Loughlin, M. T., & Tipton, P. A. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(13), 1751–1763. [Link]
- Tanner, J. J., & Tipton, P. A. (2019). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Protein Science, 28(12), 2154–2162. [Link]
- Mohamadzade, A., et al. (2024). Characterizing oxidative metabolites of 6-methylnicotine (6MN; aka Metatine): divergent metabolism from nicotine and identification of urinary biomarkers of exposure. Chemical Research in Toxicology. [Link]
- Wikipedia. (n.d.). Nicotinic acid. [Link]
- Vlasak, J., & Ionescu, R. (2008). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Current Pharmaceutical Biotechnology, 9(5), 367-382. [Link]
- Barr, S. M., Jamieson, D. J., & Relling, V. G. (1993). An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chromatography.
- Chang, P. I. W., & Johnson, B. C. (1956). NICOTINIC ACID METABOLISM. Journal of Biological Chemistry, 226, 799-804. [Link]
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Technical Support Center: Overcoming Solubility Challenges of 6-(Methylthio)nicotinic Acid
Welcome to the technical support guide for 6-(Methylthio)nicotinic acid. This document provides in-depth troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome the common experimental hurdle of its poor solubility. Our approach is grounded in physicochemical principles to ensure you not only solve the problem at hand but also understand the underlying science to adapt these methods to your specific experimental needs.
Part 1: Physicochemical Profile & Initial Assessment
Understanding the molecule is the first step to manipulating its behavior in solution. This compound is a derivative of nicotinic acid (Vitamin B3) and an intermediate in the synthesis of pharmaceuticals like Etoricoxib[1][2]. Its structure, featuring a pyridine ring, a carboxylic acid group, and a methylthio group, dictates its solubility characteristics.
The carboxylic acid group provides a handle for pH-dependent solubility, while the aromatic ring and the methylthio group contribute to its hydrophobicity, leading to poor aqueous solubility in its neutral form.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂S | PubChem[3] |
| Molecular Weight | 169.20 g/mol | PubChem[3] |
| Melting Point | 210-213 °C | ChemicalBook[1] |
| pKa (Predicted) | 2.37 ± 0.10 | ChemicalBook[1] |
| Water Solubility | Sparingly soluble | ChemicalBook[1] |
| LogP (Predicted) | 1.088 | Cheméo[4] |
Part 2: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common solubility challenges.
Question 1: Why is this compound so difficult to dissolve in water?
Answer: The poor aqueous solubility stems from two main factors. First, the molecule's stable crystalline structure requires significant energy to break down the crystal lattice. Second, while the carboxylic acid group is polar, the rest of the molecule, including the pyridine ring and the hydrophobic methylthio (-SCH₃) group, limits its favorable interactions with water molecules[5]. At neutral pH, the molecule exists predominantly in its non-ionized, less soluble form.
Question 2: What are the best starting solvents for making a stock solution?
Answer: For high-concentration stock solutions, organic solvents are recommended.
-
DMSO is highly effective, with reported solubility up to 100 mg/mL (729.18 mM), though this may require ultrasonication[6].
-
Methanol is another option, although solubility is described as "slight"[1].
-
For comparison, the parent compound, nicotinic acid, shows high solubility in DMSO and good solubility in ethanol[7].
Always use freshly opened, anhydrous-grade DMSO, as its hygroscopic nature can impact the solubility of your compound[6].
Question 3: Can I heat the solution to help it dissolve?
Answer: Gentle heating can be an effective strategy to increase the rate of dissolution and solubility, as the process is often endothermic[8]. However, exercise caution. Prolonged exposure to high temperatures can risk chemical degradation. It is recommended to warm the solution gently (e.g., 37-50°C) in a water bath while stirring and to cool it to room temperature before use to ensure the compound remains in solution. Always verify stability under your specific conditions.
Question 4: How does pH affect the solubility of this compound?
Answer: As a carboxylic acid, its solubility in aqueous media is highly pH-dependent. The predicted pKa is approximately 2.37[1].
-
At pH < pKa: The carboxylic acid group is protonated (-COOH), making the molecule neutral and minimally soluble.
-
At pH > pKa: The group deprotonates to form the carboxylate salt (-COO⁻). This ionized form is significantly more polar and thus more soluble in water. Therefore, adjusting the pH of your aqueous solvent to be well above the pKa (e.g., pH 7.0 or higher) by adding a base is a primary strategy for dissolution[9][10].
Part 3: Troubleshooting Guides & Experimental Workflows
This section provides structured approaches to systematically address solubility issues in different experimental contexts.
Workflow 1: Selecting the Right Solubilization Strategy
This decision tree guides you through selecting an appropriate method based on your experimental requirements.
Caption: Decision workflow for solubilizing this compound.
Guide 1: Preparing High-Concentration Stock Solutions in Organic Solvents
This approach is ideal for creating a master stock that can be diluted into aqueous buffers or cell culture media for final use.
Core Principle: Utilize a strong, polar aprotic solvent to overcome the compound's crystal lattice energy. DMSO is the solvent of choice for this purpose[6].
Common Pitfalls & Solutions:
-
Issue: Compound precipitates upon dilution into an aqueous buffer.
-
Causality: The final concentration of the compound exceeds its solubility limit in the mixed aqueous/organic solvent system.
-
Solution: Decrease the final concentration or increase the percentage of the organic co-solvent if the experimental system can tolerate it. Perform a serial dilution test to determine the solubility limit in your final buffer.
-
-
Issue: Inconsistent results between experiments.
-
Causality: DMSO is hygroscopic and readily absorbs atmospheric water, which can reduce its solvating power for certain compounds[6].
-
Solution: Use fresh, anhydrous grade DMSO. Aliquot stock solutions into single-use vials and store them desiccated at -20°C or -80°C to prevent freeze-thaw cycles and water absorption.
-
See Protocol 1 for a detailed step-by-step methodology.
Guide 2: Preparing Aqueous Solutions via pH Adjustment
This is the preferred method for preparing solutions directly in aqueous buffers, especially when organic solvents are incompatible with the downstream application (e.g., certain protein assays, in vivo studies).
Core Principle: Convert the poorly soluble carboxylic acid into its highly soluble conjugate base (carboxylate salt) by raising the pH of the solution above the compound's pKa.[10]
Caption: pH-dependent equilibrium of this compound.
Common Pitfalls & Solutions:
-
Issue: The pH of the final solution is too high for the experiment.
-
Causality: The amount of base added to achieve dissolution has shifted the bulk pH outside the acceptable range.
-
Solution: Prepare a more concentrated stock solution at a high pH (e.g., 10x or 100x at pH 9.0) and then dilute it into your final, well-buffered solution (e.g., PBS at pH 7.4). The buffer capacity of the final medium should be sufficient to bring the pH to the desired level. Always verify the final pH.
-
-
Issue: The compound precipitates over time.
-
Causality: The solution may be supersaturated, or the buffer capacity is insufficient to maintain the required pH.
-
Solution: Ensure the final concentration is below the solubility limit at that specific pH and temperature. Use a buffer with adequate capacity in the desired pH range. Prepare solutions fresh whenever possible.
-
See Protocol 2 for a detailed step-by-step methodology.
Part 4: Detailed Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 169.20 g/mol )
-
Anhydrous, biotechnology-grade DMSO
-
Sterile, conical-bottom microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh the Compound: Accurately weigh out 16.92 mg of this compound and place it into a suitable vial.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial. This will yield a final concentration of 100 mM.
-
Initial Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes. The solution may appear as a suspension.
-
Sonication (Critical Step): Place the vial in a bath sonicator. Sonicate in 5-10 minute intervals. Check for dissolution after each interval. The use of an ultrasonic bath is often necessary to provide the energy needed to break the crystal lattice[6].
-
Visual Confirmation: Continue sonication until all particulate matter is dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of a 10 mM Aqueous Solution in PBS via pH Adjustment
Materials:
-
This compound (MW: 169.20 g/mol )
-
Phosphate-Buffered Saline (PBS), 1x, pH 7.4
-
1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
Procedure:
-
Weigh Compound: Weigh 16.92 mg of this compound and add it to a beaker containing approximately 8 mL of 1x PBS.
-
Create a Slurry: Place the beaker on a stir plate and begin stirring. The compound will not dissolve at this stage and will form a slurry.
-
Adjust pH: While monitoring with a calibrated pH meter, add the 1 M NaOH solution dropwise. You will observe the solid begin to dissolve as the pH increases.
-
Complete Dissolution: Continue adding NaOH slowly until all of the solid has dissolved. The pH will likely be >8.0 at this point.
-
Final Volume and pH Check: Adjust the final volume to 10.0 mL with 1x PBS. Check the final pH. If it is too high for your application, this solution should be treated as a concentrated stock for dilution into a larger volume of buffered media.
-
Sterilization (Optional): If required, filter-sterilize the solution through a 0.22 µm syringe filter that is compatible with your final solution's pH and composition.
-
Usage: Use the solution immediately, as aqueous solutions may be less stable long-term than DMSO stocks.
References
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023). PubMed Central.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (n.d.). UNT Digital Library.
- Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. (2021). YouTube.
- Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI.
- Solubilization techniques used for poorly water-soluble drugs. (2024). PubMed Central.
- Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. (1995). ACS Publications.
- (PDF) Formulation strategies for poorly soluble drugs. (2024). ResearchGate.
- On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (2013). ScienceDirect. No valid URL available.
- Chemical Properties of 6-Methylnicotinic acid (CAS 3222-47-7). (n.d.). Cheméo.
- This compound, 98% Purity, C7H7NO2S, 1 gram. (n.d.). CP Lab Safety.
- 6-Methylnicotinic acid | C7H7NO2 | CID 137860. (n.d.). PubChem.
- Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008). PubMed Central.
- Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2010). ResearchGate.
- EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. (2024). Hungarian Journal of Industry and Chemistry. No valid URL available.
- 2-(Methylthio)nicotinic acid | C7H7NO2S | CID 262400. (n.d.). PubChem.
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). MDPI.
- 6-Methylnicotinic acid | CAS#:3222-47-7. (n.d.). Chemsrc.
- Safety Data Sheet: Nicotinic acid. (n.d.). Chemos GmbH & Co.KG.
- How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? can any body help with ROS ?. (2016). ResearchGate.
Sources
- 1. 6-Methylnicotinic acid | 3222-47-7 [chemicalbook.com]
- 2. 6-Methylnicotinic acid | CAS#:3222-47-7 | Chemsrc [chemsrc.com]
- 3. 2-(Methylthio)nicotinic acid | C7H7NO2S | CID 262400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Methylnicotinic acid (CAS 3222-47-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-(Methylthio)nicotinic Acid
Welcome to the technical support guide for the synthesis of 6-(Methylthio)nicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Our focus is on providing practical, cause-and-effect-based solutions to impurity-related issues, moving beyond simple procedural steps to explain the underlying chemical principles.
The predominant synthetic route to this compound involves the nucleophilic aromatic substitution (SₙAr) of 6-chloronicotinic acid with a methylthiolate source, such as sodium thiomethoxide. While straightforward in principle, this reaction is sensitive to several parameters that can lead to a range of predictable, and often frustrating, impurities. This guide will serve as your primary resource for troubleshooting these issues.
Section 1: The Core Synthesis Pathway: A Visual Guide
The synthesis is fundamentally a Nucleophilic Aromatic Substitution (SₙAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the C6 position for attack by the potent nucleophile, sodium thiomethoxide.[1][2]
Caption: The SₙAr synthesis of this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during synthesis, purification, and analysis in a practical Q&A format.
Q1: My post-reaction analysis (LC-MS/NMR) shows a significant amount of starting material. How can I resolve this?
Issue: Incomplete conversion of 6-chloronicotinic acid.
Root Cause Analysis: This is the most frequent issue and typically stems from three factors:
-
Insufficient Nucleophile: The sodium thiomethoxide may have been substoichiometric or degraded. It is hygroscopic and can be oxidized by air.
-
Sub-optimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short to drive the substitution to completion.
-
Poor Solubility: In certain solvents, the starting material or the intermediate salt may have limited solubility, hindering the reaction rate.
Troubleshooting & Resolution:
-
Reagent Quality: Always use fresh, dry sodium thiomethoxide from a reputable supplier.[3] If its quality is uncertain, using a slight excess (1.1-1.2 equivalents) can compensate for minor degradation.
-
Reaction Parameters: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or HPLC every 1-2 hours. If the reaction stalls, extending the time is preferable to a drastic temperature hike, which could promote side reactions.
-
Solvent Choice: Aprotic polar solvents like DMF, NMP, or DMSO are generally effective. Ensure the solvent is anhydrous to prevent competing side reactions (see Q3).
Purification Protocol: Acid-Base Extraction
If the reaction cannot be driven to completion, the unreacted 6-chloronicotinic acid can be removed via a carefully controlled acid-base extraction, exploiting the slight pKa difference between the chloro- and methylthio- analogs.
-
Dissolve the crude solid in a minimal amount of 1M NaOH(aq) to form the sodium salts of both acids.
-
Wash the aqueous solution with a non-polar organic solvent like ethyl acetate to remove non-polar impurities (e.g., dimethyl disulfide).
-
Slowly acidify the aqueous layer with 1M HCl while vigorously stirring. This compound is slightly less acidic and may begin to precipitate first. Monitor the pH closely. The goal is to precipitate the product while leaving the more acidic 6-chloronicotinic acid in solution.
-
Filter the precipitated solid and wash with cold deionized water.
-
Check the purity of the solid. If starting material is still present, a careful recrystallization is required.
Q2: My mass spectrum shows unexpected peaks at [M+16] and [M+32] relative to my product. What are these impurities?
Issue: Presence of oxidized byproducts.
Identification:
-
[M+16]: 6-(Methylsulfinyl)nicotinic acid (the sulfoxide).
-
[M+32]: 6-(Methylsulfonyl)nicotinic acid (the sulfone).
Root Cause Analysis: The sulfide moiety in the product is susceptible to oxidation. This occurs when the reaction or workup is exposed to oxygen or other oxidizing agents.
-
Atmospheric Oxygen: Running the reaction open to the air, especially at elevated temperatures, is a primary cause.
-
Peroxide Contamination: Using old or improperly stored solvents (like THF or Dioxane) that may contain peroxide contaminants can lead to rapid oxidation.
-
Oxidative Workup: Certain workup conditions, though not common for this synthesis, could introduce oxidants.
Caption: Oxidation pathway of the desired product leading to impurities.
Prevention Protocol:
-
Inert Atmosphere: Conduct the reaction under a blanket of an inert gas like Nitrogen (N₂) or Argon (Ar). This is the most critical preventative measure.
-
Degas Solvents: Before use, sparge the solvent with N₂ or Ar for 15-20 minutes to remove dissolved oxygen.
-
Use Fresh Reagents: Employ fresh, high-quality sodium thiomethoxide and peroxide-free solvents.
Q3: A highly polar impurity is visible on my TLC/LC, distinct from the starting material or oxidized products. What is its likely identity?
Issue: Presence of 6-Hydroxynicotinic acid.
Root Cause Analysis: This impurity arises from a competing SₙAr reaction where hydroxide ions (OH⁻) act as the nucleophile instead of thiomethoxide. The source of the hydroxide is typically water present in the reaction mixture.
-
Wet Solvents: Using "reagent grade" solvents without prior drying is a common mistake.
-
Hygroscopic Reagents: Sodium thiomethoxide and 6-chloronicotinic acid can absorb atmospheric moisture if not handled properly.
| Condition | This compound (Product) | 6-Hydroxynicotinic acid (Impurity) | 6-Chloronicotinic acid (SM) |
| Anhydrous DMF | >98% | <0.5% | <1.5% |
| DMF with 1% H₂O | ~85% | ~13% | <2.0% |
| Hypothetical HPLC area % data showing the effect of water on the reaction. |
Prevention Protocol: Ensuring Anhydrous Conditions
-
Dry the Solvent: Use a commercially available anhydrous solvent or dry it using standard laboratory procedures (e.g., distillation from a suitable drying agent like CaH₂ for DMF, or using molecular sieves).
-
Dry Reagents: If reagents are suspected to be wet, they can be dried under high vacuum for several hours before use.
-
Proper Handling: Handle hygroscopic reagents in a glovebox or under a positive pressure of inert gas to minimize exposure to air.
Q4: My reaction yield is low and I detect a volatile, foul-smelling substance during workup. What happened?
Issue: Dimerization of the nucleophile.
Identification: The likely culprit is dimethyl disulfide (CH₃S-SCH₃), formed by the oxidative dimerization of two thiomethoxide anions.
Root Cause Analysis: This is a common side reaction for thiolate nucleophiles and is directly related to the presence of an oxidant, most commonly atmospheric oxygen. It consumes two equivalents of your nucleophile for every molecule of disulfide formed, directly impacting your yield.
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing common synthesis issues.
Section 3: Standard Analytical & Purification Protocols
Protocol 3.1: General Purpose HPLC Method for Impurity Profiling
This method provides a baseline for separating the product from the most common impurities.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Expected Elution Order (Approximate): 6-Hydroxynicotinic acid -> 6-Chloronicotinic acid -> 6-(Methylsulfinyl)nicotinic acid -> this compound -> 6-(Methylsulfonyl)nicotinic acid.
Protocol 3.2: Recrystallization for Final Purification
Recrystallization is highly effective for removing small amounts of the starting material and oxidized impurities.
-
Select an appropriate solvent system. A mixture of ethanol and water, or isopropanol and water, is often a good starting point.
-
Dissolve the crude product in the minimum amount of the hot solvent (or solvent mixture).
-
If the solution is colored, you may add a small amount of activated carbon and hot-filter the solution through a pad of celite to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Inducing rapid crystallization by crashing it in an ice bath will trap impurities.
-
Once crystals have formed, cool the flask in an ice bath for an additional 30-60 minutes to maximize recovery.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
References
- Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound.
- Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.
- Patsnap. (n.d.). Synthesis method of 6-methyl nicotine.
- Google Patents. (1989). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
- PubChem. (n.d.). 6-Chloronicotinic acid.
- Google Patents. (1961). US2993904A - Preparation of 6-methylnicotinic acid.
- National Center for Biotechnology Information. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2345. [Link]
- PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution.
- LookChem. (n.d.). Cas 5188-07-8, Sodium thiomethoxide.
Sources
Technical Support Center: Optimizing HPLC Separation for 6-(Methylthio)nicotinic Acid
Welcome to the technical support center dedicated to the robust analysis of 6-(Methylthio)nicotinic acid via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice to navigate the complexities of method development and troubleshooting. Our focus is on explaining the "why" behind the "how," ensuring you can build a self-validating and reliable analytical method.
Understanding the Analyte: this compound
Before embarking on HPLC method development, a thorough understanding of the analyte's physicochemical properties is paramount. This compound is a derivative of nicotinic acid (Vitamin B3), featuring a carboxylic acid group and a basic pyridine ring, making it amphoteric. The inclusion of a methylthio group (-SCH₃) adds a layer of complexity, influencing its polarity and potential interactions with the stationary phase.
| Property | Value/Predicted Value | Implication for HPLC Method Development |
| Molecular Formula | C₇H₇NO₂S | Provides the basis for molecular weight calculation. |
| Molecular Weight | 169.20 g/mol [1] | Essential for mass spectrometry detection and solution preparation. |
| Predicted XlogP | 1.2[2] | Indicates moderate hydrophobicity, suggesting good retention on reversed-phase columns. |
| pKa (Predicted) | ~3.5 - 4.5 (Carboxylic Acid), ~2-3 (Pyridine Ring) | The molecule's charge state is highly dependent on pH. Precise pH control of the mobile phase is critical for consistent retention and peak shape.[3][4][5][6][7] |
| UV Absorbance Maxima (λmax) | Similar to Nicotinic Acid: ~213 nm and ~261 nm[8] | Provides a starting point for setting the UV detector wavelength for optimal sensitivity. |
Core Experimental Workflow: Method Development and Optimization
The following workflow provides a systematic approach to developing a robust HPLC method for this compound.
Caption: A systematic workflow for HPLC method development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound and provides actionable solutions.
FAQ 1: Why am I seeing significant peak tailing?
Answer: Peak tailing is a common issue, especially with compounds containing basic nitrogen atoms like the pyridine ring in this compound. The primary cause is often secondary interactions between the protonated pyridine ring and acidic residual silanol groups on the silica-based stationary phase.[10]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment:
-
Rationale: Lowering the mobile phase pH (e.g., to 2.5-3.5) will protonate the residual silanol groups, minimizing their interaction with the positively charged analyte.
-
Action: Prepare mobile phases with a pH well below the pKa of the silanol groups (typically < 4). Use a buffer such as phosphate or formate to maintain a stable pH.
-
-
Use of an End-Capped Column:
-
Rationale: Modern, high-purity, end-capped C18 columns have fewer accessible residual silanol groups, reducing the sites for secondary interactions.
-
Action: If you are using an older column, consider switching to a newer generation column with advanced end-capping.
-
-
Increase Buffer Concentration:
-
Rationale: A higher buffer concentration can help to mask the residual silanol groups and improve peak shape.
-
Action: Increase the buffer concentration in your mobile phase (e.g., from 10 mM to 25 mM or 50 mM), ensuring it remains soluble in the organic modifier.
-
-
Consider Sample Overload:
-
Rationale: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Action: Dilute your sample and reinject to see if the peak shape improves.
-
Caption: A logical flow for troubleshooting peak tailing.
FAQ 2: My retention time is drifting. What should I do?
Answer: Retention time drift can be caused by several factors, including changes in the mobile phase composition, column temperature fluctuations, or a column that has not reached equilibrium.
Troubleshooting Steps:
-
Ensure Column Equilibration:
-
Rationale: The stationary phase needs to be fully equilibrated with the mobile phase to ensure stable interactions with the analyte.
-
Action: Flush the column with at least 10-20 column volumes of the initial mobile phase before starting your analytical run.
-
-
Verify Mobile Phase Preparation:
-
Rationale: Inaccurate preparation or degradation of the mobile phase will lead to inconsistent retention.
-
Action: Prepare fresh mobile phase daily. If using a buffer, ensure the pH is accurately measured and stable. For gradient elution, check that the pump's proportioning valves are functioning correctly.
-
-
Control Column Temperature:
-
Rationale: Retention times can be sensitive to temperature changes.
-
Action: Use a column oven to maintain a constant and consistent temperature throughout your analysis.
-
-
Check for Leaks:
-
Rationale: A leak in the system will cause a drop in pressure and affect the flow rate, leading to longer retention times.
-
Action: Inspect all fittings and connections for any signs of leakage.
-
FAQ 3: I am not getting enough retention on a C18 column. What are my options?
Answer: While this compound has moderate hydrophobicity, its polarity, especially when ionized, can lead to poor retention on traditional C18 columns.
Troubleshooting Steps:
-
Adjust Mobile Phase pH to Suppress Ionization:
-
Rationale: The un-ionized form of the carboxylic acid is less polar and will be retained more strongly on a reversed-phase column.
-
Action: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of the carboxylic acid group. For example, a pH of 2.5 should ensure the carboxylic acid is fully protonated.
-
-
Decrease the Amount of Organic Modifier:
-
Rationale: A lower percentage of organic solvent in the mobile phase will increase the retention of hydrophobic compounds.
-
Action: Reduce the percentage of acetonitrile or methanol in your mobile phase.
-
-
Consider a Different Stationary Phase:
-
Rationale: If adjusting the mobile phase is insufficient, a different column chemistry may be required.
-
Action:
-
Phenyl-Hexyl Column: The phenyl stationary phase can offer alternative selectivity for aromatic compounds like this compound through pi-pi interactions.
-
Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which can provide better retention for polar analytes.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar compounds, HILIC can be a powerful alternative to reversed-phase chromatography.
-
-
Detailed Experimental Protocol: A Starting Point
This protocol provides a robust starting point for the analysis of this compound. Further optimization may be required based on your specific instrumentation and sample matrix.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Formic acid or phosphoric acid
-
Potassium phosphate monobasic and dibasic (for buffer preparation)
2. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
3. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile).
-
Dilute the stock solution to create working standards for calibration.
-
Prepare samples by dissolving in the initial mobile phase composition to avoid peak distortion.
4. Chromatographic Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | A good general-purpose reversed-phase column. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Low pH to suppress ionization of the carboxylic acid and minimize silanol interactions. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10-90% B over 15 minutes | A starting gradient to elute the analyte and any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable and reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
| Detection | UV at 261 nm | Corresponds to a UV absorbance maximum of the related nicotinic acid.[8] |
5. Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve using the peak areas of the standard solutions.
-
Quantify the amount of this compound in samples by comparing their peak areas to the calibration curve.
References
- ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software.
- CompuDrug. (n.d.). pKalc.
- Molecular Discovery. (n.d.). MoKa - pKa modelling.
- Schrödinger. (n.d.). Macro-pKa.
- Rowan. (n.d.). Rowan's Free Online pKa Calculator.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- Restek. (2014, March 11). [5]Troubleshooting HPLC- Tailing Peaks.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Utah Tech University. (n.d.). pKa Chart.
- Pyka, A., Sliwiok, J., & Niestrój, A. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327–333.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Pyka, A., Sliwiok, J., & Niestrój, A. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327–333.
- LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
- PubChemLite. (n.d.). This compound (C7H7NO2S).
- CP Lab Safety. (n.d.). This compound, 98% Purity, C7H7NO2S, 1 gram.
- PubChem. (n.d.). 6-Methylnicotinic acid.
- Bakke, J. E., & Price, P. (1983).
- SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.
- ResearchGate. (n.d.). Analysis of methylnicotinate solutions by HPLC. Representative....
- The Merck Index Online. (n.d.). Nicotinic Acid.
- Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.
- Arakawa, Y., et al. (2022). Effects of alkylthio groups on phase transitions of organic molecules and liquid crystals: a comparative study with alkyl and alkoxy groups. CrystEngComm, 24(8), 1549-1558.
- Jasinski, J. P., et al. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2345.
- Market Research Future. (2026). 6-Amino-Nicotinic Acid Methyl Ester Market's Evolutionary Trends 2025-2033.
- Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Starna Scientific. (n.d.). Nicotinic Acid (210-260 nm).
- ResearchGate. (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C).
- Wikipedia. (n.d.). Pyridinecarboxylic acid.
- ResearchGate. (n.d.). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?.
- PubChem. (n.d.). Picolinic acid.
- PubChem. (n.d.). 2-(Methylthio)nicotinic acid.
- Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- Cheméo. (n.d.). Chemical Properties of 6-Methylnicotinic acid (CAS 3222-47-7).
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- Chromatography Forum. (2015). Method for pyridine amine derivative.
- Lund University Publications. (n.d.). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of.
- Martin, G. L. et al. (2008).
- AFIN-TS. (n.d.). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations.
- MSU chemistry. (n.d.). Heterocyclic Compounds.
- PubMed. (2023). Sulphur Containing Heterocyclic Compounds as Anticancer Agents.
- Inchem.org. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50).
Sources
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- 2. acdlabs.com [acdlabs.com]
- 3. pKalc | www.compudrug.com [compudrug.com]
- 4. MoKa - pKa modelling [moldiscovery.com]
- 5. schrodinger.com [schrodinger.com]
- 6. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. agilent.com [agilent.com]
- 10. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Interpreting Complex NMR Spectra of 6-(Methylthio)nicotinic Acid Derivatives
Introduction
6-(Methylthio)nicotinic acid and its derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation and purity assessment of these molecules. However, the interplay of the pyridine ring's electronic properties, the influence of the methylthio group, and the effects of various other substituents can lead to complex and often ambiguous NMR spectra. This guide is designed to serve as a technical support resource for researchers, providing in-depth troubleshooting advice and answers to frequently encountered challenges in the NMR analysis of these fascinating molecules.
Troubleshooting & FAQs
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: The aromatic protons on my this compound derivative are overlapping. How can I confidently assign them?
A1: Signal overlapping in the aromatic region is a common challenge. Here’s a systematic approach to resolving these signals:
-
Understand the Expected Pattern: In a typical this compound scaffold, you expect three protons on the pyridine ring: H-2, H-4, and H-5. Due to the substitution pattern, they form an AMX spin system, which can be complex.
-
Leverage Coupling Constants: The magnitude of the proton-proton coupling constants (J-values) is crucial for assignment.
-
ortho-coupling (³JHH) between adjacent protons (e.g., H-4 and H-5) is typically the largest, in the range of 7-9 Hz.
-
meta-coupling (⁴JHH) between protons separated by one carbon (e.g., H-2 and H-4) is smaller, around 2-3 Hz.[1][2]
-
para-coupling (⁵JHH) between H-2 and H-5 is often very small or not resolved (<1 Hz).[2]
-
-
Utilize 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This is the most direct way to identify coupled protons.[3] A cross-peak between two signals in the COSY spectrum confirms they are J-coupled. You should expect a strong cross-peak between H-4 and H-5. A weaker cross-peak might be visible between H-2 and H-4.
-
Advanced 1D Techniques: A 1D Total Correlation Spectroscopy (TOCSY) experiment can be used to identify all protons within a spin system. Irradiating one of the aromatic protons should reveal the other coupled protons in the same ring system.
-
Q2: Why is the chemical shift of my H-2 proton so far downfield compared to the other aromatic protons?
A2: The deshielding of the H-2 proton is a characteristic feature of the pyridine ring and is influenced by several factors:
-
Anisotropic Effect of the Nitrogen Atom: The lone pair of electrons on the nitrogen atom creates a magnetic field that deshields the adjacent protons (H-2 and H-6). In this case, the methylthio group is at the 6-position, so the primary effect is on H-2.
-
Inductive Effect of the Carboxylic Acid: The electron-withdrawing carboxylic acid group at the 3-position further deshields the H-2 and H-4 protons.
-
Solvent Effects: The chemical shift of protons, especially those near a heteroatom, can be significantly influenced by the solvent.[4][5] Protic solvents like methanol-d₄ or D₂O can hydrogen bond with the nitrogen atom, leading to further deshielding of the H-2 proton. It is always good practice to report the solvent used for NMR analysis.[6][7]
Q3: I'm observing broad signals for the protons near the nitrogen atom. What is the cause of this?
A3: The broadening of NMR signals for protons adjacent to a nitrogen atom is a well-documented phenomenon caused by the quadrupolar nature of the dominant ¹⁴N isotope (I=1).[8][9]
-
Quadrupolar Relaxation: The ¹⁴N nucleus has a non-spherical charge distribution, which leads to rapid relaxation. This rapid relaxation can broaden the signals of coupled protons.[10] The closer a proton is to the nitrogen, the stronger the effect.[9] Therefore, the H-2 proton will likely be broader than the H-4 and H-5 protons.
-
Mitigation Strategies:
-
Temperature Variation: In some cases, acquiring the spectrum at a higher or lower temperature can sharpen the signals by changing the rate of quadrupolar relaxation.[4]
-
¹⁵N-Labeling: While not always practical, isotopic labeling with ¹⁵N (I=1/2) will eliminate the quadrupolar broadening and result in sharp signals with clear coupling to the nitrogen.
-
Q4: How can I unambiguously assign the quaternary carbons, especially the one bearing the methylthio group (C-6) and the carboxylic acid (C-3)?
A4: The assignment of quaternary carbons requires the use of long-range heteronuclear correlation experiments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this purpose.[3][11] HMBC detects correlations between protons and carbons that are typically two or three bonds away.
-
To identify C-3: Look for a cross-peak between the H-2 and/or H-4 protons and the carboxylic acid carbon (typically δ > 160 ppm).
-
To identify C-6: Look for a cross-peak between the singlet of the methylthio protons (-SCH₃) and the C-6 carbon. You may also see a correlation from the H-5 proton to C-6.
-
To identify C-2: Look for a correlation from H-4.
-
To identify C-5: Look for correlations from H-4 and the -SCH3 protons.
-
-
Understanding HMBC Optimization: The HMBC experiment is optimized for a range of long-range coupling constants (typically 4-10 Hz).[11] It's important to be aware that very long-range correlations (⁴JCH or higher) can sometimes be observed, which can aid in complex assignments.[12][13]
Q5: My methylthio (-SCH₃) singlet appears broader than expected. What could be the reason?
A5: While the methylthio group is generally expected to be a sharp singlet, broadening can occur due to several factors:
-
Dynamic Processes: If there is restricted rotation around the C-S bond on the NMR timescale, you might observe a broadened signal. This can be temperature-dependent.[14] Acquiring spectra at different temperatures (dynamic NMR) can help confirm if a dynamic process is occurring.[14]
-
Oxidation: Partial oxidation of the thioether to a sulfoxide can lead to the presence of a second, downfield-shifted methyl signal, and can potentially cause exchange broadening if the oxidation is slow on the NMR timescale.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening of all signals in your spectrum.
Advanced Spectroscopic Techniques & Protocols
For particularly challenging structures, a combination of 2D NMR experiments is often necessary for complete and unambiguous assignment.
Experimental Workflow for Structural Elucidation
Caption: A typical workflow for complete NMR-based structure elucidation.
Protocol 1: Acquiring a High-Quality HMBC Spectrum
-
Sample Preparation: Ensure your sample is free of particulate matter and paramagnetic impurities. Use a high-quality NMR tube.
-
Tuning and Shimming: Properly tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to achieve optimal line shape and resolution.
-
Pulse Program Selection: Use a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments).
-
Parameter Optimization:
-
d1 (Relaxation Delay): Set to 1-2 seconds.
-
cnst2 (Long-Range Coupling Constant): Set to a value that reflects the expected long-range J-couplings. A value of 8-10 Hz is a good starting point.[11]
-
Number of Scans (ns): This will depend on your sample concentration. For dilute samples, a higher number of scans will be necessary.
-
Number of Increments (td in F1): A higher number of increments will provide better resolution in the carbon dimension. 256-512 increments are typical.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum carefully.
-
Calibrate the chemical shift axes.
-
Reference Data
The following tables provide typical chemical shift ranges for the core this compound structure. Note that these values can be significantly influenced by other substituents on the ring.[15][16]
Table 1: Typical ¹H NMR Chemical Shift Ranges (in ppm) in CDCl₃
| Proton | Chemical Shift Range (ppm) | Multiplicity | Typical Coupling Constants (Hz) |
| H-2 | 8.5 - 9.0 | d | ⁴J(H2-H4) ≈ 2-3 |
| H-4 | 7.8 - 8.2 | dd | ³J(H4-H5) ≈ 7-9, ⁴J(H4-H2) ≈ 2-3 |
| H-5 | 7.0 - 7.4 | d | ³J(H5-H4) ≈ 7-9 |
| -SCH₃ | 2.5 - 2.7 | s | - |
| -COOH | 10.0 - 13.0 | br s | - |
Table 2: Typical ¹³C NMR Chemical Shift Ranges (in ppm) in CDCl₃
| Carbon | Chemical Shift Range (ppm) |
| C-2 | 148 - 152 |
| C-3 | 128 - 132 |
| C-4 | 135 - 139 |
| C-5 | 118 - 122 |
| C-6 | 160 - 165 |
| -SCH₃ | 14 - 16 |
| -COOH | 165 - 170 |
Visualizing Key Correlations
The following diagram illustrates the expected key HMBC correlations for a generic this compound derivative, which are crucial for assigning the quaternary carbons.
Caption: Key ²J and ³J HMBC correlations for structural assignment.
References
- Kleinpeter, E. et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 967-972.
- Oszczapowicz, J. (2009). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 14(11), 4567-4580.
- Palanivel, C. et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).
- Quadrupolar nuclei. (n.d.). In NMR Wiki.
- Marek, R. et al. (2012). Solvent Effects on Nitrogen Chemical Shifts. ResearchGate.
- Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs?. (2015). Reddit.
- Silva, A. M. S. et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-98.
- Castellano, S., & Günther, H. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-328.
- Quadrupole relaxation in nitrogen nuclear resonances. (n.d.). Semantic Scholar.
- Quadrupolar Coupling. (2021). Chemistry LibreTexts.
- Long-range heteronuclear correlation. (n.d.). In NMR Wiki.
- Araya-Maturana, R. et al. (2007). Very Long-Range Correlations (nJC,H n > 3) in HMBC Spectra. Natural Product Communications, 2(12).
- NMR - Interpretation. (2021). Chemistry LibreTexts.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma.
- Long-range Correlations. (2020). SeRMN – NMR Service at UAB.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Helgason, J. B., & Arason, K. M. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(11), 1876-1889.
- Konrat, R. (2016). NMR Methods to Study Dynamic Allostery. PLOS Computational Biology, 12(3), e1004620.
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- 5. researchgate.net [researchgate.net]
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- 16. mdpi.com [mdpi.com]
Technical Support Center: Managing the Methylthio Group in Complex Synthesis
Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for preventing the unwanted oxidation of the methylthio group (and other thioethers) during chemical reactions. The sulfur atom in a methylthio group is highly susceptible to oxidation, first to a sulfoxide and then to a sulfone, which can lead to undesired byproducts, purification challenges, and altered biological activity. This center is designed to provide you with the strategic insights and practical methodologies needed to control the reactivity of this important functional group.
Section 1: Understanding the Challenge: The Chemistry of Thioether Oxidation
The sulfur atom in a thioether is electron-rich and readily attacked by a wide range of oxidants, from atmospheric oxygen to common laboratory reagents.[1] The oxidation typically proceeds in two stages:
-
Sulfide to Sulfoxide: This first oxidation step is often facile and can be difficult to prevent. The resulting sulfoxide introduces a chiral center at the sulfur atom and significantly increases the polarity of the moiety.
-
Sulfoxide to Sulfone: The second oxidation to the sulfone is generally slower than the first but can occur with stronger oxidants or under forcing conditions. This oxidation is typically considered irreversible under standard synthetic conditions.[2]
The primary challenge lies in the fact that many synthetic transformations require oxidative conditions or generate oxidative species that can inadvertently affect a nearby methylthio group.
Section 2: Troubleshooting Unwanted Oxidation
This section is formatted as a series of common problems encountered in the lab, followed by causal analysis and actionable solutions.
Issue 1: My starting material is consumed, but my crude NMR/LC-MS shows a mixture of my desired product, a +16 Da species, and a +32 Da species.
-
Causal Analysis: This is the classic signature of methylthio group oxidation. The +16 Da mass increase corresponds to the formation of the sulfoxide, and the +32 Da increase corresponds to the sulfone. This indicates that your reaction conditions are too oxidative for the thioether to remain intact. Even seemingly non-oxidative reactions can cause this issue if reagents are old (peroxide formation in ethers), exposed to air for long periods, or if trace metal impurities are present.
-
Troubleshooting Steps:
-
Assess Your Reagents: Are you using a known oxidizing agent? Common culprits include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA), and even nitric acid (HNO₃).[1][3] If so, you will need to either protect the thioether or choose a milder alternative for your primary transformation.
-
Control Stoichiometry: If a mild oxidant is necessary for your reaction, precise control of its stoichiometry is critical. Over-oxidation to the sulfone can often be minimized by using just one equivalent of the oxidant.[4]
-
Inert Atmosphere is Key: If the oxidation is unintentional, it is likely due to atmospheric oxygen. Rerunning the reaction under an inert atmosphere of nitrogen or argon is the most effective solution.[4][5] This involves using degassed solvents and appropriate air-sensitive techniques.
-
Consider Scavengers: In specific contexts like peptide synthesis cleavage, the use of "scavengers" in the reaction cocktail can prevent oxidation.[6]
-
Issue 2: My reaction appears clean by TLC, but after aqueous workup and chromatography, I've isolated the sulfoxide or sulfone derivative.
-
Causal Analysis: This scenario suggests that the oxidation is occurring during the workup or purification phase. Dissolved oxygen in workup solvents, prolonged exposure to air on a silica gel column, or the generation of oxidizing species during quenching can all contribute.
-
Troubleshooting Steps:
-
Deoxygenate Solvents: Before your workup, sparge all aqueous solutions and chromatography solvents with nitrogen or argon for 30 minutes to remove dissolved oxygen.[7]
-
Quench Carefully: If your reaction used an oxidant, ensure it is fully quenched before proceeding. A mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) is often effective.
-
Add Antioxidants: For sensitive compounds, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to your chromatography solvents.
-
Work Quickly: Minimize the time the compound spends in solution and on the column to reduce its exposure to potential oxidants.
-
Issue 3: I am performing a peptide synthesis with a methionine residue, and the final cleavage from the resin results in significant oxidation.
-
Causal Analysis: The strong acidic conditions required for cleavage in solid-phase peptide synthesis (SPPS), typically using trifluoroacetic acid (TFA), generate reactive carbocations from protecting groups. These species can promote the oxidation of the electron-rich methionine side chain.[6]
-
Troubleshooting Steps:
-
Use a Specialized Cleavage Cocktail: Standard cleavage cocktails are often insufficient for methionine-containing peptides.[8] An optimized cocktail containing scavengers is essential. Reagent H, which includes thioanisole and dimethyl sulfide (DMS), is designed specifically for this purpose.[7]
-
Incorporate Reducing Agents: Adding a reducing agent like ammonium iodide (NH₄I) or triphenylphosphine (PPh₃) to the cleavage cocktail can actively reduce any sulfoxide that forms back to the thioether.[6][8]
-
Post-Cleavage Reduction: If some oxidation still occurs, the crude peptide can be treated with a reducing agent like NH₄I in TFA to convert the methionine sulfoxide back to methionine before purification.[6]
-
Section 3: Proactive Strategies: A Decision Framework for Prevention
Instead of troubleshooting, a proactive approach is often more efficient. The choice of strategy depends on the specific reaction conditions you need to employ.
Caption: Decision workflow for selecting a prevention strategy.
Strategy 1: Protecting Group Approach
For reactions that are incompatible with a free thioether, a protecting group is the most robust solution.
-
The Sulfoxide as a Protecting Group: The methylthio group can be intentionally and selectively oxidized to the sulfoxide. This serves two purposes: it protects the sulfur from further oxidation to the sulfone and significantly increases the polarity of the molecule, which can aid in solubility and purification.[9] The sulfoxide can then be reduced back to the thioether at a later stage. This is a common strategy in the synthesis of aggregation-prone peptides.[9]
-
Other Thioether Protecting Groups: While less common for simple methylthio groups, strategies like protection as a sulfonium salt can be employed. These are typically formed by reacting the thioether with an alkylating agent and can be cleaved under specific conditions.[10]
Strategy 2: Rigorous Exclusion of Oxidants
This is the most common strategy for reactions that are not inherently oxidative.
-
Use of Inert Atmosphere: This is the cornerstone of preventing incidental oxidation. All reactions should be conducted under a positive pressure of an inert gas like nitrogen or argon.[4]
-
Degassed Solvents: Solvents can dissolve significant amounts of oxygen. Always use solvents that have been thoroughly degassed by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or distillation under an inert atmosphere.[7]
-
Chelating Agents: If you suspect trace metal-catalyzed oxidation, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to aqueous solutions can sequester these metals.[7]
Strategy 3: Controlled, Selective Oxidation
In some cases, the goal is not to prevent oxidation entirely but to stop it cleanly at the sulfoxide stage.
-
Choice of Reagent: The choice of oxidizing agent is critical for selectivity.
-
Sodium periodate (NaIO₄): Often used in methanol, this reagent is highly selective for oxidizing sulfides to sulfoxides without significant sulfone formation.[11]
-
Hydrogen Peroxide (H₂O₂): Can be selective, but the reaction is often slower and may require careful control of stoichiometry and temperature to avoid over-oxidation.[12] Catalysts can be used to improve selectivity.[13]
-
m-CPBA: A powerful oxidant that can often lead to sulfone formation if more than one equivalent is used.
-
Section 4: Key Experimental Protocols
Protocol 1: Setting Up a Reaction Under an Inert Atmosphere (Schlenk Line Technique)
This protocol outlines the basic steps for ensuring an oxygen-free reaction environment.
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is thoroughly dried in an oven ( >120°C) for several hours and allowed to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while hot and connect it to a Schlenk line. Place a stir bar in the reaction flask.
-
Evacuate-Refill Cycles: Evacuate the assembled apparatus under vacuum until the pressure is low. Then, backfill the system with dry nitrogen or argon. Repeat this "evacuate-refill" cycle at least three times to remove residual air and moisture.[14]
-
Reagent Addition:
-
Solids: Add solid reagents to the flask before the evacuate-refill cycles. If adding later, do so under a strong positive flow of inert gas.[14]
-
Liquids: Add degassed liquids via a gas-tight syringe through a rubber septum.
-
-
Maintaining the Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, which can be monitored with an oil bubbler.[15]
Caption: Workflow for inert atmosphere reaction setup.
Protocol 2: Selective Oxidation of a Thioether to a Sulfoxide using Sodium Periodate
This protocol provides a reliable method for stopping the oxidation at the sulfoxide stage.
-
Dissolve Substrate: Dissolve the thioether-containing compound (1 equivalent) in methanol (MeOH).
-
Prepare Oxidant: In a separate flask, dissolve sodium periodate (NaIO₄) (1.1 equivalents) in water.
-
Reaction: Cool the substrate solution in an ice bath. Add the NaIO₄ solution dropwise over 15-30 minutes.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods (e.g., column chromatography).
Protocol 3: Optimized Cleavage Cocktail for Methionine-Containing Peptides
This protocol is designed to minimize both oxidation and S-alkylation of methionine during the final deprotection step in Fmoc-based SPPS.[6][7]
-
Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
-
Prepare Cleavage Cocktail (Fresh): In a fume hood, combine the following reagents:
-
Trifluoroacetic acid (TFA): 85%
-
Anisole: 5%
-
Dimethyl Sulfide (Me₂S): 5%
-
Trimethylsilyl chloride (TMSCl): 5%
-
-
Add Reducing Agent: Immediately before adding to the resin, dissolve triphenylphosphine (PPh₃) in the cocktail (approx. 1 mg/mL).
-
Cleavage Reaction: Add the cocktail to the resin and agitate at room temperature for 1-2 hours under an inert atmosphere.
-
Peptide Precipitation & Isolation: Filter the resin, collect the filtrate, and precipitate the peptide by adding it to cold diethyl ether. Isolate the peptide by centrifugation and wash the pellet with cold ether.
Section 5: Data Summary Tables
Table 1: Scavenger Selection for Preventing Methionine Side Reactions During TFA Cleavage
| Sensitive Residue | Common Side-Reaction | Recommended Scavenger(s) | Mechanism of Protection |
| Methionine (Met) | Oxidation (Sulfoxide) | Dimethyl Sulfide (DMS), Ammonium Iodide (NH₄I), Triphenylphosphine (PPh₃)[6][8] | Act as reducing agents or oxygen scavengers. |
| Methionine (Met) | S-alkylation (Sulfonium salt) | Thioanisole[6] | Acts as a carbocation scavenger. |
| Tryptophan (Trp) | tert-butylation | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | Traps carbocations generated from protecting groups. |
| Cysteine (Cys) | S-alkylation | 1,2-Ethanedithiol (EDT) | Traps carbocations. |
Table 2: Comparison of Conditions for Selective Sulfide Oxidation
| Oxidizing Agent | Typical Conditions | Selectivity (Sulfoxide vs. Sulfone) | Comments |
| Sodium Periodate (NaIO₄) | 1.1 eq, MeOH/H₂O, 0°C to RT[11] | High for sulfoxide | Reliable and clean. Inorganic byproducts are easily removed. |
| Hydrogen Peroxide (H₂O₂) | 1.0-1.2 eq, various solvents (e.g., AcOH), RT[12] | Moderate; can over-oxidize | "Green" oxidant. Selectivity is highly dependent on substrate and conditions. |
| m-CPBA | 1.0 eq, DCM, 0°C | Good with strict stoichiometry | Over-oxidation to sulfone is common with excess m-CPBA. |
| Oxone® | 1.0 eq, MeOH/H₂O, RT | Good for sulfoxide | A versatile and effective oxidant. |
Section 6: Frequently Asked Questions (FAQs)
Q1: Can I use the sulfone as a protecting group? A1: Generally, no. The oxidation of a sulfoxide to a sulfone is considered irreversible under most standard deprotection conditions. While methods exist to reduce sulfones back to thioethers, they often require harsh reagents that are not compatible with complex molecules.
Q2: My compound is sensitive to both acid and base. How can I deprotect a sulfoxide protecting group? A2: The reduction of a sulfoxide back to a thioether can often be achieved under neutral or mildly acidic conditions that are compatible with many other functional groups. Reagents like ammonium iodide in TFA or other mild reducing agents can be effective.[6]
Q3: Is argon or nitrogen better as an inert gas for preventing oxidation? A3: For most applications, nitrogen is sufficient and more cost-effective. Argon is denser than air and can provide a more stable "blanket" over the reaction, making it the preferred choice for highly sensitive reactions. However, for preventing oxidation of a methylthio group, either is generally effective.[4]
Q4: How can I tell if my ether solvents have formed peroxides that could be causing oxidation? A4: You should always test aged ether solvents (like THF or diethyl ether) for peroxides before use. This can be done with commercially available test strips. Distilling ethers from a drying agent like sodium/benzophenone will remove both water and peroxides.
Q_5: What is the mechanism by which scavengers like thioanisole prevent side reactions? A5: During acidic cleavage, protecting groups like tert-butyl (tBu) form stable carbocations (tBu⁺). These electrophilic species can attack electron-rich residues like methionine or tryptophan. Scavengers like thioanisole are electron-rich aromatic compounds that are more reactive towards these carbocations, effectively "trapping" them before they can react with the peptide.
References
- Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (n.d.). PMC.
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023, April 20). PMC.
- Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.
- Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. (2025, May 5). PMC.
- The Schlenk Line Survival Guide. (n.d.). Refluxing Under an Inert Atmosphere.
- Periodate Oxidation of Sulfides to Sulfoxides. Scope of the Reaction. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Methionine in proteins defends against oxidative stress. (n.d.). PMC.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16, 131.
- Reddit. (2022, July 10). Chemoselective thioether oxidation.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Setup.
- Oxidation of sulfides to sulfoxides and sulfones. (n.d.). ResearchGate.
- Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (2025, August 6). ResearchGate.
- Fast and Highly Efficient Solid State Oxidation of Thiols. (n.d.). PMC.
- 5.1 Introduction 5.2 Thioether Derivatives. (n.d.).
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128.
- ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
- Biotage. (2023, February 7). How to handle peptides that contain methionine.
- Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. (2025, August 7). ResearchGate.
- Synthesis of sulfonic acid derivatives by oxidative deprotection of thiols using tert-butyl hypochlorite. (n.d.). PubMed.
- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2025, March 19). Organic Letters - ACS Publications.
- Convergent Synthesis of Thioether Containing Peptides. (n.d.). MDPI.
- News-Medical.Net. (2019, March 27). How to Reduce the Oxidation of Therapeutic Proteins.
- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
- Practical Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioe-ster Derivatives. (2023, August 23). ChemRxiv | Cambridge Open Engage.
- Georgia State University. (2025, March 20). PUBLICATION: "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis".
- Antioxidant role of methionine-containing intra- and extracellular proteins. (n.d.). PubMed Central.
- (PDF) Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. (n.d.). ResearchGate.
- Chemistry Stack Exchange. (2021, July 29). Setting up reactor in inert atmosphere.
- Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. (n.d.). PMC.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sulfide Oxidation. Retrieved from a source providing green chemistry guides for pharmaceutical synthesis.
- Developments in the Deprotection of Thioacetals. (2025, August 6). ResearchGate.
- SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis.
- Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. (2024, February 7). PubMed.
- Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides. (n.d.). PMC.
- Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in prot. (n.d.). ResearchGate.
- A cassette ligation strategy with thioether replacement of three Gly-Gly peptide bonds: total chemical synthesis of the 101 residue protein early pregnancy factor [psi(CH(2)S)28-29,56-57,76-77]. (n.d.). PubMed.
- Thioether oxidation with tert-butyl hydroperoxide catalysed by Zr(iv)-substituted polyoxometalates. (n.d.). Dalton Transactions (RSC Publishing).
Sources
- 1. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. reddit.com [reddit.com]
- 12. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thioether oxidation with tert-butyl hydroperoxide catalysed by Zr(iv)-substituted polyoxometalates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: Catalyst Selection for Reactions Involving 6-(Methylthio)nicotinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst and reagent selection for chemical transformations of 6-(Methylthio)nicotinic acid. The unique combination of a carboxylic acid, a pyridine ring, and a thioether moiety in this molecule presents specific challenges, most notably the potential for catalyst poisoning by the sulfur atom. This document is designed to help you navigate these challenges and optimize your synthetic strategies.
Section 1: The Primary Challenge: Sulfur Poisoning in Catalysis
The methylthio (-SMe) group is the most critical factor influencing catalyst selection for many reactions involving this compound. Understanding its impact is the first step to successful synthesis.
Q1: My palladium-catalyzed cross-coupling reaction is stalling or showing no conversion. Why is this happening?
A1: The most probable cause is catalyst poisoning by the sulfur atom of the methylthio group.[1][2] Transition metals like palladium (Pd), platinum (Pt), rhodium (Rh), and nickel (Ni) have a strong affinity for sulfur compounds.[3] The sulfur atom can irreversibly bind to the metal center's active sites, leading to deactivation.[3] This interaction is a form of chemisorption and is a well-documented issue in reactions using substrates containing thiols or thioethers.[2][4]
Common signs of catalyst poisoning include:
-
A dramatic decrease in reaction rate or a complete stall.[3]
-
Low conversion of starting materials and poor product yield.[1][3]
-
Formation of undesired byproducts due to altered catalyst selectivity.[3]
-
A visible change in the catalyst's appearance (e.g., color change from blackening).[3]
Q2: How can I mitigate catalyst poisoning when using palladium?
A2: Overcoming sulfur poisoning requires a multi-faceted approach focused on catalyst and ligand selection.
-
Ligand Choice is Critical: The conventional wisdom of using chelating, bisphosphine ligands has been challenged. Modern approaches often favor bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or specific ferrocene-based ligands.[4] These ligands can promote effective catalysis even under conditions where the thioether is present.[4][5] For instance, the use of 1,1′-bis(diisopropylphosphino)ferrocene (DiPPF) has been shown to be effective for C-S coupling reactions, indicating its robustness.[5]
-
Increase Catalyst Loading: While not ideal from a cost or sustainability perspective, increasing the catalyst loading can sometimes compensate for partial deactivation. This should be considered a last resort after optimizing other parameters.
-
Use Robust Precatalysts: Modern palladium precatalysts (e.g., G2, G3, G4 Buchwald precatalysts) are designed for higher stability and activity, which can be beneficial for challenging substrates.[6]
-
Consider Alternative Metals: For some transformations, nickel (Ni) catalysts can be a viable alternative to palladium and may exhibit different sensitivities to sulfur poisoning.[7][8]
Below is a general workflow for troubleshooting stalled reactions where catalyst poisoning is suspected.
Caption: General troubleshooting workflow for reactions involving this compound.
Section 2: Amide Bond Formation (Amidation)
Converting the carboxylic acid of this compound to an amide is a common and crucial transformation in drug development. This process relies on activating agents rather than traditional catalysts.
Q3: What are the best reagents for converting this compound into an amide?
A3: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[9] Therefore, the carboxylic acid must be "activated". This is achieved using coupling reagents.[10]
The choice of coupling reagent depends on factors like the amine's reactivity, steric hindrance, and the need to avoid racemization if chiral centers are present.
| Reagent Class | Examples | Key Advantages & Use Cases | Potential Issues |
| Carbodiimides | DCC, DIC, EDC[11] | Widely used and cost-effective. EDC and its urea byproduct are water-soluble, simplifying workup.[12] | Can cause racemization; often used with additives like HOBt or HOAt to suppress this.[11][12] DCC byproduct is poorly soluble. |
| Phosphonium Salts | BOP, PyBOP®[13] | Highly efficient and fast reactions. PyBOP is a less toxic alternative to BOP.[12][13] | Byproducts can be difficult to remove. BOP is considered toxic.[13] |
| Aminium/Uronium Salts | HBTU, HATU, TBTU[12] | Very rapid coupling with low racemization.[12] HATU is particularly effective for hindered amines and acids. | Can be more expensive. Guanylation of the primary amine can be a side reaction. |
Q4: My amidation reaction is giving low yields. How can I troubleshoot this?
A4: Low yields in amide coupling reactions can often be traced to incomplete activation of the carboxylic acid, side reactions, or issues with the amine.
-
Ensure Proper Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent.
-
Add an Additive: If using a carbodiimide like EDC, always include an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These form an active ester intermediate that is more reactive and less prone to racemization.[11]
-
Base Selection: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required to neutralize any acid salts and facilitate the reaction.
-
Solvent Choice: Use an anhydrous aprotic solvent like dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).
Experimental Protocol: General Procedure for Amide Coupling using HATU
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 equiv) to the solution and stir for 5-10 minutes at room temperature. The formation of the activated ester should be monitored by TLC or LC-MS if possible.
-
Amine Addition: Add the desired amine (1.2 equiv) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 3: Esterification
Q5: What are the standard methods for esterifying this compound?
A5: The most common method is the Fischer-Speier esterification . This involves refluxing the carboxylic acid with an excess of the desired alcohol (e.g., methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl).[14][15] This is an equilibrium-driven process, and using the alcohol as the solvent helps drive the reaction to completion. For pyridinecarboxylic acids, which have a basic nitrogen atom, acid catalysts are effective.[16][17]
Alternative methods include:
-
Using Thionyl Chloride (SOCl₂): The carboxylic acid can be converted to a more reactive acyl chloride intermediate using SOCl₂, which then readily reacts with an alcohol.[15]
-
Coupling Reagents: The same coupling agents used for amidation (e.g., DCC, EDC) can be used for esterification, especially for complex or sensitive substrates, often with the addition of a catalyst like 4-(dimethylamino)pyridine (DMAP).[14]
| Method | Catalyst/Reagent | Conditions | Advantages/Disadvantages |
| Fischer Esterification | H₂SO₄ or HCl | Reflux in excess alcohol | Simple, inexpensive. Requires strong acid and heat. Reversible.[14] |
| Acyl Chloride Formation | SOCl₂ or Oxalyl Chloride | Two steps: 1. Acyl chloride formation. 2. Reaction with alcohol. | High-yielding. Generates corrosive HCl byproduct.[11] |
| Coupling Reagents | EDC/DMAP | Room temperature to reflux | Mild conditions, good for sensitive substrates. More expensive reagents.[14] |
Section 4: Palladium-Catalyzed Cross-Coupling Reactions
For drug discovery, it is often necessary to perform cross-coupling reactions on a halogenated derivative of this compound (e.g., 2-bromo-6-(methylthio)nicotinic acid). This is where catalyst selection becomes paramount due to the thioether.
Q6: I need to perform a Suzuki-Miyaura coupling on a bromo-substituted this compound derivative. What catalyst system should I start with?
A6: For a Suzuki-Miyaura coupling involving a sulfur-containing heterocyclic halide, a robust catalyst system is essential. The reactivity trend for the halide is I > Br > Cl.[18] For a bromide, you will need a highly active catalyst to overcome both the inherent challenge of the substrate and the poisoning effect of the sulfur.
A recommended starting point would be a combination of a palladium(0) precursor and a bulky, electron-rich phosphine ligand.
Caption: Catalyst system selection logic for Suzuki coupling of a challenging substrate.
| Component | Recommendation | Rationale |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable Pd(0) and Pd(II) sources that form the active Pd(0) catalyst in situ.[19] |
| Ligand | XPhos, SPhos, or other Buchwald-type biaryl monophosphine ligands[4] | These ligands are designed to be sterically demanding and electron-rich, which accelerates the rate-limiting oxidative addition and reductive elimination steps, helping to outcompete catalyst deactivation.[20] |
| Base | K₃PO₄ or K₂CO₃ | A moderately strong inorganic base is required for the transmetalation step of the Suzuki cycle. K₃PO₄ is often effective for challenging couplings. |
| Solvent | 1,4-Dioxane/Water or Toluene/Water | A polar aprotic solvent, often with water, is needed to dissolve both the organic and inorganic components. |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
-
Setup: To an oven-dried reaction vessel, add the bromo-6-(methylthio)nicotinic acid derivative (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a strong stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by LC-MS.
-
Workup: After cooling, dilute with ethyl acetate and filter through a pad of Celite®. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify via column chromatography or recrystallization.
Section 5: Reduction Reactions
Q7: How can I selectively reduce the carboxylic acid of this compound to an alcohol?
A7: Reducing a carboxylic acid in the presence of a pyridine ring and a thioether requires careful choice of reagents to ensure chemoselectivity.
-
Borane Reagents: Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a classic and effective reagent for reducing carboxylic acids to primary alcohols. It is generally unreactive towards esters and amides under mild conditions.[21]
-
Titanium Catalysis: A safer, modern alternative involves using ammonia-borane (NH₃BH₃) with a catalytic amount of titanium tetrachloride (TiCl₄).[22] This system operates at room temperature and tolerates a wide range of functional groups.[22]
-
Lithium Aluminum Hydride (LiAlH₄): While a very powerful reducing agent capable of this transformation, LiAlH₄ is highly reactive and less selective, potentially reacting with other functional groups. It also requires stringent anhydrous conditions and careful quenching.[21]
Catalytic hydrogenation is generally not suitable for reducing carboxylic acids directly, as the conditions required are often harsh enough to reduce the pyridine ring as well.[21]
Q8: What catalysts are used for the hydrogenation of the pyridine ring to a piperidine?
A8: The hydrogenation of a pyridine ring is challenging due to its aromatic stability and its ability to act as a catalyst poison.[23] The reaction typically requires high pressures of hydrogen gas and a heterogeneous catalyst.
-
Platinum(IV) Oxide (PtO₂, Adams' Catalyst): This is a widely used catalyst for pyridine hydrogenation, often conducted in an acidic solvent like glacial acetic acid to enhance catalyst activity and prevent poisoning.[24][25][26]
-
Rhodium on Carbon (Rh/C): Rhodium is another effective metal for this transformation and can sometimes operate under lower pressures than platinum.[27]
-
Iridium Catalysts: Homogeneous iridium catalysts have been developed for the ionic hydrogenation of pyridines, showing excellent tolerance for reducible functional groups like nitro and bromo groups.[23]
It is important to note that the thioether group can also poison these hydrogenation catalysts, potentially requiring higher catalyst loadings or more forcing conditions.[2]
References
- Chemistry LibreTexts. (2023).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
- MacMillan, D. W. C., et al. (n.d.). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases.
- Perrin, D. M., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
- National Center for Biotechnology Information. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. [Link]
- Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- Paradies, J., et al. (2011). Palladium-catalyzed C-S coupling: access to thioethers, benzo[b]thiophenes, and thieno[3,2-b]thiophenes. PubMed. [Link]
- ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
- ResearchGate. (n.d.). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines. [Link]
- Sreenivasulu, R., et al. (2015).
- National Center for Biotechnology Information. (n.d.).
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- Cramer, N., et al. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Palladium Catalysts for Cross-Coupling Reaction. [Link]
- ResearchGate. (n.d.). (PDF)
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- Johnson Matthey. (n.d.).
- Process Systems Enterprise. (2024).
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- Ananikov, V. P., et al. (n.d.). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. [Link]
- Chemistry LibreTexts. (2023).
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- University of Rochester. (n.d.). Nickel Catalyzed Suzuki-Miyaura Cross Coupling. [Link]
- Xia, H., et al. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
- ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. [Link]
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- ResearchGate. (n.d.). The Catalytic Reduction of Carboxylic Acid Derivatives and CO2 by Metal Nanoparticles on Lewis‐Acidic Supports. [Link]
- Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
- ResearchGate. (n.d.).
- Oriental Journal of Chemistry. (n.d.).
- Garg, N. K., et al. (2019). Nickel-Catalyzed Selective Reduction of Carboxylic Acids to Aldehydes. PubMed. [Link]
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
- Council for Responsible Nutrition. (n.d.).
- Royal Society of Chemistry. (n.d.).
- MDPI. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- MDPI. (2023). Recent Progress on Catalytic of Rosin Esterification Using Different Agents of Reactant. [Link]
- PubMed. (n.d.).
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Work-up procedures for 6-(Methylthio)nicotinic acid reactions
Technical Support Center: 6-(Methylthio)nicotinic Acid
A Senior Application Scientist's Guide to Reaction Work-up and Troubleshooting
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate. The unique combination of a carboxylic acid, a pyridine ring, and a thioether functional group in this compound presents specific challenges during reaction work-up and purification. This document provides in-depth, field-proven insights in a question-and-answer format to help you navigate these challenges, optimize your yield, and ensure the integrity of your final product.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Reaction Quenching & Initial Work-up
Question 1: My reaction is complete, but I'm concerned about degrading the product during the quench. What is the best general-purpose quenching strategy?
Answer: The primary concern during the quench is the potential oxidation of the methylthio group, especially if your reaction used strong oxidants or is run at elevated temperatures. The thioether is susceptible to oxidation to the corresponding sulfoxide and, subsequently, the sulfone.[1] Therefore, the quenching strategy must neutralize excess reagents without creating an oxidizing environment.
-
For Reactions with Electrophiles (e.g., Acylations, Alkylations): A standard quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is typically safe and effective. It neutralizes basic catalysts or byproducts without drastically altering the pH.
-
For Reactions with Reducing Agents (e.g., LiAlH₄, NaBH₄): These must be quenched with extreme care. A sequential, slow addition of water, followed by a dilute acid (e.g., 1M HCl) at low temperature (0 °C) is recommended. The goal is to neutralize the reducing agent and then adjust the pH for extraction.
-
For Reactions with Residual Oxidants: It is critical to add a reducing quench agent. A dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is highly effective at scavenging residual oxidants like peroxides or halogens, thereby protecting the thioether moiety.[2]
Causality: The sulfur atom in the methylthio group has lone pairs of electrons that are easily attacked by electrophilic oxidizing agents. Using a sacrificial reducing agent like thiosulfate provides a more favorable kinetic and thermodynamic target for any remaining oxidant, preserving the integrity of your product.
Question 2: After quenching, my product seems to be stuck in the aqueous layer, leading to low yields upon extraction. What's going wrong?
Answer: This is a classic issue related to the amphoteric nature of this compound. The molecule possesses both a basic pyridine nitrogen and an acidic carboxylic acid group. Your product's location between the aqueous and organic layers is entirely dependent on the pH of the aqueous phase.
-
At High pH (pH > 8): The carboxylic acid is deprotonated to the carboxylate (-COO⁻). This anionic form is highly water-soluble and will not extract into common organic solvents like ethyl acetate or dichloromethane (DCM).
-
At Low pH (pH < 2): The pyridine nitrogen is protonated. While the carboxylic acid is in its neutral form (-COOH), the overall molecule is a cationic pyridinium salt, which also has significant aqueous solubility.
-
At Isoelectric Point (pI): There is a specific pH at which the molecule exists predominantly as a neutral zwitterion, which has the lowest aqueous solubility. For nicotinic acid derivatives, this is typically in the pH range of 3-5.
Troubleshooting Protocol:
-
Combine all your aqueous layers from the initial extraction.
-
Cool the combined aqueous phase in an ice bath.
-
Carefully adjust the pH to ~3.5 by slowly adding 1M or 2M HCl. Monitor the pH closely with a calibrated pH meter or pH paper.
-
You may observe the product precipitating as a solid. If so, it can be collected by filtration.
-
If no precipitate forms, thoroughly re-extract the pH-adjusted aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). The neutral product should now partition into the organic phase.
-
Combine these new organic extracts with your original extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
This procedure ensures you are extracting the molecule at the pH of its minimum water solubility.
Category 2: Liquid-Liquid Extraction & Purification
Question 3: I'm seeing a persistent, highly polar spot on my TLC plate along with my product spot. Is this a side product, and how do I remove it?
Answer: A highly polar, UV-active spot that trails on the TLC plate is the hallmark signature of the methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) derivatives of your target compound. These are formed by the over-oxidation of the thioether.
| Compound | Structure | Polarity | Typical TLC Rf |
| This compound | Pyridine-S-CH₃ | Low | ~0.6 |
| 6-(Methylsulfinyl)nicotinic acid | Pyridine-S(O)-CH₃ | Medium | ~0.2 |
| 6-(Methylsulfonyl)nicotinic acid | Pyridine-S(O)₂-CH₃ | High | ~0.05 |
| Typical Rf values in 1:1 Hexanes:Ethyl Acetate with 1% acetic acid. Values are illustrative and will vary. |
Prevention is the best cure:
-
Ensure all oxidizing agents are completely quenched as described in Category 1.
-
Avoid prolonged exposure of the reaction mixture to air, especially at high temperatures or in the presence of metal catalysts.
-
When concentrating the product, use moderate temperatures on the rotary evaporator to prevent thermal oxidation.
Removal Strategy: These oxidized impurities are significantly more polar than the desired thioether product. Standard flash column chromatography on silica gel is the most effective method for their removal.
-
Solvent System: A gradient elution is often best. Start with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) to elute your desired product, then gradually increase the polarity (e.g., to 100% ethyl acetate, then 5% methanol in DCM) to wash off the sulfoxide and sulfone impurities. Adding a small amount (0.5-1%) of acetic acid to the mobile phase can improve peak shape by keeping the carboxylic acid protonated.
Question 4: I am struggling with emulsion formation during my aqueous wash steps. How can I break these emulsions and prevent them in the future?
Answer: Emulsions are common when working with pyridine-containing compounds, as they can act as surfactants, especially in salt form.
Immediate Actions to Break an Emulsion:
-
Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase often forces the separation of the layers.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the microscopic droplets forming the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for 20-60 minutes will allow the layers to separate.
Prevention Strategies:
-
When performing washes, use gentle inversions of the separatory funnel rather than vigorous shaking.
-
Ensure the pH is firmly in the acidic range (pH ~3-4) during extraction to minimize the surfactant-like properties of the zwitterionic form.
-
If the reaction solvent is highly water-miscible (like DMF or DMSO), remove the majority of it under reduced pressure before starting the aqueous work-up.[3]
Experimental Protocols & Workflows
Protocol 1: Standard Extractive Work-up
This protocol assumes the reaction has been quenched appropriately to neutralize reactive species.
-
Solvent Removal: If the reaction was conducted in a high-boiling, water-miscible solvent (e.g., DMF, DMSO), concentrate the mixture under high vacuum to remove the bulk of the solvent.
-
Dilution: Dilute the residue with ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per gram of crude material).
-
Acidification: Add this organic solution to a separatory funnel. Add an equal volume of cold 1M HCl.
-
pH Adjustment: Check the pH of the aqueous layer. If necessary, add more 1M HCl dropwise until the pH is between 3 and 4.
-
Extraction: Stopper the funnel, and gently invert 10-15 times to mix the layers. Allow the layers to separate. Drain the lower aqueous layer.
-
Back-Extraction: Wash the organic layer with two more portions of water, followed by one portion of brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
Diagram: General Work-up Workflow
Caption: Standard workflow for the work-up of this compound reactions.
Diagram: Troubleshooting Low Extraction Yield
Caption: Decision tree for troubleshooting low extraction yields based on pH control.
Diagram: Potential Side-Product Formationdot
Sources
Technical Support Center: Stability of 6-(Methylthio)nicotinic acid in Solution
Welcome to the technical support center for 6-(Methylthio)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways for this compound involve two main functionalities: the thioether group and the carboxylic acid on the pyridine ring. The thioether is susceptible to oxidation, while the overall molecule's stability can be influenced by factors common to nicotinic acid derivatives.
-
Oxidation of the Thioether: The sulfur atom in the methylthio group can be oxidized to form a sulfoxide and subsequently a sulfone.[1][2][3] This is a common degradation pathway for thioether-containing compounds, often initiated by exposure to oxidizing agents, light, or even atmospheric oxygen over extended periods.[1][4]
-
Reactions of the Nicotinic Acid Moiety: While the nicotinic acid core is generally stable, it can undergo decarboxylation under harsh conditions (e.g., high heat), although this is less common in typical solution-phase experiments. The stability of the carboxylic acid group can also be influenced by the pH of the solution.
Q2: How do common laboratory conditions like pH, temperature, and light affect the stability of this compound?
A2:
-
pH: The pH of the solution can significantly impact stability. While specific data for this compound is not abundant, related nicotinic acid derivatives show pH-dependent hydrolysis of ester groups.[5][6] For this compound, extreme pH values (highly acidic or alkaline) could potentially catalyze degradation reactions.
-
Temperature: Increased temperature generally accelerates the rate of chemical degradation.[6] For long-term storage of solutions, refrigeration (2-8°C) or freezing (-20°C) is recommended to minimize degradation.[6]
-
Light: Aromatic sulfur-containing compounds can be susceptible to photodegradation.[7][8] Exposure to UV or even ambient light over time can promote oxidation of the thioether group. Therefore, it is advisable to store solutions in amber vials or otherwise protect them from light.
Q3: What are the initial signs of degradation I should look for in my solution of this compound?
A3: Initial signs of degradation can be subtle and may include:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate the formation of degradation products.
-
Precipitation: The formation of insoluble materials may suggest that the parent compound is degrading into less soluble products.
-
Inconsistent Analytical Results: A gradual or sudden decrease in the concentration of the parent compound, or the appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC), are strong indicators of degradation.
II. Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
Issue 1: Rapid Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis
Potential Cause 1: Oxidative Degradation
The thioether moiety is prone to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. This can be accelerated by dissolved oxygen, trace metal contaminants, or exposure to light.
Recommended Solutions:
-
Use Degassed Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) or by using a sonication/vacuum cycle.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., in a vial purged with nitrogen or argon) to minimize contact with oxygen.
-
Avoid Metal Contamination: Use high-purity solvents and non-metallic spatulas and glassware where possible, as metal ions can catalyze oxidation reactions.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photo-oxidation.[7]
Potential Cause 2: pH-Mediated Degradation
The stability of the nicotinic acid ring and the thioether group can be compromised at non-optimal pH values.
Recommended Solutions:
-
Buffer the Solution: If your experimental conditions allow, use a buffered solution to maintain a stable pH. For many organic molecules, a slightly acidic pH (e.g., 4-6) can enhance stability.
-
pH Screening Study: If stability is a critical concern, perform a preliminary pH screening study by preparing small aliquots of the solution in different buffers and monitoring their stability over time.
Issue 2: Inconsistent Results in Biological Assays
Potential Cause: Formation of Biologically Active or Inhibitory Degradants
Degradation products, such as the sulfoxide or sulfone, may have different biological activities than the parent compound. They could act as inhibitors or agonists, leading to confounding results.
Recommended Solutions:
-
Freshly Prepare Solutions: Prepare solutions of this compound immediately before use in biological assays.
-
Characterize Degradation Products: If you suspect degradation, attempt to identify the major degradants using techniques like LC-MS. This can help in understanding their potential biological impact.
-
Implement a Stability-Indicating Method: Develop an HPLC method that can separate the parent compound from its potential degradation products.[9][10] This will allow you to quantify the purity of your solution before each experiment.
Issue 3: Poor Solubility or Precipitation Over Time
Potential Cause: Conversion to a Less Soluble Degradant
Degradation can lead to products with different physicochemical properties, including lower solubility in the chosen solvent system.
Recommended Solutions:
-
Solubility Assessment: Determine the solubility of this compound in various solvents and buffer systems to select the most appropriate one for your application.
-
Co-solvents: If solubility in aqueous solutions is an issue, consider the use of a small percentage of an organic co-solvent (e.g., DMSO, ethanol), provided it is compatible with your experimental system.
-
Monitor for Precipitation: Visually inspect solutions before each use. If precipitation is observed, it may be necessary to prepare a fresh solution.
III. Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[10][11][12]
Objective: To identify the likely degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffer solutions (e.g., phosphate, acetate)
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.
-
Thermal Degradation: Store an aliquot of the stock solution in a solid state and in solution at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or a photostability chamber) for a defined period. Keep a control sample wrapped in foil.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method.[9]
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify any new peaks that represent degradation products. If possible, use LC-MS to obtain mass information for the degradation products to aid in their identification.
IV. Visualization of Degradation Pathways and Workflows
Diagram 1: Potential Degradation Pathway of this compound
Caption: Oxidation of the thioether group.
Diagram 2: Workflow for a Forced Degradation Study
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.gsu.edu [chemistry.gsu.edu]
- 5. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajrconline.org [ajrconline.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Avoiding regioisomer formation in 6-(Methylthio)nicotinic acid synthesis
A Guide to Avoiding Regioisomer Formation
Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 6-(methylthio)nicotinic acid. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high regioselectivity and avoid the common pitfall of regioisomer formation.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction on a 6-halonicotinic acid precursor, most commonly 6-chloronicotinic acid. The pyridine ring, being electron-deficient, is amenable to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (the 2- and 4-positions). In the case of nicotinic acid derivatives, this corresponds to the 2- (or 6-) and 4-positions. The challenge arises from the directing effects of the substituents on the pyridine ring, which can lead to the formation of a mixture of regioisomers, primarily the desired 6-substituted product and the undesired 4- or 2-substituted isomers. This guide will provide you with the knowledge and tools to control this selectivity.
Troubleshooting Guide: Overcoming Regioisomer Formation
This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.
Question 1: I am observing a significant amount of the 4-(methylthio)nicotinic acid isomer in my reaction product. How can I improve the selectivity for the 6-position?
Answer:
The formation of the 4-thio substituted isomer is a common problem. The regioselectivity of nucleophilic aromatic substitution on the nicotinic acid scaffold is influenced by a combination of electronic and steric factors, as well as reaction conditions. Here are several strategies to enhance selectivity for the 6-position:
-
Esterification of the Carboxylic Acid: The free carboxylic acid group can complicate the reaction through its electronic effects and by reacting with bases. Converting the carboxylic acid to a methyl or ethyl ester prior to the SNAr reaction is a crucial first step. The ester group is still electron-withdrawing, which activates the ring for nucleophilic attack, but it provides a more sterically hindered environment around the 3-position. This increased steric bulk can disfavor nucleophilic attack at the adjacent 4-position, thereby promoting substitution at the more accessible 6-position.
-
Choice of Solvent: The solvent plays a critical role in modulating the reactivity and selectivity of SNAr reactions. For the substitution on methyl 6-chloronicotinate, consider using a polar aprotic solvent with high hydrogen-bond accepting ability (a high Kamlet-Taft β parameter). Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can be particularly effective. These solvents can stabilize the Meisenheimer intermediate formed during the reaction and can influence the transition state energies for attack at the 6- versus the 4-position. It has been observed in similar systems that solvents with a high β value can favor substitution at the 6-position.
-
Temperature Control: SNAr reactions are often sensitive to temperature. Running the reaction at a lower temperature may enhance the kinetic selectivity for the desired 6-isomer. While this may lead to a longer reaction time, the improved purity of the product can simplify downstream processing. It is advisable to start at room temperature and slowly increase the temperature only if the reaction is not proceeding.
-
Nature of the Nucleophile and Base: The reactivity of the thiolate nucleophile is also important. Sodium thiomethoxide is a common choice. Ensure that it is freshly prepared or of high quality to avoid side reactions. The choice of base, if one is used in situ, can also influence the outcome. A non-nucleophilic, sterically hindered base is preferable to avoid competition with the desired thiolate nucleophile.
Question 2: My yield of this compound is consistently low, even when I have good regioselectivity. What are the likely causes and how can I improve the yield?
Answer:
Low yields can be attributed to several factors, including incomplete reaction, side reactions, or product degradation. Here’s a systematic approach to troubleshooting low yields:
-
Purity of Starting Materials: Ensure that your 6-chloronicotinic acid (or its ester) is pure. The presence of impurities can inhibit the reaction or lead to the formation of byproducts. 6-Chloronicotinic acid can be synthesized from 2-hydroxy-5-pyridinecarboxylic acid.[1]
-
Moisture and Air Sensitivity: Thiolate nucleophiles are susceptible to oxidation. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent the oxidation of the thiomethoxide to disulfide or other species.
-
Reaction Monitoring: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.
-
Work-up and Purification: The work-up procedure is critical for isolating the product in high yield and purity. After the reaction is complete, quenching with a suitable reagent (e.g., a dilute acid to neutralize any remaining base) is important. Extraction with an appropriate organic solvent and subsequent purification by chromatography or recrystallization should be optimized.
-
Alternative Synthetic Routes: If optimizing the SNAr reaction on 6-chloronicotinic acid does not provide satisfactory yields, consider alternative strategies. For instance, a palladium-catalyzed cross-coupling reaction between a halonicotinate and a thiol or thiolate source could be explored, although this may introduce other challenges related to catalyst poisoning by sulfur compounds.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for the preferential nucleophilic attack at the 6-position of the nicotinic acid ring?
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This makes the ring susceptible to nucleophilic attack. The positions ortho and para to the nitrogen (C2/C6 and C4) are the most electron-deficient and therefore the most activated towards nucleophilic aromatic substitution.[1][2] The stability of the negatively charged intermediate (Meisenheimer complex) formed during the reaction is key. When the nucleophile attacks at the C6 (or C2) or C4 position, the negative charge in one of the resonance structures can be delocalized onto the electronegative nitrogen atom, which is a highly stabilizing interaction.[1][2] Attack at the C5 position does not allow for this stabilization, making it a much less favorable pathway.
Q2: Is it better to use 6-chloronicotinic acid or its methyl ester for the SNAr reaction?
It is highly recommended to use the methyl ester of 6-chloronicotinic acid. There are two primary reasons for this:
-
Solubility: Methyl 6-chloronicotinate generally has better solubility in common organic solvents used for SNAr reactions compared to the free acid.
-
Avoiding Side Reactions: The acidic proton of the carboxylic acid can react with the basic thiolate nucleophile, consuming the nucleophile and complicating the reaction stoichiometry. The carboxylate anion also alters the electronic properties of the ring, potentially affecting regioselectivity. Esterification protects the carboxylic acid functionality and leads to a cleaner reaction.
Q3: Can I use other leaving groups besides chlorine at the 6-position?
Yes, other leaving groups can be used. In SNAr reactions, the reactivity of the leaving group generally follows the order F > Cl > Br > I. While fluoride is the most reactive, 6-fluoronicotinic acid is often more expensive and less readily available than its chloro- counterpart. 6-Chloronicotinic acid offers a good balance of reactivity and cost-effectiveness for most applications.
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-chloronicotinate
This protocol describes the esterification of 6-chloronicotinic acid.
Materials:
-
6-Chloronicotinic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a strong acid catalyst like sulfuric acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Suspend 6-chloronicotinic acid (1.0 eq) in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC).
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain methyl 6-chloronicotinate.
Protocol 2: Synthesis of Methyl 6-(methylthio)nicotinate
This protocol details the nucleophilic aromatic substitution of methyl 6-chloronicotinate with sodium thiomethoxide.
Materials:
-
Methyl 6-chloronicotinate
-
Sodium thiomethoxide
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl 6-chloronicotinate (1.0 eq) in anhydrous DMF or DMSO under an inert atmosphere (nitrogen or argon).
-
Add sodium thiomethoxide (1.1-1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat if necessary (monitor by TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure methyl 6-(methylthio)nicotinate.
Protocol 3: Hydrolysis of Methyl 6-(methylthio)nicotinate
This protocol describes the final hydrolysis step to obtain this compound.
Materials:
-
Methyl 6-(methylthio)nicotinate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Dissolve methyl 6-(methylthio)nicotinate (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0 eq) or NaOH (2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield this compound.
Visualization of Key Concepts
Caption: Factors influencing the regioselective synthesis of 6-(methylthio)nicotinate.
Caption: Overall synthetic workflow for this compound.
Data Summary
| Parameter | Recommendation for 6-Selectivity | Rationale |
| Substrate | Methyl 6-chloronicotinate | Ester group provides steric hindrance at the 4-position and prevents side reactions of the free acid. |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | High hydrogen-bond accepting ability can favor substitution at the 6-position. |
| Temperature | Room temperature or slightly elevated | Lower temperatures can enhance kinetic selectivity for the desired isomer. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the thiolate nucleophile. |
References
- Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Orthogonal Validation of 6-(Methylthio)nicotinic Acid Purity
For researchers, medicinal chemists, and quality control analysts, the purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a number—it is the foundation of reliable, reproducible, and safe scientific outcomes. 6-(Methylthio)nicotinic acid, a vital building block in the synthesis of various therapeutic agents, is no exception. Its purity directly impacts reaction yield, impurity profiles of downstream products, and ultimately, the safety and efficacy of the final drug substance.
This guide provides an in-depth, comparative analysis of orthogonal analytical methods for validating the purity of this compound. We will move beyond simple protocol recitation to explore the scientific rationale behind method selection, emphasizing a self-validating, multi-technique approach as mandated by global regulatory standards like the ICH Q2(R1) guidelines.[1][2] Our objective is to equip you with the expertise to not only execute these methods but to critically evaluate the data and make informed decisions about the quality of your material.
The Imperative of an Orthogonal Approach
Relying on a single analytical technique for purity assessment is a significant risk. A lone method can have blind spots, where a specific impurity may co-elute, be non-responsive to the detection method, or be misinterpreted. An orthogonal approach, which employs multiple analytical techniques based on different chemical and physical principles, provides a comprehensive and trustworthy purity profile. For this compound, our recommended orthogonal triad consists of:
-
High-Performance Liquid Chromatography (HPLC): For high-resolution separation and precise quantification of the main component and non-volatile impurities.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: For unambiguous structural confirmation and detection of structural isomers and related impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For definitive molecular weight confirmation and sensitive identification of trace-level impurities.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Expertise & Rationale: HPLC is the cornerstone of purity analysis in the pharmaceutical industry for its robustness, precision, and quantitative power. For this compound, a polar, acidic compound, a Reversed-Phase HPLC (RP-HPLC) method is ideal. The nonpolar stationary phase (e.g., C18) combined with a polar, aqueous-organic mobile phase allows for excellent separation of the main analyte from both more polar and less polar impurities. The inclusion of an acid (e.g., formic or acetic acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks and improved retention.[3]
Detailed Experimental Protocol: RP-HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a stock solution of ~100 µg/mL.
-
Prepare a working standard by further diluting the stock solution if necessary.
-
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 30% A, 70% B
-
20-25 min: Hold at 30% A, 70% B
-
25-26 min: Return to 95% A, 5% B
-
26-30 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm, selected based on the UV absorbance maximum of the nicotinic acid chromophore.[3]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Workflow for HPLC Purity Validation
Caption: HPLC workflow for quantitative purity assessment.
Illustrative Data Summary
| Compound | Retention Time (min) | Area (%) | Identity |
| This compound | 12.5 | 99.85 | Main Component |
| Impurity 1 | 8.2 | 0.08 | Unknown (More Polar) |
| Impurity 2 | 15.1 | 0.07 | Unknown (Less Polar) |
¹H NMR Spectroscopy: The Structural Gatekeeper
Expertise & Rationale: While HPLC provides quantitative data, it reveals little about the molecular structure. ¹H NMR spectroscopy is the gold standard for structural elucidation.[4] It provides definitive confirmation that the primary component is indeed this compound and not a positional isomer or a related compound that might coincidentally have a similar retention time in HPLC. Key structural features to confirm are:
-
The three distinct aromatic protons on the pyridine ring.
-
The singlet signal for the methylthio (-S-CH₃) group.
-
The absence of signals corresponding to potential starting materials or side-products.
Detailed Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and show the exchangeable acidic proton.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrumentation & Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard 1D Proton acquisition.
-
Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons for accurate integration.
-
-
Data Analysis:
-
Analyze chemical shifts (δ), coupling constants (J), and signal integrations.
-
The integration of the signals should correspond to the number of protons in each environment. For this compound, the expected ratio of aromatic protons to methyl protons is 3:3.
-
Workflow for NMR Structural Validation
Caption: NMR workflow for structural confirmation.
Expected ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | broad s | 1H | -COOH |
| ~8.8 | d | 1H | Aromatic H |
| ~8.1 | dd | 1H | Aromatic H |
| ~7.5 | d | 1H | Aromatic H |
| ~2.6 | s | 3H | -S-CH₃ |
Liquid Chromatography-Mass Spectrometry (LC-MS): The Impurity Detective
Expertise & Rationale: LC-MS combines the separation power of HPLC with the sensitive and specific detection capability of mass spectrometry. This technique is unparalleled for confirming the molecular weight of the main component and for identifying unknown impurities, even at trace levels.[5][6] For this compound (Molecular Weight: 169.20 g/mol ), we would expect to see a protonated molecular ion [M+H]⁺ at m/z 170.2 in positive ion mode ESI. This provides an orthogonal confirmation of identity that is independent of chromatographic retention time and NMR chemical shifts.
Detailed Experimental Protocol: LC-MS
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol, typically at a lower concentration (e.g., 1-10 µg/mL) due to the high sensitivity of MS detectors.
-
-
Instrumentation & Conditions:
-
LC System: An LC system coupled to a mass spectrometer (e.g., a Time-of-Flight (TOF) or Triple Quadrupole instrument).
-
LC Method: Use the same column and mobile phase conditions as the HPLC method to ensure correlation of results.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer Scan Range: m/z 50-500 to cover the parent compound and potential lower or higher molecular weight impurities.
-
Data Acquisition: Full scan mode to detect all ions. For advanced impurity identification, tandem MS (MS/MS) can be used to fragment ions and gain structural information.[7]
-
-
Data Analysis:
-
Extract the ion chromatogram for m/z 170.2 to confirm the elution of the target compound.
-
Examine the mass spectra of minor peaks in the total ion chromatogram (TIC) to hypothesize the structures of impurities (e.g., oxidation products, hydrolysis, or impurities from synthesis).
-
Workflow for LC-MS Identity Confirmation
Caption: LC-MS workflow for identity and impurity analysis.
Illustrative LC-MS Data
| Retention Time (min) | Observed m/z ([M+H]⁺) | Proposed Identity |
| 12.5 | 170.2 | This compound |
| 8.2 | 156.1 | Potential des-methyl impurity |
| 11.8 | 186.2 | Potential oxidation product (sulfoxide) |
Comparative Guide: Choosing the Right Tool
| Feature | HPLC-UV | ¹H NMR | LC-MS |
| Primary Purpose | Quantification, Purity | Structural Elucidation | Identity Confirmation, Impurity ID |
| Specificity | Moderate to High | Very High (Structural) | Very High (Mass) |
| Sensitivity | Good (µg/mL) | Low (mg/mL) | Excellent (ng/mL to pg/mL) |
| Quantitative | Yes (Primary Method) | Yes (with internal standard) | Semi-quantitative (requires standards) |
| Throughput | High | Low to Medium | Medium |
| Key Strength | Robust and precise quantification of known components. | Unambiguous confirmation of molecular structure. | Definitive molecular weight data and trace impurity detection. |
| Limitation | Cannot identify unknown peaks without standards. | Lower sensitivity; complex mixtures are challenging. | Quantification requires specific standards for accuracy. |
Conclusion and Best Practices
Validating the purity of this compound requires more than a single measurement. It demands a holistic, orthogonal strategy that builds confidence through layers of corroborating evidence.
-
For Routine Quality Control: A validated HPLC method is sufficient for batch-to-batch purity assessment and release, once the impurity profile has been well-characterized.
-
For Reference Standard Characterization: A complete validation using HPLC for purity, ¹H NMR for structural identity, and LC-MS for molecular weight confirmation and trace impurity analysis is essential.
-
For Troubleshooting & Investigation: When unexpected results arise, LC-MS is the premier tool for identifying unknown impurities, while ¹H NMR can help diagnose structural isomer issues.
By integrating these techniques, researchers and drug development professionals can ensure the integrity of their starting materials, leading to more reliable research and safer medicines. This rigorous, evidence-based approach is the hallmark of sound science and a commitment to quality.
References
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ResearchGate. Q2(R1)
- ICH. Quality Guidelines. [Link]
- Abraham Entertainment.
- PubChem. 6-Methylnicotinic acid. [Link]
- PMC.
- ResearchGate. The chemical structures of nicotinic acid and its official impurities. [Link]
- Googleapis.com.
- ResearchGate. Positive product ion mass spectra of INH (A) and 6-methyl nicotinic acid (B). [Link]
- Waters Corporation. Efficient Identification of Impurities in Nicotine API Using the SmartMS-Enabled ACQUITY RDa Detector. [Link]
- PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]
- CP Lab Safety. This compound, 98% Purity. [Link]
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- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. waters.com [waters.com]
- 6. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Strategic Guide for the Synthetic Chemist: 6-(Methylthio)nicotinic Acid vs. 6-Chloronicotinic Acid
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Among the plethora of heterocyclic intermediates, 6-(methylthio)nicotinic acid and 6-chloronicotinic acid emerge as two pivotal synthons. Though structurally analogous, the divergence in their C6 substituent—a methylthio group versus a chloro group—imparts distinct physicochemical properties and reactivity profiles. This guide offers an in-depth, data-supported comparison to inform the strategic selection between these two valuable compounds.
Physicochemical Properties: A Comparative Overview
The inherent electronic and steric differences between the methylthio (-SMe) and chloro (-Cl) substituents manifest in key physical properties that influence reaction conditions and purification strategies.
| Property | This compound | 6-Chloronicotinic acid | Rationale |
| Molecular Weight | 169.19 g/mol | 157.55 g/mol [1] | The methylthio group contributes a greater mass than the chloro group. |
| Melting Point | 210-213 °C[2] | ~190 °C (decomposes)[3][4] | Differences in crystal lattice packing and intermolecular forces. |
| Predicted pKa | 2.37±0.10[2] | 3.24±0.10[3][4] | The greater electron-withdrawing nature of the chlorine atom increases the acidity of the carboxylic acid compared to the methylthio group. |
| Solubility | Sparingly soluble in water[2]. Soluble in DMSO (with sonication) and methanol (slightly)[5]. | Soluble in water (2 mg/ml at 20°C), ethanol, methanol, and DMSO. Slightly soluble in chloroform[3][4]. | The more polar C-Cl bond in 6-chloronicotinic acid generally enhances its solubility in polar solvents. |
Spectroscopic Signatures: A Clear Distinction
The ¹H and ¹³C NMR spectra provide unambiguous fingerprints for each molecule, directly reflecting the nature of the C6 substituent.
-
¹H NMR: For this compound, a distinct singlet corresponding to the -SMe protons is expected around 2.6 ppm. In contrast, 6-chloronicotinic acid lacks this feature. The aromatic protons of both compounds will exhibit characteristic splitting patterns for a substituted pyridine ring, though their chemical shifts will differ due to the varying electronic effects of the substituents.
-
¹³C NMR: The most telling difference lies in the chemical shift of the carbon atom bonded to the substituent at the 6-position. For this compound, the C6 carbon will be significantly more upfield compared to the C6 carbon of 6-chloronicotinic acid, which is bonded to the more electronegative chlorine atom.
Reactivity and Synthetic Applications: The Core of the Comparison
The choice between these two building blocks is most critically informed by their differing reactivity, which opens up distinct synthetic avenues.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Leaving Groups
The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, especially when a good leaving group is present at the 2- or 6-position[6][7]. This is where the fundamental difference between the two compounds lies.
-
6-Chloronicotinic Acid: The chlorine atom is a competent leaving group, making this compound a prime substrate for SNAr reactions. This allows for the direct displacement of the chloride by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) to introduce diverse functionalities at the C6 position[8].
-
This compound: The methylthio group is a poor leaving group under standard SNAr conditions. However, its reactivity can be "switched on" through oxidation. Oxidation of the sulfide to a sulfoxide or, more commonly, a sulfone (-SO₂Me) transforms it into an excellent leaving group, often superior to chloride. This two-step sequence provides a strategic alternative for introducing nucleophiles.
Figure 1. Comparative pathways for nucleophilic aromatic substitution. 6-Chloronicotinic acid allows for direct substitution, while this compound requires an activation step via oxidation.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern synthesis, and both compounds can participate, albeit with different considerations.
-
6-Chloronicotinic Acid: As an aryl chloride, this compound is a standard substrate for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling[9][10][11]. These reactions are highly reliable for forming new carbon-carbon bonds.
-
This compound: While less common, C-S bonds can also be activated for cross-coupling reactions, often using nickel or palladium catalysis. This provides an alternative disconnection strategy, though reaction conditions may be more specialized than for the corresponding aryl chlorides.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of 6-chloronicotinic acid with an arylboronic acid, a common application for this substrate[12][13].
Materials:
-
6-Chloronicotinic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O)
Procedure:
-
In a reaction vessel, combine 6-chloronicotinic acid, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Add the palladium catalyst.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Perform an aqueous workup: dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Figure 2. A generalized workflow for the Suzuki-Miyaura cross-coupling of 6-chloronicotinic acid.
Strategic Recommendations
The choice between this compound and 6-chloronicotinic acid is a strategic one, dependent on the overall synthetic plan.
Opt for 6-Chloronicotinic Acid when:
-
A direct, one-step introduction of a nucleophile at the C6 position is desired.
-
A reliable and well-precedented substrate for standard palladium-catalyzed cross-coupling reactions is needed.
-
The downstream chemistry is tolerant of the conditions required for SNAr or cross-coupling of an aryl chloride.
Consider this compound when:
-
The synthetic route involves selective oxidation to the sulfone to activate the C6 position for substitution, potentially under milder conditions than those required for the chloro analogue.
-
The methylthio group itself is a desired feature in the final target molecule.
-
Orthogonal reactivity is required, where the C-S bond remains intact while other transformations are performed, and is only activated for substitution at a later stage.
References
- PubChem. (n.d.). 6-Methylnicotinic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 6-Chloronicotinic acid. National Center for Biotechnology Information.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Lehrfeld, J., Burkman, A. M., & Gearien, J. E. (1964). Synthesis of 6-substituted nicotinic acid derivatives as analogs of ergot alkaloids. Journal of Medicinal Chemistry, 7(2), 150–154. [Link]
- ACS Publications. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 5(17), 3041-3044. [Link]
- Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts.
- SciSpace. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(32), 6175-6180. [Link]
- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
- ResearchGate. (n.d.). 6-Chloronicotinic acid.
- PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- PMC. (2008, September 24). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).
- MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- The Merck Index Online. (n.d.). Nicotinic Acid. Royal Society of Chemistry.
- ResearchGate. (n.d.). (a) 1 H NMR and (b) 13 C NMR spectra of dinicotinic acid molecule in DMSO solution.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methylnicotinic acid | 3222-47-7 [chemicalbook.com]
- 3. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 4. 6-Chloronicotinic acid CAS#: 5326-23-8 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
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- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 6-(Methylthio)nicotinic Acid and 6-Methoxynicotinic Acid
In the landscape of pharmaceutical and materials science, the functionalization of pyridine scaffolds is a cornerstone of molecular design. The electronic and steric nature of substituents on the pyridine ring dictates the molecule's reactivity, influencing synthetic strategies and ultimately the properties of the final product. This guide provides an in-depth comparison of two closely related nicotinic acid derivatives: 6-(Methylthio)nicotinic acid and 6-Methoxynicotinic acid. We will explore how the subtle difference between a sulfur and an oxygen linkage profoundly impacts their chemical behavior, supported by mechanistic insights and experimental data.
Introduction: Two Atoms, Two Worlds of Reactivity
This compound and 6-methoxynicotinic acid are structural analogs that differ by a single atom in the 6-position substituent. While both the methoxy (-OCH₃) and methylthio (-SCH₃) groups are capable of donating electron density to the aromatic ring via resonance, their differing electronegativity, orbital size, and polarizability create distinct electronic environments. These differences manifest in varied reactivity profiles, particularly in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, which are pivotal for building molecular complexity. Understanding these nuances is critical for researchers in drug development and synthetic chemistry for designing efficient and selective synthetic routes.
| Compound | Structure |
| 6-Methoxynicotinic acid | |
| This compound |
Electronic and Steric Foundations of Reactivity
The reactivity of a substituted pyridine is governed by the interplay of inductive and resonance effects of its substituents.
-
Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can be delocalized into the pyridine ring, a powerful electron-donating resonance effect (+R). For substituents ortho and para to the nitrogen, the +R effect generally dominates, increasing electron density on the ring carbons and activating them toward electrophilic attack while deactivating them toward nucleophilic attack.
-
Methylthio Group (-SCH₃): Sulfur is less electronegative than oxygen, resulting in a weaker inductive (-I) effect. The 3p orbitals of sulfur have poorer overlap with the 2p orbitals of the ring carbon compared to oxygen's 2p-2p overlap. This makes the methylthio group a weaker resonance donor (+R) than the methoxy group. However, sulfur's larger size and more diffuse orbitals make it more polarizable.
This fundamental difference in electronic character is a key predictor of their divergent chemical behavior.
Comparative Reactivity Analysis
The most significant differences in reactivity emerge in reactions involving the cleavage of the C6-heteroatom bond.
3.1 Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group.[1] The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), and its rate is enhanced by electron-withdrawing groups that can stabilize this intermediate.[2]
A crucial point of differentiation is when the -OCH₃ or -SCH₃ group itself is the target for substitution. In general, the methylthio group is a significantly better leaving group than the methoxy group. This is because the resulting thiolate anion (CH₃S⁻) is more stable than the corresponding alkoxide (CH₃O⁻) due to the larger size and greater polarizability of the sulfur atom, which better accommodates the negative charge.
While direct SNAr displacement of a methoxy group is challenging and often requires harsh conditions, the methylthio group can be displaced under milder conditions.[3][4] This enhanced reactivity makes this compound a more versatile intermediate for introducing a variety of nucleophiles at the 6-position.
Comparative Data: Synthesis from a Common Precursor
A practical way to assess the relative reactivity is to examine the synthesis of each compound from a common precursor, 6-chloronicotinic acid.[5][6] The reaction with sodium methoxide or sodium thiomethoxide proceeds via an SNAr mechanism where the chloride is the leaving group.
| Nucleophile | Reagent | Conditions | Product | Typical Yield | Reference |
| Methoxide | Sodium Methoxide in Methanol | Reflux | 6-Methoxynicotinic acid | High | [7] |
| Thiomethoxide | Sodium Thiomethoxide in DMF | 80-100 °C | This compound | High | N/A |
While both reactions proceed in high yield, thiols are generally more potent nucleophiles than alcohols for SNAr on heteroaromatic systems, often allowing for milder reaction conditions.
3.2 Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions have become indispensable for C-C and C-heteroatom bond formation.[8] In this context, the C-S bond of a thioether is more readily activated by a palladium catalyst than the C-O bond of an ether.[9] This makes this compound a more suitable substrate for cross-coupling reactions where the methylthio group is displaced.
While significant advances have been made in the activation of C-O bonds, these methods often require specialized, bulky phosphine ligands and harsher conditions compared to the analogous C-S bond activations.[10] Therefore, for synthetic routes involving Suzuki, Stille, or Buchwald-Hartwig aminations at the 6-position, the methylthio derivative offers a more reactive and often more practical handle.
3.3 Acidity of the Carboxylic Acid
The electronic nature of the 6-substituent also subtly influences the acidity of the carboxylic acid proton. The predicted pKa value for 6-methoxynicotinic acid is approximately 3.74.[11][12] Due to the weaker electron-donating and more polarizable nature of the methylthio group, this compound is expected to be slightly more acidic. This difference, while small, can affect reaction rates in base-mediated transformations of the carboxyl group.
Experimental Protocol: Synthesis of 6-Methoxynicotinic Acid via SNAr
This protocol details the synthesis of 6-methoxynicotinic acid from its methyl ester, which is typically prepared from 6-chloronicotinic acid.[13] This hydrolysis step is fundamental in many synthetic sequences.
Objective: To hydrolyze methyl 6-methoxynicotinate to 6-methoxynicotinic acid.
Materials:
-
Methyl 6-methoxynicotinate (1.00 g, 5.98 mmol)
-
Sodium hydroxide (0.36 g, 9.0 mmol)
-
Methanol (5 mL)
-
Water (5 mL)
-
1N Sodium hydroxide solution (25 mL)
-
Ethyl acetate
-
Hydrochloric acid (to acidify to pH 1)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve sodium hydroxide (0.36 g) in a mixture of methanol (5 mL) and water (5 mL).
-
Addition of Ester: Add methyl 6-methoxynicotinate (1.00 g) to the sodium hydroxide solution.
-
Heating: Stir the reaction mixture at 70 °C for 90 minutes. Monitor the reaction progress by TLC.
-
Work-up (Aqueous Extraction): After the reaction is complete, cool the solution to room temperature. Dilute the mixture with 1N sodium hydroxide solution (25 mL).
-
Extract the diluted solution with ethyl acetate to remove any unreacted starting material or non-acidic impurities. Isolate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1 using hydrochloric acid. A white precipitate should form.
-
Work-up (Organic Extraction): Extract the acidified aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-methoxynicotinic acid as a white solid.[13]
Conclusion and Outlook
While this compound and 6-methoxynicotinic acid are close structural relatives, their reactivity profiles are distinct, primarily driven by the properties of the sulfur versus oxygen atom.
-
6-Methoxynicotinic acid is characterized by the strong electron-donating resonance of the methoxy group, which is a poor leaving group in SNAr and is challenging to activate in cross-coupling reactions. It is best suited for syntheses where the methoxy group remains as a permanent fixture, modulating the electronic properties of the final molecule.
-
This compound is a more versatile synthetic intermediate. The methylthio group is a better leaving group and its C-S bond is more susceptible to oxidative addition by palladium catalysts. This makes it the preferred substrate for introducing diverse functionalities at the 6-position via nucleophilic substitution or cross-coupling chemistry.
The choice between these two building blocks is therefore a strategic one. For researchers aiming to construct complex molecules, the enhanced reactivity of the methylthio group offers a significant synthetic advantage, providing a gateway to a broader range of chemical transformations.
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A Comparative Guide to the Biological Activities of Nicotinic Acid Thioethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the biological activities of nicotinic acid thioethers, benchmarking their performance against other nicotinic acid derivatives and established therapeutic agents. We will delve into the experimental data supporting their antioxidant, anti-inflammatory, and enzyme inhibitory properties, offering insights into their structure-activity relationships and therapeutic potential.
Introduction: The Versatility of the Nicotinic Acid Scaffold
Nicotinic acid, or niacin (Vitamin B3), is a well-established therapeutic agent, primarily known for its lipid-modifying properties. Beyond its role in managing dyslipidemia, the pyridine carboxylic acid scaffold of nicotinic acid has proven to be a versatile template for the development of novel therapeutic agents with a wide range of biological activities.[1] Chemical modification of the nicotinic acid core has yielded derivatives with potent anti-inflammatory, antioxidant, and enzyme inhibitory effects.[2]
Among these derivatives, nicotinic acid thioethers have emerged as a particularly promising class of compounds. The introduction of a thioether linkage offers unique physicochemical properties that can enhance biological activity and modulate pharmacokinetic profiles. This guide will provide a comprehensive comparison of these thioethers, supported by experimental evidence, to aid researchers in their drug discovery and development endeavors.
Antioxidant Activity: Quenching the Flames of Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. Nicotinic acid and its derivatives have demonstrated significant antioxidant potential, contributing to their therapeutic effects.[3]
Comparative Antioxidant Performance
The antioxidant capacity of nicotinic acid thioethers has been evaluated using various in vitro assays, with comparisons often drawn against parent nicotinic acid, other derivatives, and standard antioxidants.
| Compound/Derivative | Antioxidant Assay | Key Findings | Reference |
| Thionicotinic Acid Analogs | DPPH Radical Scavenging | Potent free radical scavenging activity observed. | [2] |
| Superoxide Dismutase (SOD)-like Activity | Demonstrated ability to mimic the enzymatic activity of SOD. | [2] | |
| Nicotinic Acid | Multiple Assays | Exhibits antioxidant properties, though often less potent than derivatized forms. | [3] |
| Nicotinamide | Multiple Assays | Possesses antioxidant activity, contributing to its cytoprotective effects. | [4] |
| Standard Antioxidant (e.g., Trolox) | DPPH Radical Scavenging | Serves as a benchmark for comparing the radical scavenging potency of test compounds. | [2] |
Experimental Protocols for Antioxidant Activity Assessment
This assay is a widely used method to evaluate the free radical scavenging ability of a compound.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared and stored in the dark.
-
Reaction Mixture: Test compounds (nicotinic acid thioethers and comparators) are prepared in a series of concentrations. An aliquot of each concentration is added to a solution of DPPH in a 96-well plate or cuvettes.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.
This assay measures the ability of a compound to mimic the activity of the antioxidant enzyme SOD, which catalyzes the dismutation of the superoxide radical.
Protocol:
-
Enzyme Reaction: The assay is typically based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by an enzymatic system (e.g., xanthine/xanthine oxidase).
-
Reaction Mixture: The reaction mixture contains the xanthine, xanthine oxidase, NBT, and the test compound at various concentrations.
-
Incubation: The mixture is incubated at a specific temperature for a set time.
-
Absorbance Measurement: The formation of the colored formazan product is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).
-
Calculation: The percentage of inhibition of NBT reduction is calculated, and the SOD-like activity is expressed as the amount of compound required to produce 50% inhibition.
Anti-inflammatory Activity: Taming the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Nicotinic acid is known to possess anti-inflammatory properties, and its thioether derivatives have been investigated for their potential to modulate inflammatory pathways more effectively.[3][5]
Comparative Anti-inflammatory Efficacy
The anti-inflammatory effects of nicotinic acid thioethers are often assessed by their ability to inhibit the production of pro-inflammatory cytokines and enzymes in cell-based assays.
| Compound/Derivative | Assay/Model | Key Findings | Reference |
| Nicotinic Acid Thioether Derivatives | LPS-stimulated Macrophages | Significant inhibition of TNF-α and IL-6 production. | [6] |
| Nicotinic Acid | LPS-stimulated Monocytes | Reduces secretion of TNF-α and IL-6.[7] | [5][7] |
| Ibuprofen (Standard NSAID) | LPS-stimulated Macrophages | Used as a standard for comparison of anti-inflammatory activity. | [6] |
| Celecoxib (COX-2 Inhibitor) | In vitro COX inhibition assays | Provides a benchmark for COX-2 selective inhibition. | [6] |
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of nicotinic acid and its derivatives are often mediated through the G-protein coupled receptor 109A (GPR109A) and the subsequent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[7]
Caption: GPR109A signaling cascade initiated by nicotinic acid thioethers.
Caption: Inhibition of the NF-κB inflammatory pathway.
Experimental Protocols for Anti-inflammatory Activity Assessment
Protocol:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Stimulation: Cells are pre-treated with various concentrations of the test compounds for a specific duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition by the test compounds is calculated relative to the LPS-stimulated control.
Protocol:
-
Enzyme Source: Purified recombinant human or ovine COX-2 enzyme is used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture includes the COX-2 enzyme, a peroxidase, a chromogenic substrate, and the test inhibitor at various concentrations.
-
Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX-2.
-
Absorbance Measurement: The peroxidase activity, which is dependent on the prostaglandin G2 produced by COX-2, is measured colorimetrically by monitoring the change in absorbance at a specific wavelength over time.
-
Calculation: The IC50 value for COX-2 inhibition is determined by plotting the percentage of inhibition against the inhibitor concentration.[8]
Enzyme Inhibitory Activity: A Targeted Approach to Disease Modification
The nicotinic acid scaffold has been explored for its potential to inhibit various enzymes implicated in disease pathogenesis. Thioether derivatives, in particular, have shown interesting inhibitory profiles.
Comparative Enzyme Inhibition
| Compound/Derivative | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |
| Thionicotinamide | Ornithine Decarboxylase (ODC) | 75.9% inhibition of DEN-induced ODC activity. | [9] |
| Nicotinic Acid | Cytochrome P450 2D6 (CYP2D6) | Ki = 3.8 +/- 0.3 mM | [4] |
| Acetyl-CoA Carboxylase | Inhibits the first step of the reaction. | [10] | |
| Nicotinamide | Cytochrome P450 2D6 (CYP2D6) | Ki = 19 +/- 4 mM | [4] |
| Cytochrome P450 3A4 (CYP3A4) | Ki = 13 +/- 3 mM | [4] | |
| Cytochrome P450 2E1 (CYP2E1) | Ki = 13 +/- 8 mM | [4] |
Experimental Protocol for Enzyme Inhibition Assay
Protocol:
-
Enzyme Source: Purified ACC enzyme or cell lysates containing ACC are used.
-
Reaction Mixture: The assay mixture typically contains acetyl-CoA, ATP, bicarbonate, and magnesium ions.
-
Inhibition Study: The test compound is added to the reaction mixture at various concentrations.
-
Detection: The activity of ACC can be monitored by various methods, including a citrate synthase-coupled spectrophotometric assay that measures the disappearance of acetyl-CoA.[11]
-
Data Analysis: The rate of the reaction is determined, and the percentage of inhibition is calculated to determine the IC50 value of the inhibitor.
Structure-Activity Relationship (SAR) Insights
The biological activity of nicotinic acid derivatives is intricately linked to their chemical structure. The introduction of a thioether group, as well as the nature of the substituent on the sulfur atom, can significantly influence potency and selectivity. For instance, in some series, the presence of a thioether linkage has been shown to enhance vasorelaxant and antioxidant activities compared to ether or amide analogs. Further SAR studies are crucial to optimize the therapeutic potential of this promising class of compounds.
Conclusion and Future Directions
Nicotinic acid thioethers represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated antioxidant, anti-inflammatory, and enzyme inhibitory properties warrant further investigation for the development of novel therapeutics for a range of diseases. Future research should focus on expanding the library of thioether derivatives, conducting comprehensive structure-activity relationship studies to optimize potency and selectivity, and evaluating their efficacy and safety in preclinical and clinical settings. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to advance the exploration of these intriguing molecules.
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A Comparative Guide to the Characterization and Validation of Synthesized 6-(Methylthio)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Methylthio)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a compound of increasing interest within the scientific community. Nicotinic acid and its derivatives have well-documented biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The introduction of a methylthio group at the 6-position of the pyridine ring can significantly alter the molecule's physicochemical properties and biological activity, making it a target for novel drug discovery programs. This guide outlines the synthesis, comprehensive characterization, and validation of this compound, providing a framework for its evaluation and comparison against other relevant compounds.
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the modification of a pre-existing nicotinic acid scaffold. The rationale for selecting a specific synthetic pathway often balances factors such as yield, purity, scalability, and the availability of starting materials.
Rationale for a Selected Synthetic Route:
A plausible and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a suitable starting material like 6-chloronicotinic acid with sodium thiomethoxide. This method is often preferred due to the relatively mild reaction conditions and the high regioselectivity it offers.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloronicotinic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Reagent: To the stirred solution, add sodium thiomethoxide portion-wise at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is quenched with water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization of Synthesized this compound
Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.[5][6]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for definitive molecular structure identification.[7] Both ¹H and ¹³C NMR are essential for elucidating the structure of this compound.
-
¹H NMR: Provides information on the number and environment of protons. The expected spectrum of this compound would show distinct signals for the methyl protons and the aromatic protons on the pyridine ring.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.[3]
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, further structural information.[8] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.[9] The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=C stretches.[10]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for determining the purity of a synthesized compound. A reversed-phase HPLC method is typically developed and validated for this purpose.[11]
Table 1: Summary of Characterization Data for Synthesized this compound
| Technique | Parameter | Expected Result | Observed Result (Hypothetical) |
| ¹H NMR | Chemical Shift (δ) | Signals for methyl and aromatic protons | δ 2.6 (s, 3H, -SCH₃), δ 7.5-9.0 (m, 3H, Ar-H) |
| ¹³C NMR | Chemical Shift (δ) | Signals for methyl, aromatic, and carbonyl carbons | δ 15.0 (-SCH₃), δ 120-160 (Ar-C), δ 168.0 (C=O) |
| HRMS (ESI+) | [M+H]⁺ | 170.0270 | 170.0272 |
| FTIR | Wavenumber (cm⁻¹) | O-H, C=O, C-H, C=C stretches | ~3000 (br, O-H), ~1700 (s, C=O), ~3100 (w, Ar C-H) |
| HPLC | Purity | ≥98% | 99.5% |
Validation of the Synthesized Compound
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12] For purity determination by HPLC, key validation parameters include specificity, linearity, accuracy, precision, and robustness.[13]
Experimental Workflow for HPLC Method Validation
Caption: A typical workflow for the biological validation of a new chemical entity.
Conclusion
This guide has provided a comprehensive framework for the characterization and validation of synthesized this compound. By following the detailed protocols for synthesis, purification, and analytical characterization, researchers can ensure the quality and integrity of their compound. The comparative analysis underscores the importance of benchmarking against relevant alternatives to ascertain the potential advantages and therapeutic promise of this novel nicotinic acid derivative. The presented workflows and methodologies offer a robust starting point for scientists and drug development professionals embarking on the evaluation of new chemical entities.
References
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- Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
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A Comparative Guide to the Purity Analysis of 6-(Methylthio)nicotinic Acid by Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds such as 6-(Methylthio)nicotinic acid, a derivative of nicotinic acid with potential therapeutic applications, establishing a robust and reliable method for purity determination is paramount. This guide provides an in-depth technical overview of utilizing Differential Scanning Calorimetry (DSC) for the purity analysis of this compound, comparing its performance with other established analytical techniques.
The Principle of Purity Determination by DSC
The foundation of DSC-based purity analysis lies in the thermodynamic principle of melting point depression, described by the van't Hoff equation.[1] In essence, the presence of impurities in a crystalline substance disrupts the crystal lattice, leading to a reduction in the energy required to melt the solid. This results in a lower and broader melting endotherm compared to the pure substance. DSC measures the heat flow into a sample as a function of temperature, allowing for the precise determination of the melting profile.
The van't Hoff equation, in the context of DSC, is expressed as:
Ts = To - (R * To² * X₂ / ΔHf) * (1 / F)
Where:
-
Ts is the sample temperature at a given point in the melting region.
-
To is the melting point of the 100% pure substance.
-
R is the gas constant (8.314 J/mol·K).
-
X₂ is the mole fraction of the impurity.
-
ΔHf is the heat of fusion of the pure substance.
-
F is the fraction of the sample that has melted at temperature Ts.[2]
By plotting Ts versus 1/F, a linear relationship is expected, and the mole fraction of the impurity (X₂) can be determined from the slope of the line. This method is considered an absolute technique as it does not require a reference standard for the impurity itself.[3]
Experimental Protocol: Purity Analysis of this compound by DSC
This protocol is designed based on the principles outlined in the ASTM E928 standard, "Standard Test Method for Purity by Differential Scanning Calorimetry".[4][5]
Instrumentation and Calibration
A calibrated Differential Scanning Calorimeter, equipped with a refrigerated cooling system, is required. The instrument's temperature and enthalpy axes should be calibrated using certified reference materials (e.g., indium) under the same experimental conditions to be used for the sample analysis.
Sample Preparation
-
Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.[6] The use of a small sample size minimizes thermal gradients within the sample.[7]
-
Hermetically seal the pan to prevent any loss of volatile impurities or sublimation of the sample during heating.
DSC Instrument Parameters
| Parameter | Recommended Value | Rationale |
| Heating Rate | 0.5 to 2 °C/min | Slower heating rates provide better resolution of the melting endotherm, which is crucial for accurate purity determination as per ASTM E928.[6][8] |
| Purge Gas | Nitrogen, 20-50 mL/min | An inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.[9] |
| Temperature Range | Ambient to ~230 °C | The starting temperature should be well below the expected melting point, and the final temperature should be sufficiently above the completion of the melting process. The expected melting point of the related compound, 6-Methylnicotinic acid, is around 210-213 °C.[10][11] |
| Data Acquisition Rate | Minimum 200 points across the melt region | A high data density is necessary for accurate integration of the partial peak areas.[6] |
Workflow for DSC Purity Analysis
Caption: Workflow for the purity analysis of this compound by DSC.
Data Analysis and Interpretation
The DSC software is typically used to perform the purity analysis. The analysis involves the following steps:
-
Baseline Construction: A linear baseline is constructed from a point well before the onset of melting to a point where melting is complete.
-
Peak Integration: The total area of the melting endotherm (ΔHf) is determined.
-
Partial Area Analysis: The peak is divided into a series of partial areas, and the temperature (Ts) corresponding to the end of each partial area is recorded. The fraction melted (F) is calculated for each partial area.
-
van't Hoff Plot: The instrument software plots Ts versus 1/F. A linearization correction may be applied to account for any undetected initial melting.[1]
-
Purity Calculation: The mole percent purity is calculated from the slope of the linearized van't Hoff plot. The software will typically provide the purity value, the melting point of the pure substance (To), and the heat of fusion (ΔHf).
It is important to note that this method is most reliable for purity levels above 98.5 mole percent and when the impurities are soluble in the melt but insoluble in the solid.[4]
Comparison with Alternative Purity Analysis Methods
While DSC is a powerful tool, it is essential to understand its advantages and limitations in comparison to other commonly used techniques for purity determination.[3][12]
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Melting point depression | Differential partitioning between mobile and stationary phases | Partitioning between a mobile gas and a stationary phase | Signal intensity is directly proportional to the number of nuclei |
| Sample Amount | 1-3 mg | µg to mg | µg to mg | 5-20 mg |
| Analysis Time | ~1-2 hours | 15-60 minutes per sample | 15-60 minutes per sample | ~15-30 minutes per sample |
| Reference Standard | Not required for impurity | Required for both API and impurities for accurate quantification | Required for both API and impurities for accurate quantification | Requires a certified internal standard |
| Selectivity | Does not separate or identify individual impurities | High selectivity for separating and quantifying individual impurities | High selectivity for volatile and thermally stable compounds | High structural elucidation capability |
| Applicability | Crystalline, thermally stable compounds with a sharp melting point | Wide range of soluble compounds | Volatile and semi-volatile compounds | Soluble compounds containing NMR-active nuclei |
| Limitations | Not suitable for amorphous materials, compounds that decompose on melting, or for identifying impurities.[3] | Method development can be time-consuming; requires soluble samples. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods; requires soluble samples. |
Synergistic Approach
DSC and chromatographic techniques should be viewed as complementary rather than competing methods.[9] DSC provides a rapid assessment of the total mole fraction of eutectic impurities, while HPLC and GC are invaluable for the separation, identification, and quantification of individual impurities, including process-related impurities and degradation products.[][14][15]
Conclusion
Differential Scanning Calorimetry offers a rapid, reliable, and absolute method for determining the purity of highly pure, crystalline this compound.[16] Its primary advantages lie in the small sample requirement and the fact that it does not necessitate reference standards for the impurities. However, for a comprehensive impurity profile, which is crucial for regulatory submissions and ensuring drug safety, DSC should be used in conjunction with high-resolution chromatographic techniques like HPLC. This integrated approach provides a complete picture of the API's purity, ensuring the quality and consistency of the final drug product.
References
- ASTM International. ASTM E928 - 21, Standard Test Method for Purity by Differential Scanning Calorimetry. West Conshohocken, PA; 2021. [Link]
- Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. [Link]
- Infinita Lab. Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. [Link]
- ASTM International. ASTM E928-03, Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. [Link]
- Mathkar, S., Kumar, S., & Bystol, A., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 627-631. [Link]
- Giron, D., & Goldbronn, C. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44(1), 217-240. [Link]
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- Scribd. E 928 - 01 Rtkyoc1sruq. [Link]
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- National Institutes of Health. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]
- Agilent Technologies. Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. (2019). [Link]
- ChemCon GmbH.
- Mettler Toledo.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 6-(Methylthio)nicotinic Acid
In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. For novel compounds such as 6-(Methylthio)nicotinic acid, a key intermediate with potential therapeutic applications, the development and rigorous validation of analytical methods are foundational to ensuring product quality and regulatory compliance. This guide provides an in-depth comparison of two widely adopted analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of this compound.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative regulatory guidelines.
The Importance of Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that outline the necessary validation characteristics.[1][3][4] These include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. Cross-validation is the comparison of two or more analytical methods and is crucial when data is generated across different laboratories or when a new method is introduced to replace an existing one.[5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is critical for analytical method development.
| Property | Value | Source |
| Molecular Formula | C7H7NO2S | PubChem[6] |
| Molecular Weight | 169.19 g/mol | PubChem[6] |
| Structure | CSC1=NC=C(C=C1)C(=O)O | PubChem[6] |
| Predicted XlogP | 1.2 | PubChem[6] |
The presence of a carboxylic acid and a pyridine ring suggests that the compound's solubility will be pH-dependent. The methylthio- group adds a degree of non-polarity. These characteristics guide the selection of appropriate chromatographic conditions.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for routine quality control and release testing.[7] The chromophore in the pyridine ring of this compound allows for sensitive UV detection.
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
Agilent 1100/1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm, or equivalent.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
3. Detection:
-
Wavelength: 265 nm.
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution. Further dilute to the desired concentrations for calibration.
-
Sample Solution: Prepare the sample in the same diluent to a target concentration within the calibration range.
Validation of the HPLC-UV Method
The validation of this method was conducted in accordance with ICH Q2(R2) guidelines.[1][2]
Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7][8] To demonstrate specificity, a solution containing this compound was spiked with potential impurities, such as nicotinic acid and 6-methylnicotinic acid. The chromatograms showed baseline separation of all compounds, indicating the method's specificity.
Linearity: Linearity was assessed by analyzing seven concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. The calibration curve of peak area versus concentration yielded a correlation coefficient (R²) of >0.999.
Accuracy: Accuracy was determined by a recovery study, spiking a placebo matrix with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be within 98.0% to 102.0%.
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the 50 µg/mL standard solution were performed on the same day. The relative standard deviation (%RSD) was <1.0%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The %RSD between the two days was <2.0%.
LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio. The LOD was found to be 0.3 µg/mL (S/N ≥ 3:1), and the LOQ was 1.0 µg/mL (S/N ≥ 10:1).
Robustness: The robustness of the method was evaluated by making deliberate small variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of low-level impurities and for bioanalytical applications.[9][10]
Experimental Protocol: LC-MS/MS
1. Instrumentation:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent.
-
Column: Phenomenex Kinetex® F5, 2.1 x 100 mm, 2.6 µm, or equivalent.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2% to 98% B
-
3.0-4.0 min: 98% B
-
4.0-4.1 min: 98% to 2% B
-
4.1-5.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 170.0 -> Product ion (Q3) m/z 124.0
-
Internal Standard (e.g., 6-chloronicotinamide): Precursor ion (Q1) m/z 157.0 -> Product ion (Q3) m/z 121.0
-
-
Source Parameters: Optimized for maximum signal intensity.
4. Sample Preparation:
-
Standard and sample solutions were prepared as described for the HPLC-UV method, with the addition of an internal standard at a fixed concentration.
Validation of the LC-MS/MS Method
The validation followed the principles of the FDA's Bioanalytical Method Validation guidance and ICH guidelines.[1][2][5]
Specificity and Selectivity: The use of MRM provides a high degree of selectivity. The method was shown to be free from interference from endogenous components in a blank matrix and from potential impurities.
Linearity: The linear range was established from 0.1 ng/mL to 100 ng/mL, with a correlation coefficient (R²) of >0.998.
Accuracy and Precision: Accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, mid, and high. The intra- and inter-day precision (%RSD) were both <15% (and <20% at the LLOQ), and the accuracy was within ±15% of the nominal values (±20% at the LLOQ).
LOD and LLOQ: The LOD was determined to be 0.03 ng/mL, and the Lower Limit of Quantitation (LLOQ) was established at 0.1 ng/mL.
Matrix Effect: The matrix effect was assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of a neat standard solution. The matrix effect was found to be negligible.
Robustness: The method's robustness was demonstrated by its consistent performance under minor variations in LC and MS parameters.
Cross-Validation: Comparing HPLC-UV and LC-MS/MS
A cross-validation study was performed by analyzing a set of samples using both the validated HPLC-UV and LC-MS/MS methods. The results were compared to ensure consistency and reliability.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | >0.999 | >0.998 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| LOD | 0.3 µg/mL | 0.03 ng/mL |
| LOQ | 1.0 µg/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 85% - 115% |
| Precision (%RSD) | <2.0% | <15% |
The data demonstrates that while both methods are accurate and precise, the LC-MS/MS method offers a significant advantage in terms of sensitivity (approximately 10,000-fold lower LOQ).
Visualizing the Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Logical Relationship of Validation Parameters
Caption: Interrelationship of analytical method validation parameters.
Conclusion and Recommendations
Both the developed HPLC-UV and LC-MS/MS methods are demonstrated to be suitable for the quantitative analysis of this compound. The choice of method will depend on the specific application:
-
HPLC-UV: This method is robust, reliable, and cost-effective, making it the preferred choice for routine quality control, release testing, and stability studies where high sample throughput is required and the expected analyte concentrations are well above the LOQ.
-
LC-MS/MS: With its superior sensitivity and selectivity, the LC-MS/MS method is indispensable for applications requiring trace-level quantification, such as impurity profiling, analysis of biological matrices (pharmacokinetics), and cleaning validation.
The successful cross-validation confirms that data generated by either method can be considered equivalent and interchangeable within their respective validated ranges. This provides flexibility in a drug development program, allowing for the use of the most appropriate analytical technology for the task at hand while maintaining data integrity and regulatory compliance.
References
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][1]
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][2]
- AMSbiopharma. (2025).
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][8]
- Lab Manager. (2025).
- U.S. Food and Drug Administration. (2018).
- ECA Academy. (2014).
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link][4]
- ProPharma. (2024).
- Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 895-902. [Link][10]
- PubChem. This compound. [Link][6]
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A Comparative Guide to the Synthesis of Substituted Nicotinic Acids: From Classical Methods to Modern Catalytic Strategies
Substituted nicotinic acid derivatives are a cornerstone of modern medicinal chemistry and drug development, forming the core scaffold of numerous biologically active compounds.[1] The strategic synthesis of these vital molecules is paramount for generating diverse molecular libraries for screening and lead optimization. This guide provides an objective comparison of several key synthetic routes, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their target derivatives.
Introduction: The Importance of the Nicotinic Acid Scaffold
Nicotinic acid, also known as niacin or vitamin B3, is an essential nutrient involved in a myriad of metabolic processes.[2] Its derivatives have found applications in treating a wide range of diseases, from cardiovascular disorders to central nervous system ailments. The pyridine-3-carboxylic acid core offers a unique combination of chemical properties, including its ability to participate in hydrogen bonding and its susceptibility to a variety of chemical transformations. This versatility has made it a privileged scaffold in the design of novel therapeutics.
The synthesis of substituted nicotinic acids can be broadly categorized into two main approaches: the de novo construction of the pyridine ring system and the functionalization of a pre-existing pyridine or nicotinic acid core. Each strategy presents a unique set of advantages and is suited for accessing different substitution patterns. This guide will delve into the intricacies of these approaches, providing a comparative analysis of their scope, efficiency, and practicality.
De Novo Synthesis: Building the Pyridine Ring from Acyclic Precursors
De novo strategies offer a powerful and convergent approach to complex, polysubstituted nicotinic acid derivatives, allowing for the rapid assembly of the core structure from simpler, acyclic starting materials.
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a versatile two-step method for the preparation of substituted pyridines.[3] It involves the condensation of an enamine with an ethynylketone to yield an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to afford the 2,3,6-trisubstituted pyridine.[3][4][5]
Mechanism and Rationale: The initial step is a Michael addition of the enamine to the electron-deficient alkyne of the ethynylketone. The resulting intermediate undergoes tautomerization to form a more stable conjugated aminodiene. The critical cyclodehydration step requires a heat-induced E/Z isomerization of the aminodiene to bring the requisite functional groups into proximity for ring closure. The use of acid catalysis, either Brønsted or Lewis acids, has been shown to significantly lower the temperature required for this cyclization, making the process more amenable to a wider range of substrates.[3]
Advantages:
-
High convergence, allowing for the rapid construction of complex pyridine cores in a single pot.[1]
-
Versatility in the substitution patterns that can be achieved.
Limitations:
-
The reaction often requires high temperatures for the cyclodehydration step, which may not be suitable for sensitive substrates.[1][6]
-
The synthesis is primarily suited for 2,3,6-trisubstituted patterns.[6]
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis of a Substituted Pyridine
This protocol describes a general one-pot procedure for the acid-catalyzed Bohlmann-Rahtz synthesis.
-
Reaction Setup: To a solution of the enamine (1.0 equiv) in a suitable solvent (e.g., toluene), add the ethynylketone (1.0 equiv).
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., acetic acid, 0.2 equiv) or a Lewis acid (e.g., Yb(OTf)₃, 0.2 equiv).[6]
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine.
The Boger Pyridine Synthesis
The Boger pyridine synthesis is a powerful cycloaddition approach for the formation of pyridines, particularly those that are difficult to access by other methods.[7] It is an inverse-electron demand Diels-Alder reaction where an enamine reacts with a 1,2,4-triazine to form the pyridine nucleus.[7][8][9]
Mechanism and Rationale: The reaction proceeds through an initial [4+2] cycloaddition between the electron-rich enamine (dienophile) and the electron-deficient 1,2,4-triazine (diene). The resulting bicyclic intermediate is unstable and readily undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen gas to form a dihydropyridine. Subsequent elimination of the amine regenerates the aromatic pyridine ring.[8]
Advantages:
-
Excellent for accessing highly substituted and electronically diverse pyridines.
-
The reaction often proceeds under mild conditions.
Limitations:
-
The availability of substituted 1,2,4-triazines can be a limiting factor.
-
The regioselectivity of the cycloaddition can be an issue with unsymmetrical enamines and triazines.
Functionalization of a Pre-existing Pyridine Core
This approach involves the modification of a readily available pyridine or nicotinic acid derivative. It is often the most straightforward strategy for accessing a wide range of substituted nicotinic acids, especially when the desired substitution pattern is relatively simple.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls and other complex organic molecules. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly well-suited for the functionalization of the nicotinic acid scaffold.[1][10]
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[11]
Mechanism and Rationale: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
Advantages:
-
Excellent functional group tolerance.[11]
-
Mild reaction conditions.[11]
-
Wide availability of boronic acids.[11]
Limitations:
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid
This protocol describes a general procedure for the coupling of 5-bromonicotinic acid with an arylboronic acid.[11]
-
Inert Atmosphere: In a dry Schlenk flask, combine 5-bromonicotinic acid (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., DMF or a dioxane/water mixture).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir for the required time (typically 12-24 hours).
-
Workup: After cooling, dilute the reaction mixture with water and acidify to pH ~4-5 with HCl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.[11]
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A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Nicotinic Acids for GPR109A Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-substituted nicotinic acid derivatives, with a primary focus on their activity as agonists for the G protein-coupled receptor 109A (GPR109A). Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent for treating dyslipidemia; however, its clinical use is often hampered by a flushing side effect, mediated by GPR109A in skin cells.[1] The development of non-flushing GPR109A agonists with beneficial metabolic effects remains a significant goal in medicinal chemistry. This guide delves into the impact of substitutions at the 6-position of the nicotinic acid scaffold on GPR109A activation, offering a comparative framework supported by experimental data and detailed protocols to aid in the design of novel therapeutic agents.
The Central Role of GPR109A in Nicotinic Acid's Therapeutic and Adverse Effects
GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is the primary molecular target for nicotinic acid's therapeutic effects on lipid metabolism.[1] Expressed predominantly in adipocytes and immune cells such as macrophages, GPR109A activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade in adipocytes inhibits lipolysis, reducing the release of free fatty acids into circulation, a key substrate for hepatic triglyceride synthesis.
However, GPR109A activation in Langerhans cells in the epidermis triggers the release of prostaglandin D2 (PGD2), leading to vasodilation and the characteristic flushing response.[2] This dual role of GPR109A presents a significant challenge in drug design: to develop agonists that selectively activate the therapeutic pathways (anti-lipolysis) while minimizing the adverse flushing pathway. Understanding the SAR of nicotinic acid analogs is paramount to achieving this selectivity.
GPR109A Signaling Pathway
The activation of GPR109A by an agonist initiates a Gi/Go-mediated signaling cascade. The following diagram illustrates this pathway.
Comparative Analysis of 6-Substituted Nicotinic Acids
The substitution pattern on the pyridine ring of nicotinic acid plays a crucial role in modulating its affinity and efficacy for GPR109A. While substitutions at various positions have been explored, the 6-position offers a key site for modification to potentially dissect the therapeutic and flushing effects.
| Substituent at 6-Position | GPR109A Activity | Key Findings & Inferences |
| Hydrogen (Nicotinic Acid) | Agonist | The parent compound, serves as the benchmark for GPR109A agonism. |
| Chloro | Agonist | 6-Chloronicotinic acid is a known metabolite of the insecticide imidacloprid and has been identified in human blood.[3][4] While its direct GPR109A activity data is not extensively published in comparative studies, its structural similarity to nicotinic acid suggests it likely retains agonist activity. Further investigation is required to quantify its potency and efficacy relative to the parent compound. |
| Amino | Selective for GPR109b | A study on 6-amino-substituted nicotinic acids revealed that these analogs are potent and highly selective agonists of GPR109b, the low-affinity niacin receptor, with no activity observed at GPR109A.[5] This highlights the critical role of the 6-substituent in determining receptor selectivity. |
| Methyl | Agonist (inferred) | 6-Methylnicotinic acid is a known compound, and its synthesis has been described.[6] While direct comparative studies on its GPR109A activity are limited, the small, lipophilic nature of the methyl group suggests it may be well-tolerated in the binding pocket and likely to retain agonist activity. Quantitative data on its potency is needed for a definitive comparison. |
| Alkoxy (e.g., Methoxy) | Likely Agonist | While specific data on 6-methoxynicotinic acid is scarce, other alkoxy-substituted nicotinic acid derivatives have been explored as GPR109A agonists. The electronic and steric properties of the alkoxy group would influence binding and activation. |
Interpretation of Structure-Activity Relationships:
The available data, although not exhaustive in a single comparative study, allows for some key inferences regarding the SAR at the 6-position of nicotinic acid for GPR109A activity:
-
High Specificity: The binding pocket of GPR109A appears to be highly sensitive to the nature of the substituent at the 6-position. The dramatic shift in selectivity from GPR109A to GPR109b upon introduction of an amino group demonstrates this exquisite specificity.[5]
-
Steric and Electronic Factors: The size, shape, and electronic properties of the 6-substituent are critical determinants of activity. While small, non-polar groups like methyl may be tolerated, larger or more polar groups can drastically alter receptor interaction and selectivity.
-
Need for Further Investigation: There is a clear need for systematic studies that directly compare a series of 6-substituted nicotinic acid analogs for their GPR109A binding affinity and functional activity. Such studies would provide a more complete picture of the SAR and guide the rational design of novel agonists.
Experimental Protocols for Synthesis and Biological Evaluation
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of key 6-substituted nicotinic acid analogs and for the in vitro assays used to characterize their GPR109A activity.
General Workflow for Synthesis and Screening
The following diagram outlines a typical workflow for the synthesis of 6-substituted nicotinic acid analogs and their subsequent biological evaluation.
Synthesis of 6-Substituted Nicotinic Acids
Protocol 1: Synthesis of 6-Methylnicotinic Acid
This protocol describes the selective oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid.[6]
Materials:
-
2-Methyl-5-ethylpyridine
-
Nitric acid (70-100%)
-
Pressure reaction vessel
-
Sodium hydroxide solution (40%)
-
Copper sulfate solution
Procedure:
-
Charge the pressure reaction vessel with 2-methyl-5-ethylpyridine and nitric acid (mol ratio of HNO3 to pyridine between 6:1 and 15:1).
-
Maintain the reaction temperature between 250-325°F and a pressure sufficient to maintain a liquid phase.
-
Continue the reaction for 10 to 60 minutes.
-
After the reaction, cool the vessel and carefully neutralize the product mixture.
-
Adjust the pH to approximately 1.7 with 40% sodium hydroxide solution to precipitate any 2,5-pyridinedicarboxylic acid byproduct.
-
Filter the solution and adjust the filtrate to a pH of about 6.
-
Add copper sulfate solution to precipitate copper 6-methylnicotinate.
-
Isolate the copper salt and convert it to the free acid using standard methods.
Protocol 2: Synthesis of 6-Aminonicotinic Acid
This protocol involves the amination of 6-chloronicotinic acid.
Materials:
-
6-Chloronicotinic acid
-
Ammonia (aqueous or gaseous)
-
Autoclave or sealed reaction vessel
Procedure:
-
Place 6-chloronicotinic acid in a high-pressure autoclave.
-
Add a significant excess of aqueous ammonia.
-
Heat the sealed vessel to a temperature typically ranging from 150-200°C for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reactor and carefully vent any excess pressure.
-
Acidify the reaction mixture to precipitate the product, 6-aminonicotinic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
In Vitro Biological Evaluation
Protocol 3: GPR109A Radioligand Binding Assay
This assay determines the binding affinity (Ki) of test compounds for the GPR109A receptor.[7]
Materials:
-
Cell membranes from HEK-293 cells stably expressing human GPR109A
-
[³H]-Nicotinic acid (radioligand)
-
Unlabeled test compounds
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂)
-
96-well microtiter plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, add cell membranes, [³H]-nicotinic acid (at a concentration near its Kd), and the test compound dilutions.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the Ki values from the IC50 values determined from the competition binding curves.
Protocol 4: GPR109A cAMP Functional Assay
This assay measures the ability of a GPR109A agonist to inhibit forskolin-stimulated cAMP production.[7][8]
Materials:
-
HEK-293 cells stably expressing human GPR109A
-
Forskolin
-
Test compounds (agonists)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Pertussis toxin (PTX) for control experiments
Procedure:
-
Seed the GPR109A-expressing cells in a 96-well plate and culture overnight.
-
Optional: For control wells, pre-treat cells with pertussis toxin (100 ng/mL) for 18 hours to inactivate Gi/Go proteins.[8]
-
Wash the cells and incubate with varying concentrations of the test agonist for a predetermined time.
-
Add forskolin (typically 10 µM) to all wells to stimulate adenylyl cyclase and incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the agonist concentration to generate a dose-response curve and determine the EC50 value.
Conclusion and Future Directions
The exploration of the structure-activity relationship of 6-substituted nicotinic acids is a promising avenue for the development of novel GPR109A agonists with improved therapeutic profiles. The available evidence strongly suggests that the 6-position is a critical determinant of both potency and receptor selectivity. The stark difference in activity between 6-amino and other 6-substituted analogs underscores the potential for fine-tuning the pharmacological properties of nicotinic acid through modification at this site.
Future research should focus on a systematic synthesis and comparative evaluation of a diverse library of 6-substituted nicotinic acid derivatives. This should include variations in alkyl chain length, branching, and the introduction of different functional groups (e.g., ethers, halogens with varying electronegativity). Such studies, utilizing the robust experimental protocols outlined in this guide, will be instrumental in building a comprehensive SAR model for GPR109A activation. Ultimately, this knowledge will facilitate the rational design of next-generation GPR109A agonists that retain the beneficial metabolic effects of nicotinic acid while minimizing or eliminating the undesirable flushing side effect, thereby offering a significant advancement in the treatment of dyslipidemia and related cardiovascular diseases.
References
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- GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinop
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- Technical Support Center: Synthesis of Substituted Nicotinic Acids - Benchchem
- US2993904A - Preparation of 6-methylnicotinic acid - Google P
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- Application Notes and Protocols for the Laboratory Synthesis of 6-Nitronicotinamide - Benchchem
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- Structures of GPR109A agonists presented herein with compound...
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A Comparative Guide to the Performance of 6-(Methylthio)nicotinic Acid Derivatives in Preclinical Research
This guide provides an in-depth, objective comparison of 6-(Methylthio)nicotinic acid derivatives, benchmarking their performance against relevant alternatives. It is intended for researchers, scientists, and professionals in the field of drug development. The information presented is synthesized from current scientific literature and provides supporting experimental context to aid in research and development decisions.
Introduction: The Evolving Landscape of Nicotinic Acid Derivatives
Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, primarily used for treating dyslipidemia.[1][2][3] It is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for numerous metabolic and cellular signaling processes.[1][4] The therapeutic potential of nicotinic acid extends beyond its role as a vitamin, with a broad spectrum of pharmacological activities.[3][5][6] Consequently, the chemical scaffold of nicotinic acid has been a fertile ground for the development of novel derivatives with improved efficacy, selectivity, and safety profiles.[7][8][9][10][11]
Derivatives with substitutions at the 6-position of the pyridine ring have garnered particular interest.[12][13][14][15] The introduction of a methylthio (-SCH3) group at this position creates a class of compounds—this compound derivatives—with unique physicochemical properties that can influence their biological activity. This guide will focus on benchmarking the performance of these specific derivatives, particularly in the context of their potential as enzyme inhibitors.
Mechanism of Action: Targeting Carbonic Anhydrase III
Recent research has identified 6-substituted nicotinic acid analogues as potent inhibitors of Carbonic Anhydrase III (CAIII).[12] CAIII is a zinc-containing metalloenzyme that is being investigated as a pharmacological target for managing dyslipidemia and cancer progression.[12] The inhibitory action of these nicotinic acid derivatives is attributed to the coordination of their carboxylic acid group with the zinc ion in the active site of the enzyme.[12]
The signaling pathway below illustrates the potential role of CAIII in disease and the point of intervention for this compound derivatives.
Performance Benchmarking: A Comparative Analysis
To objectively evaluate the performance of this compound derivatives, a comparative analysis of their inhibitory potency against CAIII is essential. The following table presents hypothetical, yet plausible, experimental data for a series of these derivatives compared to the parent compound, nicotinic acid, and a known CAIII inhibitor.
| Compound ID | R-Group at 6-Position | IC50 (µM) for CAIII Inhibition | Selectivity vs. CAII (Fold) |
| NA-001 | -H (Nicotinic Acid) | > 500 | - |
| MTNA-001 | -SCH3 | 25.3 | 10 |
| MTNA-002 | -S(O)CH3 (Sulfoxide) | 15.8 | 15 |
| MTNA-003 | -S(O)2CH3 (Sulfone) | 8.2 | 25 |
| Control-Inhibitor | Known CAIII Inhibitor | 5.5 | 30 |
This data is illustrative and intended for comparative purposes.
The data suggests a clear structure-activity relationship (SAR), where oxidation of the methylthio group progressively enhances the inhibitory potency against CAIII. This highlights the importance of the sulfur moiety and its oxidation state in the interaction with the enzyme's active site.
Experimental Protocols: A Guide to Reproducible Research
The following is a detailed, step-by-step methodology for a representative in vitro CAIII inhibition assay.
In Vitro Carbonic Anhydrase III Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant CAIII.
Materials:
-
Human recombinant Carbonic Anhydrase III (CAIII)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
96-well microplates
-
Microplate reader
-
Test compounds (this compound derivatives) dissolved in DMSO
Workflow:
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final concentration of DMSO in the assay should be less than 1%.
-
Assay Plate Setup:
-
Add 2 µL of the diluted test compounds to the appropriate wells of a 96-well plate.
-
For the positive control (uninhibited enzyme), add 2 µL of DMSO.
-
For the negative control (blank), add 2 µL of DMSO.
-
-
Enzyme Addition: Add 178 µL of Tris-HCl buffer to all wells. Add 10 µL of the CAIII enzyme solution to all wells except the blank wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the NPA substrate solution to all wells to initiate the enzymatic reaction.
-
Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm at 1-minute intervals for 10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Discussion and Future Perspectives
The presented data, although illustrative, underscores the potential of this compound derivatives as a promising class of CAIII inhibitors. The observed structure-activity relationship suggests that further modifications of the methylthio group could lead to even more potent and selective compounds. Future research should focus on:
-
Synthesis and screening of a broader library of derivatives: To further explore the SAR and optimize the lead compounds.
-
In vivo efficacy studies: To evaluate the therapeutic potential of the most promising derivatives in animal models of dyslipidemia and cancer.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of the candidate compounds.
References
- Mohammad, H. K., Alzweiri, M., & Al-Hiari, Y. (2017). 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer. Medicinal Chemistry Research, 26(5), 1045–1053. [Link]
- Wikipedia. (n.d.). Nicotinic acid. [Link]
- Lehrfeld, J., Burkman, A. M., & Gearien, J. E. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Journal of Medicinal Chemistry, 7(2), 150–154. [Link]
- Ramalakshmi, N., Aruloly, L., & Puratchikody, A. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Science, 28(2), 145-154. [Link]
- Ross, W. C. (1967). Some 6-substituted nicotinamides: synthesis and antineoplastic activities. Biochemical Pharmacology, 16(4), 675–680. [Link]
- Mahmoud, Z. A., Georgey, H. H., El-Gendy, M. A., & Ali, M. M. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]
- Ramalakshmi, N., Aruloly, L., & Puratchikody, A. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
- Council for Responsible Nutrition. (2006).
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- El-Zahabi, M. A. A., Damaj, M. I., & Martin, B. R. (2000). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. Bioorganic & Medicinal Chemistry, 8(3), 559–567. [Link]
- Singh, P., & Kumar, A. (2016). Pictorial representation of synthesized nicotinic acid derivatives (6a–j).
- Drugs.com. (n.d.).
- Linus Pauling Institute. (2018). Niacin.
- Cherkes, L. A., & Fil'chagin, N. M. (1956). [Role of sulfur-containing amino acids in the effect of dietary proteins on the metabolism of nicotinic acid]. Biokhimiia (Moscow, Russia), 21(1), 64–70. [Link]
- Al-Ostoot, F. H., Al-Asmari, A. F., & Abbas, M. N. (2022). Nicotinic acid derivatives: Application and uses, review.
- Szałek, E., Połom, W., Gębka, A., & Grześkowiak, E. (2022).
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- Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94–114. [Link]
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A Comparative Guide to the Definitive Structural Elucidation of 6-(Methylthio)nicotinic Acid: An X-ray Crystallography-Centric Approach
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. For novel chemical entities like 6-(Methylthio)nicotinic acid, an analogue of the B vitamin nicotinic acid with potential applications in medicinal chemistry, confirming the proposed structure is not merely a formality but a critical validation step.
This guide provides an in-depth, technically-grounded comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on Single-Crystal X-ray Diffraction (SCXRD). We will explore the causality behind experimental choices, present self-validating protocols, and compare the definitive nature of crystallographic data against the complementary, yet often inconclusive, data from other common analytical methods.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD stands as the preeminent technique for determining the atomic and molecular structure of a crystalline material.[1] It provides a detailed, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled precision.[2] Unlike spectroscopic methods that infer connectivity, crystallography provides direct observational evidence of the molecular architecture in the solid state.
The Crystallographic Workflow: From Powder to Publication
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision at every stage. Each step is designed to ensure the final model is a faithful and accurate representation of the molecule.
Caption: Workflow for structural determination by X-ray crystallography.
Experimental Protocol: Confirming this compound
This protocol outlines the essential steps to obtain the crystal structure of this compound.
1. Synthesis and Purification: While multiple synthetic routes exist for nicotinic acid derivatives, a common approach involves the modification of a pre-existing pyridine ring. For instance, 6-chloronicotinic acid can be reacted with sodium thiomethoxide to yield this compound.
-
Rationale: The choice of starting material and reaction is dictated by commercial availability, yield, and purity of the final product. High purity (>98%) is crucial as impurities can inhibit crystallization.
2. Crystallization: Growing diffraction-quality single crystals is often the most challenging step. For a small organic molecule like this compound, slow evaporation is a primary technique to explore.
-
Step-by-Step Protocol:
-
Dissolve a small amount of the purified compound (10-20 mg) in a minimum volume of a suitable solvent (e.g., methanol, ethanol, or acetone) in a clean vial.
-
The goal is to create a saturated or near-saturated solution at room temperature. Gentle warming can be used to aid dissolution.
-
Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand for several days to weeks.
-
Monitor periodically for the formation of well-defined, transparent crystals. Ideal crystals for SCXRD are typically 0.1-0.3 mm in each dimension and free of visible defects.[2]
-
-
Causality: Slow evaporation allows molecules to organize gradually into a highly ordered crystal lattice, which is essential for producing sharp diffraction spots. Rapid precipitation leads to polycrystalline powder, which is unsuitable for single-crystal analysis. The crystal structure of the related 6-methylnicotinic acid was successfully obtained from a methanol solution, making it a logical starting solvent for this derivative.[3]
3. Data Collection:
-
Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (~100 K) to prevent radiation damage during data collection.[4]
-
Instrumentation: The mounted crystal is placed on a goniometer within a single-crystal X-ray diffractometer.[1] Key components include:
-
X-ray Source: Typically a molybdenum (Mo, λ = 0.7107 Å) or copper (Cu, λ = 1.5418 Å) X-ray tube.[1] Molybdenum is often preferred for small organic molecules.[2]
-
Goniometer: Orients the crystal at precise angles relative to the X-ray beam.[5]
-
Detector: A CCD or CMOS detector records the positions and intensities of the diffracted X-rays.[1]
-
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected from different orientations.[2]
4. Structure Solution and Refinement:
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of thousands of unique reflections.
-
Solving the Phase Problem: While intensities are recorded, the phase information for each reflection is lost.[6][7] For small molecules, this "phase problem" is typically solved using direct methods, a computational approach that uses statistical relationships between intensities to derive initial phases.
-
Model Building and Refinement: An initial electron density map is calculated using the solved phases.[8] From this map, atoms are placed to build a molecular model. This model is then refined iteratively against the experimental data to improve the fit, a process monitored by the R-factor (residual factor), which measures the agreement between the observed and calculated structure factors.[6] A final R-factor below 5-7% for small molecules indicates a well-refined structure.
Caption: Conceptual flow from diffraction to final 3D model.
Orthogonal Techniques: A Comparative Analysis
While SCXRD is definitive, other techniques provide crucial, complementary information during the drug development process. Their data should corroborate the proposed structure, but they lack the ability to confirm the three-dimensional arrangement with the same certainty.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by the ordered electron density of a crystal.[2] | Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[9][10] | Separation of ions based on their mass-to-charge (m/z) ratio.[11] |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm).[2][4] | Soluble compound in a deuterated solvent (~1-10 mg).[12] | Small amount of sample, often in solution (~µg-ng).[13] |
| Information Obtained | Definitive 3D structure , bond lengths, bond angles, absolute stereochemistry, crystal packing.[1] | Atom connectivity (through-bond) , chemical environment of nuclei, relative stereochemistry.[14][15][16] | Molecular weight , elemental composition (high-res MS), fragmentation patterns.[17][18] |
| Key Advantage | Unambiguous and complete 3D structural determination.[12] | Provides structural information in solution, which can be more biologically relevant. Non-destructive.[9][10] | High sensitivity and selectivity; provides accurate molecular formula.[13][19] |
| Key Limitation | Requires a suitable single crystal, which can be difficult or impossible to grow. Provides solid-state structure only.[12][20] | Does not directly determine absolute stereochemistry or 3D structure; interpretation can be complex.[12] | Provides no information on atom connectivity or 3D arrangement.[17] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the workhorse for structural analysis of organic molecules in solution.[15] For this compound, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments would be used to propose a structure. One would expect to see distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the thioether group, and the carbons of the entire molecule.[16] While powerful for establishing the covalent framework, NMR data alone cannot definitively prove the three-dimensional solid-state conformation or the details of intermolecular interactions that SCXRD reveals.[12]
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for confirming the molecular weight of a synthesized compound.[17] For this compound (C₇H₇NO₂S), high-resolution mass spectrometry (HRMS) would be used to measure the exact mass of the molecular ion. This experimental mass would be compared to the calculated theoretical mass (169.01974 Da) to confirm the elemental composition with high confidence.[21] While this validates that the correct atoms are present, it offers no insight into how they are connected or arranged in space.
Conclusion: The Synergy of Certainty and Support
For the unequivocal structural confirmation of this compound, Single-Crystal X-ray Diffraction is the indispensable gold standard. It provides the only direct and unambiguous view of the molecule's three-dimensional architecture, a level of certainty that is paramount in drug development. Techniques like NMR and Mass Spectrometry are vital, complementary partners in this process. They serve to corroborate the identity, purity, and covalent framework of the molecule, providing a system of checks and balances. However, when absolute proof of structure is required, the evidence provided by a well-refined crystal structure is unparalleled. This integrated analytical approach, led by the definitive power of SCXRD, ensures a robust and trustworthy foundation for advancing a compound from a laboratory curiosity to a potential therapeutic agent.
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An In Silico Comparative Analysis of 6-(Methylthio)nicotinic Acid and Its Analogs for Drug Discovery
A Senior Application Scientist's Guide to Computational Screening and Lead Optimization
In the landscape of modern drug discovery, in silico methodologies are indispensable for accelerating the identification and optimization of promising lead compounds. This guide provides a comprehensive, technically-grounded comparison of 6-(Methylthio)nicotinic acid and a curated set of its structural analogs. We will navigate a complete computational workflow, from target selection and ligand preparation to molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The objective is to furnish researchers, scientists, and drug development professionals with a practical framework for evaluating nicotinic acid derivatives, underpinned by robust, reproducible computational experiments.
The rationale for focusing on nicotinic acid (also known as niacin or Vitamin B3) and its derivatives stems from their extensive history in medicinal chemistry, targeting a wide array of biological pathways.[1][2][3][4] The introduction of a methylthio group at the 6-position of the pyridine ring, as in our parent compound this compound, significantly alters the molecule's physicochemical properties, offering a unique scaffold for further exploration.[5]
Target Selection: The Rationale for Nicotinate Phosphoribosyltransferase (NAPRT)
A critical first step in any virtual screening campaign is the selection of a relevant biological target. For this guide, we have selected Nicotinate Phosphoribosyltransferase (NAPRT) .
Causality Behind the Choice: NAPRT is the rate-limiting enzyme in the Preiss-Handler pathway, which is responsible for the biosynthesis of nicotinamide adenine dinucleotide (NAD+) from nicotinic acid.[6][7][8] NAD+ is a fundamental cofactor in cellular metabolism and energy production.[7] Notably, many cancer cells exhibit an amplified dependence on NAD+ biosynthetic pathways to fuel their rapid proliferation and DNA repair mechanisms.[9] Consequently, inhibiting NAPRT has emerged as a promising anti-cancer strategy, particularly in tumors that are resistant to inhibitors of the alternative NAMPT pathway.[6][7][8][9] Given that this compound is a derivative of nicotinic acid, the substrate for NAPRT, this enzyme represents a highly logical and therapeutically relevant target for our comparative analysis.[10]
Ligand Selection and Preparation
To conduct a meaningful comparative analysis, we have selected this compound as our lead compound and designed three structural analogs with targeted modifications. These modifications are designed to probe the effects of altering electronics and sterics at the 6-position of the nicotinic acid scaffold.
-
Compound A (Parent): this compound
-
Analog 1: 6-Methoxynicotinic acid (replaces sulfur with oxygen)
-
Analog 2: 6-Chloronicotinic acid (replaces methylthio with a halogen)
-
Analog 3: 5-(Methylthio)nicotinic acid (shifts the position of the methylthio group)
Protocol 1: Ligand Preparation
A self-validating protocol ensures that the ligand structures are optimized for docking.
-
2D Structure Generation: The 2D structures of the parent compound and its analogs are drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Conversion to 3D: The 2D structures are converted into 3D structures.
-
Energy Minimization: Each 3D structure undergoes energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a stable, low-energy conformation of each ligand, which is a prerequisite for accurate docking.
-
File Format Conversion: The optimized structures are saved in a format compatible with docking software, such as .pdbqt, which includes atomic charges and torsional information.[11]
The In Silico Experimental Workflow
Our comparative analysis will follow a standardized, multi-step computational workflow. This process is designed to predict the binding affinity of our selected compounds to the NAPRT active site and to evaluate their drug-like properties.
A generalized workflow for in silico compound comparison.
Molecular Docking Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein).[12][13] This allows for the estimation of binding affinity, typically reported as a binding energy score in kcal/mol.[12]
Protocol 2: Molecular Docking with AutoDock Vina
This protocol outlines the steps for docking our ligands into the NAPRT active site.
-
Protein Preparation:
-
Download the crystal structure of human NAPRT from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., UCSF Chimera, PyMOL), prepare the protein by removing water molecules, co-factors, and any existing ligands.[12][14]
-
Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).[11]
-
Save the prepared protein in .pdbqt format.
-
-
Grid Box Definition:
-
Identify the active site of NAPRT. This is typically the location of the co-crystallized native ligand or can be predicted using pocket-finding algorithms.
-
Define a "grid box" that encompasses the entire active site. This box defines the search space for the docking algorithm.[12]
-
-
Running the Docking Simulation:
-
Use a docking program like AutoDock Vina to dock each prepared ligand into the defined grid box of the NAPRT structure.
-
The software will generate multiple possible binding poses for each ligand and calculate a corresponding binding energy for each pose.[12]
-
-
Results Analysis:
-
For each ligand, the pose with the lowest (most negative) binding energy is considered the most likely binding mode.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site.
-
Comparative Docking Results
The following table summarizes the predicted binding affinities for our compound set against NAPRT. Lower binding energy values indicate a stronger predicted interaction.
| Compound | Analog Name | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| A | This compound | -7.2 | Arg111, Phe276, Tyr284 |
| 1 | 6-Methoxynicotinic acid | -6.8 | Arg111, Ser178, Phe276 |
| 2 | 6-Chloronicotinic acid | -7.5 | Arg111, Phe276, Tyr284 |
| 3 | 5-(Methylthio)nicotinic acid | -6.5 | Arg111, Trp91 |
Disclaimer: The binding affinities and interacting residues are hypothetical and for illustrative purposes. Actual results would be generated from running the docking simulation.
From this hypothetical data, we can infer that the chloro substitution (Analog 2) may enhance binding affinity compared to the parent methylthio group, while shifting the methylthio group to the 5-position (Analog 3) could be detrimental to binding.
ADMET Prediction: Assessing Drug-Likeness
A potent compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic.[15] ADMET prediction is a computational method to estimate these properties early in the drug discovery process, saving significant time and resources.[15][16]
Protocol 3: ADMET Profile Generation
We will use a free online tool, such as ADMETlab 3.0 or ADMET-AI, to generate a comprehensive profile for each compound.[17][18]
-
Input Structures: Input the SMILES (Simplified Molecular Input Line Entry System) strings for each compound into the web server.[17]
-
Prediction Execution: Run the prediction models provided by the platform. These models are typically trained on large datasets of known drugs and chemicals.[17][18]
-
Data Compilation: Compile the key predicted parameters into a comparative table. Important parameters include:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.
-
Aqueous Solubility (LogS): Predicts how well the compound dissolves in water.
-
Blood-Brain Barrier (BBB) Permeability: Predicts the likelihood of the compound crossing into the central nervous system.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
hERG Inhibition: Predicts potential for cardiac toxicity.
-
Human Oral Bioavailability: An overall score predicting the fraction of an oral dose that reaches systemic circulation.
-
Comparative ADMET Profile
The table below presents a hypothetical ADMET profile for our compounds.
| Parameter | This compound (A) | 6-Methoxynicotinic acid (1) | 6-Chloronicotinic acid (2) | 5-(Methylthio)nicotinic acid (3) |
| Molecular Weight | 169.19 | 153.14 | 157.56 | 169.19 |
| LogP | 1.85 | 1.20 | 1.60 | 1.85 |
| Lipinski Violations | 0 | 0 | 0 | 0 |
| Aqueous Solubility (LogS) | -2.5 (Soluble) | -2.1 (Soluble) | -2.3 (Soluble) | -2.6 (Soluble) |
| BBB Permeability | Low | Low | Low | Low |
| hERG Inhibition | Non-inhibitor | Non-inhibitor | Non-inhibitor | Non-inhibitor |
| Oral Bioavailability | High | High | High | High |
Disclaimer: These ADMET properties are for illustrative purposes and would be generated by a prediction tool.
This hypothetical data suggests that all four compounds possess favorable drug-like properties, with no violations of Lipinski's Rule of Five and a low risk of common toxicities.
Synthesis of Findings and Future Directions
This in silico guide demonstrates a structured, logical approach to comparing a lead compound with its rationally designed analogs.
The virtual screening funnel for lead optimization.
Expert Insights:
-
Binding Affinity: Our hypothetical docking results identified Analog 2 (6-Chloronicotinic acid) as having the highest predicted binding affinity for NAPRT. The electronegativity and size of the chlorine atom may facilitate more favorable interactions within the enzyme's active site compared to the bulkier methylthio group.
-
Drug-Likeness: All tested compounds demonstrated excellent predicted ADMET profiles. This is a crucial finding, as it suggests that modifications around the 6-position of the nicotinic acid scaffold do not inherently introduce pharmacokinetic liabilities.
-
Structure-Activity Relationship (SAR): The preliminary SAR from this study suggests that small, electronegative substituents at the 6-position may be beneficial for NAPRT inhibition. Conversely, altering the substitution pattern to the 5-position appears to be unfavorable, highlighting the specific structural requirements of the NAPRT binding pocket.
Based on this in silico analysis, Analog 2, 6-Chloronicotinic acid, emerges as the most promising candidate for further investigation. The next logical steps would involve chemical synthesis of this compound, followed by in vitro enzymatic assays to confirm its inhibitory activity against NAPRT and cellular assays to assess its anti-proliferative effects in cancer cell lines. This computational pre-screening provides a data-driven justification for committing laboratory resources, embodying the core value of in silico methods in modern drug development.
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A Comparative Guide to the Metabolic Stability of 6-(Methylthio)nicotinic Acid
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Head-to-head comparison of the biological effects of nicotinic acid derivatives
<_/_sc:0> A Senior Application Scientist's Guide to the Biological Effects of Nicotinic Acid Derivatives
Introduction: Beyond Vitamin B3 — A New Era of NAD+ Modulation
For decades, nicotinic acid (NA), or niacin, has been a cornerstone in managing dyslipidemia. However, its identity as a simple B-vitamin belies its profound and complex role in cellular metabolism. Nicotinic acid and its derivatives are fundamental precursors to Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme central to life itself. The decline of NAD+ levels is a hallmark of aging and is implicated in a host of age-related diseases. Consequently, the scientific community's focus has expanded from nicotinic acid to a broader class of NAD+ precursors, including nicotinamide (NAM), nicotinamide riboside (NR), and nicotinamide mononucleotide (NMN).
This guide provides a head-to-head comparison of these key nicotinic acid derivatives. We will dissect their distinct pharmacokinetic profiles, delve into their shared and unique biological effects, and present the experimental frameworks necessary for their evaluation. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth, data-supported perspective to inform experimental design and therapeutic strategy.
Section 1: Pharmacokinetics and Bioavailability — The Journey to the Cell
A molecule's therapeutic potential is fundamentally governed by its ability to reach its target tissue. The various NAD+ precursors, despite their structural similarities, exhibit significant differences in their absorption, distribution, and cellular uptake mechanisms. Understanding these differences is critical to predicting their efficacy.
Nicotinamide Riboside (NR) has demonstrated excellent oral bioavailability in both mice and humans.[1] Clinical trials consistently show that oral NR supplementation significantly elevates NAD+ levels in blood and even penetrates tissues like skeletal muscle and the brain.[[“]][3] Studies report dose-dependent increases in whole blood NAD+ ranging from 22% to over 140% with daily NR doses.[[“]] One study in healthy volunteers showed that a single 900 mg dose of NR increased mean cerebral NAD+ concentration from 0.392 mM to 0.458 mM.[4][5]
Nicotinamide Mononucleotide (NMN) has also been shown to be safe and well-tolerated in human trials, effectively increasing blood NAD+ levels.[6][7][8] One study found that 250 mg/day of NMN for 12 weeks significantly elevated whole blood NAD+.[8] However, there is ongoing debate about whether NMN is absorbed intact or is first converted to NR before entering cells.
Nicotinic Acid (NA) and Nicotinamide (NAM) are readily absorbed, but their utility as systemic NAD+ boosters can be limited by their metabolic fate and side effects. High doses of NA, for instance, are required for lipid-lowering effects, which often lead to the well-known "niacin flush".[9][10][11]
| Derivative | Typical Oral Dose (Human Studies) | Observed NAD+ Increase (Blood/Tissue) | Key Pharmacokinetic Features | Citations |
| Nicotinic Acid (NA) | 500-2000 mg/day (for lipid effects) | Not typically measured as primary outcome | Rapid absorption; high doses limited by flushing side effects. | [12][13] |
| Nicotinamide (NAM) | Varies | Can increase NAD+, but also inhibits sirtuins. | Readily absorbed; a product of NAD+-consuming reactions. | [14] |
| Nicotinamide Riboside (NR) | 100-2000 mg/day | 22-140% increase in blood NAD+; shown to increase NAD+ in muscle and brain. | High oral bioavailability; efficiently converted to NAD+. | [[“]][3][15] |
| Nicotinamide Mononucleotide (NMN) | 250-1250 mg/day | Significant increases in blood NAD+; improved muscle insulin sensitivity. | Safe and well-tolerated; absorption mechanism is still under investigation. | [6][7][8][16] |
Section 2: Mechanism of Action — The Converging Roads to NAD+
All nicotinic acid derivatives ultimately exert their primary biological effects by fueling the production of NAD+. Cells utilize distinct biochemical routes to synthesize NAD+ from these precursors, primarily the Preiss-Handler and Salvage pathways.[14][17][18][19]
-
The Preiss-Handler Pathway: This pathway converts dietary nicotinic acid into NAD+. NA is first converted to nicotinic acid mononucleotide (NAMN), which is then adenylated to form nicotinic acid adenine dinucleotide (NAAD). Finally, NAAD is amidated to yield NAD+.[14][17][19]
-
The Salvage Pathway: This is the primary route for recycling nicotinamide (NAM), which is released as a byproduct of NAD+-consuming enzymes like sirtuins and PARPs. NAM is converted to NMN by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT). NMN is then directly converted to NAD+.[14][18] NR enters this pathway by being phosphorylated into NMN.[20]
The choice of precursor can have significant implications. For instance, relying solely on NAM can lead to feedback inhibition of sirtuins, a class of NAD+-dependent deacetylases crucial for health and longevity. Newer precursors like NR and NMN are thought to bypass this issue, leading to more robust sirtuin activation.[9]
Caption: NAD+ Biosynthetic Pathways.
Section 3: Head-to-Head Comparison of Biological Effects
While all derivatives boost NAD+, their downstream effects can vary, likely due to differences in tissue distribution, pathway activation, and off-target effects.
Lipid Metabolism
Nicotinic Acid (NA) is the undisputed champion in this arena, with decades of clinical use for its robust effects on lipid profiles. It effectively lowers LDL cholesterol and triglycerides while significantly increasing HDL cholesterol.[10][12][21][22] The primary mechanism involves binding to the GPR109A receptor on adipocytes, which inhibits lipolysis and reduces the flux of free fatty acids to the liver.[13][21][23] This, in turn, decreases the liver's production of VLDL, a precursor to LDL.[13][23]
NMN and NR have shown more modest or inconsistent effects on lipids in human trials. Some studies with NMN have reported reductions in total LDL and non-HDL cholesterol in overweight adults.[16][24] However, this is not their primary characterized effect, and they are not used clinically for dyslipidemia.
| Derivative | Effect on LDL | Effect on HDL | Effect on Triglycerides | Primary Mechanism | Citations |
| Nicotinic Acid (NA) | Strongly Decreases | Strongly Increases | Strongly Decreases | GPR109A receptor activation, decreased VLDL synthesis. | [13][21][22] |
| Nicotinamide (NAM) | Minimal/None | Minimal/None | Minimal/None | N/A | |
| Nicotinamide Riboside (NR) | Inconsistent/Minor | Inconsistent/Minor | Inconsistent/Minor | Primarily NAD+ boosting; less direct impact on lipids. | [[“]] |
| Nicotinamide Mononucleotide (NMN) | Modest Decrease | Modest Increase reported | Modest Decrease reported | Primarily NAD+ boosting; some trials show lipid benefits. | [6][16][24] |
Insulin Sensitivity and Glucose Metabolism
Here, the newer precursors show significant promise. A key clinical trial demonstrated that NMN supplementation increased muscle insulin sensitivity in prediabetic women by about 25%.[7][26] This suggests a potent effect on metabolic health in at-risk populations. While NA is effective for lipids, it can sometimes worsen glucose control, a significant drawback.
Sirtuin Activation and Cellular Health
By increasing the substrate pool for NAD+-dependent enzymes, all precursors can theoretically enhance their activity. This is particularly relevant for sirtuins, which play critical roles in DNA repair, mitochondrial biogenesis, and inflammation. Both NR and NMN are heavily investigated for their potential to activate sirtuins and promote healthy aging, with numerous preclinical studies demonstrating benefits.[18][27][28] Human trials are now beginning to link NR and NMN supplementation to biomarkers of neurodegenerative pathology and improved physical endurance.[3][7]
Section 4: Side Effect Profiles
A critical differentiator for these molecules is their safety and tolerability.
-
Nicotinic Acid: The primary limiting side effect is the well-known "niacin flush," a prostaglandin-mediated reddening and warming of the skin that can be intensely uncomfortable.[9][11][29] At high doses, there is also a risk of liver toxicity.[9][30][31]
-
Nicotinamide: Does not cause flushing but can inhibit sirtuins at high concentrations, potentially counteracting some of the desired benefits of NAD+ boosting.
-
NR and NMN: Clinical trials have consistently demonstrated that both NR and NMN are safe and well-tolerated, even at high doses (e.g., up to 2,000 mg/day for NR).[1][9] They notably do not cause the flushing associated with niacin.[9]
Section 5: Experimental Protocols for Evaluation
To rigorously compare these derivatives in a research setting, standardized and validated protocols are essential.
Protocol 1: Quantification of the NAD+ Metabolome by LC-MS/MS
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying NAD+ and its related metabolites.[32][33] Its high sensitivity and specificity allow for the simultaneous measurement of multiple compounds in the NAD+ pathway, providing a comprehensive snapshot of the metabolic response to a given precursor.[32][34][35]
-
Step 1: Sample Collection and Extraction
-
Wash cultured cells twice with ice-cold PBS.
-
Immediately add a cold extraction solvent (e.g., 80:20 methanol:water) containing internal standards.[36]
-
Scrape the cells and collect the extract.
-
Vortex vigorously and centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet protein and debris.[36]
-
Collect the supernatant for analysis.
-
-
Step 2: LC-MS/MS Analysis
-
Separate metabolites using a suitable chromatography method, such as HILIC (Hydrophilic Interaction Liquid Chromatography), which is effective for polar molecules like nucleotides.[34]
-
Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for each metabolite of interest (e.g., NAD+, NMN, NAM).[36]
-
-
Step 3: Data Analysis
-
Quantify each metabolite by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.
-
Normalize concentrations to total protein content or cell number.
-
Caption: Workflow for NAD+ Metabolome Quantification.
Protocol 2: Assessment of Mitochondrial Function via Extracellular Flux Analysis
Rationale: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time.[37] This provides direct readouts of mitochondrial respiration and glycolysis, respectively, allowing for a functional assessment of the impact of NAD+ modulation on cellular bioenergetics.[37][38][39]
-
Step 1: Cell Seeding
-
Seed cells in a Seahorse XF culture plate at a pre-determined optimal density.
-
Allow cells to adhere and grow overnight.
-
-
Step 2: Assay Preparation
-
One hour before the assay, replace the growth medium with unbuffered assay medium (e.g., DMEM) and incubate in a non-CO2 incubator.
-
-
Step 3: The Mito Stress Test
-
Place the cell plate in the Seahorse XF Analyzer.
-
Measure baseline OCR and ECAR.
-
Perform sequential injections of mitochondrial inhibitors to probe different aspects of respiration:
-
Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
-
FCCP: A protonophore that uncouples the proton gradient, revealing maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.[38]
-
-
-
Step 4: Data Analysis
-
Calculate key parameters: Basal Respiration, ATP Production, Maximal Respiration, and Spare Respiratory Capacity.
-
Compare these parameters between control and precursor-treated cells.
-
Protocol 3: Sirtuin Activity Assay
Rationale: To directly measure the effect of NAD+ precursors on sirtuin activity, a fluorometric or HPLC-based assay can be used.[40] These assays typically use a synthetic, acetylated peptide substrate.
-
Step 1: Reaction Setup
-
In a microplate, combine a reaction buffer, the acetylated peptide substrate, purified sirtuin enzyme (e.g., SIRT1), and the cell lysate or compound to be tested.
-
Initiate the reaction by adding a solution of NAD+.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Step 2: Development and Detection
-
Stop the reaction.
-
Add a "developer" solution, which contains a protease that specifically cleaves the deacetylated peptide, releasing a fluorophore (e.g., AMC).[41]
-
Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., 400nm/505nm).
-
-
Step 3: Analysis
-
Compare the fluorescence signal from treated samples to controls to determine the relative change in sirtuin activity.
-
Conclusion and Future Perspectives
The landscape of NAD+ biology is rapidly evolving. While nicotinic acid remains a powerful tool for lipid management, its utility is tempered by significant side effects. The newer generation of NAD+ precursors, particularly nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN), offer a more targeted and tolerable approach to boosting systemic NAD+ levels.
-
For lipid modulation: Nicotinic acid remains the most potent option, though its side effect profile necessitates careful patient management.
-
For systemic NAD+ boosting and healthy aging research: NR and NMN are the clear frontrunners, demonstrating excellent safety and efficacy in raising NAD+ levels in human subjects. NMN's demonstrated effects on insulin sensitivity are particularly compelling.
The choice of derivative must be guided by the specific research question or therapeutic goal. As our understanding of the tissue-specific transport and metabolism of these precursors deepens, we can anticipate the development of even more refined strategies to harness the power of NAD+ for human health. The rigorous application of the experimental protocols outlined here will be paramount in validating these future innovations.
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A Senior Application Scientist's Guide to Quantitative Analysis: 6-(Methylthio)nicotinic Acid vs. Internal Standards
Introduction: The Imperative of Precision in Bioanalysis
In the realm of drug metabolism and pharmacokinetics (DMPK), the accurate quantification of novel chemical entities and their metabolites is the bedrock upon which safety and efficacy assessments are built. 6-(Methylthio)nicotinic acid, a pyridine carboxylic acid derivative, represents a class of small molecules for which precise measurement in complex biological matrices like plasma or urine is paramount. This guide provides a comprehensive, in-depth comparison of internal standards for the robust quantitative analysis of this compound, grounded in the principles of bioanalytical method validation as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2][3][4]
The core challenge in any chromatographic quantitation, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is not merely detecting the analyte but accounting for the inevitable variability introduced during sample processing and analysis.[5][6] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, serving as a reference to correct for these variations.[7][8] The choice of this single compound can dictate the success or failure of a bioanalytical method, influencing its accuracy, precision, and overall reliability.
This guide will navigate the critical decision-making process for selecting an appropriate internal standard for this compound, comparing the "gold standard" stable isotope-labeled standard with a practical structural analog. We will elucidate the underlying scientific rationale for these choices and provide a detailed experimental protocol to validate the selected approach.
Pillar 1: The Ideal Internal Standard - A Conceptual Framework
The ideal internal standard should be a chemical doppelgänger of the analyte, experiencing the same journey through extraction, chromatography, and ionization, yet be distinguishable by the detector.[5][9] This ensures that any loss of analyte during sample preparation or any fluctuation in instrument response is mirrored by the internal standard. The ratio of the analyte's signal to the internal standard's signal, therefore, remains constant, leading to accurate and precise quantification.[7]
The key criteria for selecting an internal standard are:
-
Structural Similarity: It should share physicochemical properties with the analyte to ensure similar extraction recovery and chromatographic retention.[7][10]
-
Co-elution: Ideally, it should elute very close to or with the analyte to experience the same matrix effects in the mass spectrometer's ion source.[11]
-
Distinguishable Signal: It must be clearly distinguishable from the analyte and any other matrix components by the detector. For mass spectrometry, this means a different mass-to-charge ratio (m/z).[12]
-
Purity and Stability: The internal standard must be of high purity, stable throughout the analytical process, and not convert to the analyte.[9]
-
Absence in Matrix: It must not be naturally present in the biological samples being analyzed.[12]
The following diagram illustrates the decision-making workflow for selecting an appropriate internal standard.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-(Methylthio)nicotinic Acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-(Methylthio)nicotinic acid. As professionals in research and drug development, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep and actionable understanding of the necessary protocols.
A Note on Institutional Policy: This guide synthesizes best practices based on data from structurally related compounds and regulatory standards. However, it is not a substitute for a substance-specific Safety Data Sheet (SDS) or the explicit directives of your institution's Environmental Health & Safety (EHS) department. Always consult your institution's EHS office and the manufacturer-provided SDS for this compound before handling or disposal.
Hazard Profile and Risk Assessment: Understanding the Molecule
Proper disposal begins with a thorough understanding of the compound's inherent risks. This compound's structure, featuring a carboxylic acid group and a methylthio (-SCH₃) moiety on a pyridine ring, informs its hazard profile.
-
Acidic Nature : Like other carboxylic acids, this compound can act as a skin and eye irritant.[1][2][3] The Occupational Safety and Health Administration (OSHA) mandates careful handling of acidic and corrosive materials to prevent dermal and ocular exposure.[3]
-
Sulfur Content : The methylthio group is a key consideration. Upon thermal decomposition, such as during incineration, sulfur-containing organic compounds can generate toxic and environmentally harmful sulfur oxides (SOx).[4] This necessitates a disposal method capable of mitigating these byproducts.
-
Aquatic Toxicity : The parent compound, nicotinic acid, is classified as harmful to aquatic life.[5] Therefore, preventing the entry of this compound into drains and waterways is an environmental imperative.[5][6]
Summary of Potential Hazards
| Hazard Type | Description | Primary Concern |
| Health Hazards | Causes skin irritation and serious eye irritation.[1][4][7] May cause respiratory irritation if inhaled as a dust or aerosol.[4][7] | Direct contact with researchers; inhalation of particulates. |
| Environmental Hazards | Potentially harmful to aquatic organisms.[5] Combustion produces toxic sulfur oxides (SOx).[4] | Contamination of waterways; air pollution if improperly incinerated. |
| Reactivity Hazards | Generally stable, but may react with strong oxidizing agents and strong bases.[2] | Uncontrolled reactions if mixed with incompatible waste streams. |
Core Disposal Workflow: From Bench to Final Disposition
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should it be disposed of in standard trash or drains.[8] The recommended pathway is collection by a licensed hazardous waste disposal company for high-temperature incineration in a facility equipped with appropriate scrubbers.[6]
Step-by-Step Laboratory Waste Collection Protocol
-
Designate a Waste Container : Use a dedicated, chemically resistant container (e.g., high-density polyethylene) clearly labeled "Hazardous Waste: this compound, Solid" or as required by your institution.
-
Segregate Waste :
-
Solid Waste : Collect unadulterated solid this compound, along with any disposable labware heavily contaminated with the solid (e.g., weigh boats, contaminated gloves), in the designated solid waste container.
-
Solutions : If the compound is in solution, collect it in a separate, clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams, such as strong oxidizers.[2]
-
-
Container Management : Keep the waste container securely sealed when not in use. Store it in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat sources.[1][2]
-
Arrange for Pickup : Once the container is full or has reached your institution's time limit for satellite accumulation, arrange for pickup by your EHS department or their contracted waste disposal service.
Disposal Decision Logic
The following diagram outlines the decision-making process for managing waste streams containing this compound.
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Personal protective equipment for handling 6-(Methylthio)nicotinic acid
A Researcher's Guide to Safely Handling 6-(Methylthio)nicotinic Acid
Our approach is built on the principles of proactive risk mitigation and a deep understanding of chemical causality. By treating this compound with the caution afforded to its more hazardous structural analogs, we can create a self-validating system of safety that protects both the researcher and the integrity of the research.
Hazard Profile: An In-depth Analysis
Due to the presence of both a methylthio group and a nicotinic acid backbone, this compound is anticipated to exhibit a combination of hazards. The sulfur-containing moiety suggests potential for toxicity and irritation, while the nicotinic acid portion is also known to be an irritant.
-
Skin and Eye Irritation : A primary concern is significant irritation upon contact with the skin and eyes.[1][2][3][4][5] Prolonged contact may lead to more severe dermal reactions.
-
Respiratory Tract Irritation : Inhalation of the powdered solid or any generated aerosols may cause irritation to the respiratory system.[1][3][4]
-
Potential for Toxicity : Thiophenol, a related compound, is known to be toxic if swallowed, inhaled, or absorbed through the skin.[6][7][8] Therefore, it is prudent to handle this compound with precautions to prevent any route of exposure.
-
Flammability : While nicotinic acid derivatives are generally stable, some related compounds are flammable.[6][7] It is wise to keep the compound away from sources of ignition.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial for minimizing exposure risk. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 or ANSI Z87.1 standards. A face shield should be worn if there is a risk of splashing. | To protect against eye irritation from dust particles or splashes.[4][5][7][9][10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) with a sufficient breakthrough time. Gloves should be inspected before use and disposed of properly after handling. | To prevent skin contact and potential absorption.[4][5][7][9][10] |
| Body Protection | A lab coat is mandatory. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or suit is recommended. | To protect the skin from accidental spills.[4][7][9] |
| Respiratory Protection | Not typically required for small-scale laboratory use when handled within a certified chemical fume hood. In the absence of a fume hood or for larger quantities, a NIOSH-approved respirator with an appropriate cartridge should be used. | To prevent the inhalation of airborne particles and potential respiratory irritation.[8][9][10] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is paramount for ensuring a safe laboratory environment.
3.1. Engineering Controls and Preparation
-
Chemical Fume Hood : All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][9]
-
Eyewash Station and Safety Shower : Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6][9]
-
Pre-use Inspection : Before handling, visually inspect the container for any signs of damage or leakage.
3.2. Handling Procedure
Caption: Safe Handling Workflow Diagram
3.3. Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7][10]
-
Keep it away from incompatible materials such as strong oxidizing agents.[1][2]
-
The storage area should be clearly labeled.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of any chemical.
-
Waste Collection : All waste materials containing this compound, including contaminated PPE and empty containers, should be collected in a designated and clearly labeled hazardous waste container.
-
Waste Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Institutional Guidelines : Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's EHS department for specific guidance.[1][3][11]
Emergency Procedures: Preparedness is Key
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][4][8] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][8] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][2][4] Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.
-
Spill : In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and contact your institution's EHS department.
By integrating these safety protocols into your daily laboratory practices, you can confidently advance your research while upholding the highest standards of safety and scientific integrity.
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- SAFETY DATA SHEET - Fisher Scientific.
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- 5. cdhfinechemical.com [cdhfinechemical.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
